molecular formula C6H3F2NO2 B1293642 2,3-Difluoronitrobenzene CAS No. 6921-22-8

2,3-Difluoronitrobenzene

Cat. No.: B1293642
CAS No.: 6921-22-8
M. Wt: 159.09 g/mol
InChI Key: IXIJRPBFPLESEI-UHFFFAOYSA-N
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Description

2,3-Difluoronitrobenzene is a useful research compound. Its molecular formula is C6H3F2NO2 and its molecular weight is 159.09 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2-Difluoro-3-nitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-difluoro-3-nitrobenzene
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InChI

InChI=1S/C6H3F2NO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIJRPBFPLESEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C(=C1)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90219240
Record name 1,2-Difluoro-3-nitrobenzene
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Molecular Weight

159.09 g/mol
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CAS No.

6921-22-8
Record name 1,2-Difluoro-3-nitrobenzene
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Record name 1,2-Difluoro-3-nitrobenzene
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Record name 1,2-difluoro-3-nitrobenzene
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Record name 1,2-Difluoro-3-nitrobenzene
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Foundational & Exploratory

An In-depth Technical Guide to 2,3-Difluoronitrobenzene: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2,3-difluoronitrobenzene. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize fluorinated aromatic compounds as key building blocks in their synthetic endeavors. This document summarizes key quantitative data, provides detailed experimental protocols, and illustrates important chemical transformations and logical relationships through diagrams.

Chemical Identity and Physical Properties

This compound is a substituted aromatic compound containing two fluorine atoms and a nitro group attached to a benzene ring. These functional groups impart unique reactivity to the molecule, making it a valuable intermediate in organic synthesis.

Structure and Identification

The chemical structure and key identifiers for this compound are presented below.

IdentifierValue
IUPAC Name 1,2-Difluoro-3-nitrobenzene[1]
CAS Number 6921-22-8[1]
Molecular Formula C₆H₃F₂NO₂[2][3]
Molecular Weight 159.09 g/mol [2][3]
SMILES O=--INVALID-LINK--[O-][2]
InChI 1S/C6H3F2NO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H[1]
InChI Key IXIJRPBFPLESEI-UHFFFAOYSA-N[1]
Physicochemical Properties

The physical and chemical properties of this compound are summarized in the following table. Data for its common isomers, 2,4-difluoronitrobenzene and 3,4-difluoronitrobenzene, are included for comparison.

PropertyThis compound2,4-Difluoronitrobenzene3,4-Difluoronitrobenzene
Physical Form Liquid[1]LiquidLight yellow to brown clear liquid[4]
Melting Point Not available9-10 °C-12 °C[4]
Boiling Point 219.0 ± 20.0 °C at 760 mmHg[1]203-204 °C78 °C at 11.3 mmHg[4]
Density 1.45 g/cm³1.451 g/mL at 25 °C1.45 g/mL[4]
Flash Point 93.1 ± 10.1 °C[1]91 °CNot available
Solubility While specific data is limited, its structure suggests solubility in common organic solvents like dichloromethane, ethyl acetate, methanol, ethanol, acetone, and DMSO. It is expected to be insoluble in water.Soluble in organic solvents.Soluble in organic solvents.
pKa Not availableNot availableNot available
LogP 1.873[2]1.8Not available

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. However, based on its structure and data from related compounds, the following characteristics can be predicted.

  • ¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (approximately 7.0-8.5 ppm), corresponding to the three non-equivalent aromatic protons. Each signal would exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.

  • ¹³C NMR: The ¹³C NMR spectrum, with proton decoupling, will display six signals for the six unique carbon atoms of the benzene ring. The carbons directly attached to fluorine atoms will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (around 240-260 Hz). Carbons at the ortho, meta, and para positions relative to the fluorine atoms will show smaller couplings.

  • ¹⁹F NMR: The ¹⁹F NMR spectrum is anticipated to show two distinct signals for the two non-equivalent fluorine atoms. These signals will likely appear as multiplets due to coupling to each other (³JFF) and to the neighboring aromatic protons (³JHF, ⁴JHF). The chemical shifts for aromatic fluorine atoms typically fall in the range of -110 to -180 ppm relative to CFCl₃.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group (asymmetric and symmetric stretches around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively). Other significant peaks will include C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region) and aromatic C-H and C=C stretching bands.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 159. Common fragmentation pathways would involve the loss of the nitro group (NO₂, m/z = 46) and potentially the sequential loss of fluorine atoms or other small neutral fragments.

Synthesis and Reactivity

This compound is a synthetic intermediate that can be prepared through various methods and serves as a versatile precursor for more complex molecules, primarily through nucleophilic aromatic substitution.

Synthesis of this compound

A common laboratory synthesis involves the oxidation of 2,3-difluoroaniline.

G cluster_start Starting Materials cluster_reagents Reagent Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification cluster_product Final Product A 2,3-Difluoroaniline E Add 2,3-Difluoroaniline solution dropwise at 0 °C A->E B Trifluoroacetic Anhydride D Prepare Trifluoroperacetic Acid in situ B->D C Hydrogen Peroxide C->D D->E Oxidizing Agent F Warm to room temperature and stir overnight E->F G Dichloromethane Extraction F->G H Dry with Na₂SO₄ G->H I Concentrate under reduced pressure H->I J Purify by Flash Chromatography I->J K This compound J->K

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2,3-Difluoroaniline [5]

  • Reagents and Equipment:

    • 2,3-Difluoroaniline

    • Hydrogen peroxide (30% in H₂O)

    • Trifluoroacetic anhydride

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc)

    • Hexane

    • Round-bottom flask with a stirrer

    • Dropping funnel

    • Ice bath

    • Standard work-up and flash chromatography equipment

  • Procedure:

    • To a stirred solution of hydrogen peroxide (30% in H₂O, 35 mL, 356 mmol) under a nitrogen atmosphere at 0 °C, a solution of trifluoroacetic anhydride (56 mL, 407 mmol) in 115 mL of dichloromethane is added dropwise over 2 hours to generate trifluoroperacetic acid in situ.

    • After the addition is complete, a solution of 2,3-difluoroaniline (5 g, 39 mmol) in 115 mL of dichloromethane is added dropwise at 0 °C.

    • The reaction mixture is then allowed to gradually warm to room temperature and is stirred overnight.

    • The mixture is extracted with dichloromethane.

    • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The resulting residue is purified by flash column chromatography using a gradient of 0-15% ethyl acetate in hexane to yield this compound (3.5 g, 57% yield).

Reactivity and Key Reactions

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SₙAr). The strongly electron-withdrawing nitro group activates the aromatic ring, making it susceptible to attack by nucleophiles. The fluorine atoms serve as good leaving groups.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination A This compound C Meisenheimer Complex (Resonance-Stabilized Intermediate) A->C Addition B Nucleophile (Nu⁻) B->C D Substituted Product C->D Loss of Leaving Group E Fluoride Ion (F⁻) C->E

Caption: General mechanism of nucleophilic aromatic substitution (SₙAr).

The regioselectivity of the substitution (i.e., whether the fluorine at position 2 or 3 is replaced) depends on the specific nucleophile and reaction conditions. Generally, the position that leads to a more stable Meisenheimer complex will be favored.

Illustrative Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

  • Reagents and Equipment:

    • 2,4-Difluoronitrobenzene

    • Morpholine

    • Ethanol (EtOH)

    • Round-bottom flask with a condenser

    • Heating source

  • Procedure:

    • Dissolve 2,4-difluoronitrobenzene in ethanol in a round-bottom flask.

    • Add morpholine to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).

    • Upon completion, cool the reaction mixture.

    • The product can be isolated by removing the solvent under reduced pressure and purifying the residue, often by crystallization or column chromatography.

Applications in Research and Development

This compound's unique structure makes it a valuable building block in several areas of chemical synthesis, particularly in the pharmaceutical and materials science industries.

G cluster_reactions Chemical Transformations cluster_products Intermediate Classes cluster_applications Final Applications A This compound B Nucleophilic Aromatic Substitution (SₙAr) A->B C Reduction of Nitro Group A->C D Substituted Difluoronitrobenzenes B->D E Difluoroanilines C->E F Further Derivatized Scaffolds D->F E->F G Pharmaceuticals F->G H Agrochemicals F->H I Specialty Chemicals & Polymers F->I

Caption: Role as a versatile building block in chemical synthesis.
  • Pharmaceutical Synthesis: The difluoronitrobenzene moiety is a precursor to a wide range of more complex heterocyclic and aromatic systems. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The nitro group can be readily reduced to an amine, which is a key functional group for further derivatization in the synthesis of active pharmaceutical ingredients (APIs).

  • Agrochemicals: Similar to its role in pharmaceuticals, this compound is used to create novel pesticides, herbicides, and fungicides. The specific substitution pattern can be crucial for the biological activity and selectivity of the final product.

  • Materials Science: This compound can be used as a monomer or a precursor to monomers for the synthesis of high-performance polymers. The presence of fluorine can impart desirable properties such as increased thermal stability, chemical resistance, and specific electronic characteristics to the resulting materials, which are useful in electronics, advanced coatings, and specialty polymers.[6]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Avoid breathing mist, vapors, or spray.

    • Wash skin thoroughly after handling.

    • Use only outdoors or in a well-ventilated area.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

    • Store at room temperature.[1]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

References

2,3-Difluoronitrobenzene CAS number and physical constants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoronitrobenzene is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. The presence of two fluorine atoms and a nitro group on the benzene ring imparts unique chemical properties, making it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its core physical constants, synthesis, and analytical methodologies.

Core Data

CAS Number: 6921-22-8[1][2][3][4][5][6][7][8][9]

This unique numerical identifier is assigned by the Chemical Abstracts Service (CAS) to every chemical substance, ensuring unambiguous identification in literature and databases.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₆H₃F₂NO₂[1][3][4][6][9]
Molecular Weight 159.09 g/mol [3][6][9]
Physical Form Liquid[1][4]
Boiling Point 219.0 ± 20.0 °C at 760 mmHg[1]
Flash Point 93.1 ± 10.1 °C[1]
Melting Point No data available[3]
Solubility No data available[3]
Purity Typically ≥97%[2]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the oxidation of 2,3-difluoroaniline. The following protocol is based on established chemical literature.[2]

Materials:

  • 2,3-difluoroaniline

  • Trifluoroacetic anhydride

  • Hydrogen peroxide (30% in H₂O)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate (EtOAc)

Procedure:

  • In a flask under a nitrogen atmosphere and cooled to 0°C, a solution of trifluoroacetic anhydride in dichloromethane is added dropwise over 2 hours to a stirred solution of 30% hydrogen peroxide.

  • Following this addition, a solution of 2,3-difluorobenzenamine in dichloromethane is added dropwise to the reaction mixture at 0°C.

  • The reaction mixture is then allowed to warm to room temperature and is stirred overnight.

  • The mixture is extracted with dichloromethane.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The resulting residue is purified by flash column chromatography using a gradient of 0-15% ethyl acetate in hexane to yield this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS):

A robust method for the analysis of the related compound, 3,4-Difluoronitrobenzene, in a pharmaceutical matrix has been developed using LC-APCI-MS/MS (Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry).[10] This approach offers high sensitivity and specificity.

  • Column: A reversed-phase column, such as a C18, is suitable for separating aromatic nitro compounds.[10][11]

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent like methanol or acetonitrile is commonly employed.[10][11]

  • Detection: Mass spectrometry, particularly in tandem MS/MS mode, allows for selective and sensitive quantification. For nitroaromatic compounds, negative ion mode APCI can be effective.[10]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[11][12]

  • Injection: Splitless injection is often used for trace analysis.

  • Column: A high-resolution fused silica capillary column provides good separation of isomers.

  • Detection: Mass spectrometry in either full scan or selected ion monitoring (SIM) mode can be used for identification and quantification.

Potential Metabolic Pathway

While the specific metabolic pathway of this compound has not been extensively studied, the biotransformation of the related compound, 2,5-difluoronitrobenzene, provides a likely model. The primary metabolic routes for such compounds involve glutathione conjugation and cytochrome P450-mediated hydroxylation.[13]

Metabolic Pathway of this compound This compound This compound Glutathione_Conjugate Glutathione Conjugate This compound->Glutathione_Conjugate Glutathione S-transferase Hydroxylated_Metabolite Hydroxylated Metabolite This compound->Hydroxylated_Metabolite Cytochrome P450 Mercapturic_Acid_Derivative Mercapturic Acid Derivative (Excreted) Glutathione_Conjugate->Mercapturic_Acid_Derivative Further_Metabolism Further Metabolism and Excretion Hydroxylated_Metabolite->Further_Metabolism

Caption: Proposed metabolic pathways of this compound.

This diagram illustrates the two primary anticipated metabolic routes for this compound based on the metabolism of similar compounds. The major pathway is expected to be conjugation with glutathione, leading to the formation of a mercapturic acid derivative that is then excreted. A minor pathway is likely to involve oxidation by cytochrome P450 enzymes to form hydroxylated metabolites, which can then undergo further metabolism before excretion.

References

Synthesis of 2,3-Difluoronitrobenzene from 2,3-Difluoroaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-difluoronitrobenzene from 2,3-difluoroaniline, a crucial transformation in the development of specialized pharmaceutical and agrochemical compounds. The presence of the nitro group offers a versatile handle for further chemical modifications, making this synthesis a key step in the creation of complex molecular architectures. This document details the primary synthetic routes, provides in-depth experimental protocols, and presents a comparative analysis of the available methods.

Introduction

The oxidation of anilines to their corresponding nitroarenes is a fundamental transformation in organic chemistry. For electron-deficient anilines, such as 2,3-difluoroaniline, this oxidation requires potent oxidizing agents due to the reduced nucleophilicity of the amino group. The fluorine atoms on the aromatic ring withdraw electron density, making the nitrogen atom less susceptible to electrophilic attack. This guide explores effective methods to achieve this conversion, focusing on protocols that offer good yields and selectivity.

Comparative Overview of Synthetic Methods

Several methods have been developed for the oxidation of anilines. The most relevant for electron-deficient substrates like 2,3-difluoroaniline are summarized below.

MethodOxidizing AgentTypical Reaction ConditionsSuitability for Electron-Deficient AnilinesAdvantagesDisadvantages
Method A: Trifluoroperacetic Acid (TFPAA) Trifluoroperacetic acid (in situ from H₂O₂ and trifluoroacetic anhydride)Dichloromethane, 0°C to room temperature, overnightHighHigh reactivity, effective for deactivated substrates.Trifluoroacetic anhydride is corrosive and expensive; reaction can be highly exothermic.
Method B: Sodium Perborate Sodium perborate tetrahydrate (NaBO₃·4H₂O)Acetic acid, 50-55°CModerate to High[1]Inexpensive and safe reagent.[1]May require elevated temperatures and longer reaction times; yields can be variable for highly deactivated substrates.[1]
Method C: meta-Chloroperoxybenzoic Acid (m-CPBA) meta-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane or other chlorinated solvents, room temperatureModerateReadily available and easy to handle reagent; mild reaction conditions.May be less effective for highly electron-deficient anilines, potentially leading to lower yields or incomplete conversion.

Experimental Protocols

Method A: Synthesis using Trifluoroperacetic Acid (in situ)

This protocol is a reliable method for the oxidation of 2,3-difluoroaniline, yielding the desired product in moderate amounts.[2]

Reagents and Materials:

  • 2,3-Difluoroaniline

  • 30% Hydrogen peroxide (H₂O₂)

  • Trifluoroacetic anhydride ((CF₃CO)₂O)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Nitrogen gas (N₂)

Procedure:

  • To a stirred solution of 30% hydrogen peroxide (35 mL, 356 mmol) in 115 mL of dichloromethane, under a nitrogen atmosphere at 0°C, a solution of trifluoroacetic anhydride (56 mL, 407 mmol) in 115 mL of dichloromethane is added dropwise over 2 hours.

  • After the addition is complete, a solution of 2,3-difluoroaniline (5 g, 39 mmol) in 115 mL of dichloromethane is added dropwise at 0°C.

  • The reaction mixture is then gradually warmed to room temperature and stirred overnight.

  • The mixture is extracted with dichloromethane and the organic layers are combined and dried over anhydrous sodium sulfate.

  • The mixture is filtered and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography using a gradient of 0-15% ethyl acetate in hexane to yield this compound (3.5 g, 57% yield).[2]

Method B: Synthesis using Sodium Perborate

This method offers a cost-effective and safer alternative, particularly suitable for anilines with electron-withdrawing groups.[1]

Reagents and Materials:

  • 2,3-Difluoroaniline

  • Sodium perborate tetrahydrate (NaBO₃·4H₂O)

  • Glacial acetic acid

Procedure:

  • Dissolve 2,3-difluoroaniline in glacial acetic acid.

  • Add an excess of sodium perborate tetrahydrate to the solution.

  • Heat the reaction mixture to 50-55°C and stir until the reaction is complete (monitoring by TLC or GC-MS is recommended).

  • Cool the reaction mixture and pour it into a large volume of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Method C: Synthesis using meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a common and versatile oxidizing agent for various transformations, including the oxidation of anilines.

Reagents and Materials:

  • 2,3-Difluoroaniline

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane

Procedure:

  • Dissolve 2,3-difluoroaniline in dichloromethane.

  • Add m-CPBA (typically 2-3 equivalents) portion-wise to the solution at room temperature. The reaction can be exothermic, so cooling may be necessary.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

  • Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.

  • Separate the organic layer, dry it over an anhydrous drying agent, and concentrate it under reduced pressure.

  • Purify the resulting crude product by column chromatography.

Reaction Mechanism and Workflow

The oxidation of anilines to nitroarenes by peroxyacids, such as trifluoroperacetic acid, is believed to proceed through a stepwise mechanism involving the formation of nitroso and hydroxylamine intermediates.

Synthesis_Workflow cluster_reagents Reactants & Reagents cluster_process Reaction Pathway cluster_mechanism Reaction Mechanism Aniline 2,3-Difluoroaniline Mix Mixing in Dichloromethane Aniline->Mix Oxidant Trifluoroperacetic Acid (from H₂O₂ & (CF₃CO)₂O) Oxidant->Mix Start Start Start->Mix Reaction Oxidation (0°C to RT) Mix->Reaction Workup Aqueous Workup & Extraction Reaction->Workup A 2,3-Difluoroaniline Reaction->A Purification Column Chromatography Workup->Purification End This compound Purification->End B 2,3-Difluorophenylhydroxylamine A->B + [O] A->B C 2,3-Difluoronitrosobenzene B->C + [O] B->C D This compound C->D + [O] C->D

Caption: Workflow and proposed mechanism for the synthesis of this compound.

Product Characterization

The final product, this compound, can be characterized by standard analytical techniques.

PropertyValue
Molecular Formula C₆H₃F₂NO₂
Molecular Weight 159.09 g/mol
Appearance Liquid
Boiling Point 219.0 ± 20.0 °C at 760 mmHg[3]
Purity (Typical) ≥98%

Spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry) should be acquired to confirm the structure and purity of the synthesized compound.

Safety Considerations

  • Trifluoroacetic anhydride is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrogen peroxide (30%) is a strong oxidizer. Avoid contact with skin and eyes.

  • m-CPBA is a potentially explosive solid, especially when impure or subjected to shock or heat. It is typically supplied wetted with water to reduce its explosive hazard.

  • All organic solvents are flammable and should be handled away from ignition sources.

  • The oxidation reaction can be exothermic. It is crucial to control the rate of addition of reagents and to have a cooling bath readily available.

This guide provides a detailed overview of the synthesis of this compound from 2,3-difluoroaniline. Researchers should carefully consider the safety precautions and select the most appropriate method based on the available resources and desired scale of the reaction.

References

Spectroscopic Analysis of 2,3-Difluoronitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,3-difluoronitrobenzene (C₆H₃F₂NO₂), a key intermediate in pharmaceutical and agrochemical synthesis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

Due to the limited availability of publicly accessible, verified spectroscopic data for this compound, the following tables present predicted data based on known spectroscopic trends for similar fluorinated nitroaromatic compounds. These values serve as a reference for researchers in the analysis of this molecule.

Table 1: 1H NMR Data (Predicted)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.8-8.0m-H-4
~7.4-7.6m-H-5
~7.2-7.4m-H-6

Note: The aromatic region will show complex multiplets due to proton-proton and proton-fluorine couplings.

Table 2: 13C NMR Data (Predicted)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (JC-F) HzAssignment
~150-155dd1JC-F ≈ 250-270, 2JC-F ≈ 15-25C-2
~145-150dd1JC-F ≈ 250-270, 2JC-F ≈ 15-25C-3
~140-145d3JC-F ≈ 5-10C-1
~130-135d3JC-F ≈ 5-10C-4
~125-130s-C-6
~120-125d2JC-F ≈ 20-30C-5

Note: Carbons directly bonded to fluorine will appear as doublets with large coupling constants (1JC-F). Longer-range couplings (2JC-F, 3JC-F) will also be observed.

Table 3: 19F NMR Data (Predicted)
Chemical Shift (δ) ppmMultiplicityAssignment
~-130 to -140mF-2
~-140 to -150mF-3

Note: Chemical shifts are relative to CFCl₃. The spectrum will show complex multiplets due to fluorine-fluorine and fluorine-proton couplings.

Table 4: IR Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
1600-1580Medium-StrongC=C Aromatic Ring Stretch
1530-1500StrongAsymmetric NO₂ Stretch
1350-1330StrongSymmetric NO₂ Stretch
1280-1200StrongC-F Stretch
850-750StrongC-H Out-of-plane Bend
Table 5: Mass Spectrometry Data (Predicted)
m/zRelative IntensityAssignment
159High[M]⁺ (Molecular Ion)
129Medium[M - NO]⁺
113Medium[M - NO₂]⁺
99Medium[M - NO - HF]⁺
83Low[C₅H₂F]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for liquid samples such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

2. 1H NMR Acquisition:

  • The spectrometer is locked onto the deuterium signal of the solvent.

  • The magnetic field is shimmed to achieve optimal homogeneity.

  • A standard one-pulse sequence is typically used.

  • Key parameters to set include the spectral width (e.g., -2 to 12 ppm), number of scans (e.g., 16-64), and relaxation delay (e.g., 1-5 seconds).

3. 13C NMR Acquisition:

  • A proton-decoupled pulse sequence is commonly used to simplify the spectrum to singlets for each carbon, though coupled spectra can provide additional structural information.

  • Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer experimental time are required.

  • The spectral width is typically set to 0-220 ppm.

4. 19F NMR Acquisition:

  • A standard one-pulse sequence is used.

  • The spectral width should be set to encompass the expected range for aromatic fluorine atoms (e.g., -100 to -180 ppm).

  • A common reference standard is CFCl₃ (trichlorofluoromethane) at 0 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

  • Place one or two drops of this compound onto the surface of a salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top and gently press to form a thin, uniform liquid film between the plates.

2. Data Acquisition (FT-IR):

  • A background spectrum of the clean, empty salt plates is recorded.

  • The prepared sample is placed in the spectrometer's sample holder.

  • The sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.

  • The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

1. Sample Introduction:

  • For a volatile liquid like this compound, direct infusion via a syringe pump or injection into a gas chromatograph (GC-MS) are common methods.

2. Ionization:

  • Electron Ionization (EI) is a standard method for small, relatively stable organic molecules. A typical electron energy is 70 eV.

3. Mass Analysis:

  • The generated ions are separated based on their mass-to-charge (m/z) ratio using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

4. Detection:

  • An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate the structure of this compound and a generalized workflow for its spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR (1H, 13C, 19F) Sample->NMR IR FT-IR Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratios, Fragmentation MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for the spectroscopic analysis of this compound.

Molecular structure of this compound with atom labeling.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,3-Difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. It is not a substitute for a formal risk assessment or Safety Data Sheet (SDS). Always consult the most up-to-date SDS for 2,3-Difluoronitrobenzene from your supplier before handling this chemical.

Introduction

This compound is a valuable reagent in organic synthesis, frequently employed in the development of novel pharmaceutical compounds and other complex molecules. Its unique electronic properties, stemming from the presence of two fluorine atoms and a nitro group on the benzene ring, make it a versatile building block. However, these same properties contribute to its potential hazards. This guide provides an in-depth overview of the known hazards associated with this compound and outlines essential safety precautions and handling procedures to minimize risk in a laboratory setting.

Physicochemical and Toxicological Data

Physical and Chemical Properties
PropertyThis compound
CAS Number 6921-22-8
Molecular Formula C₆H₃F₂NO₂
Molecular Weight 159.09 g/mol
Appearance Not specified (likely a liquid or low-melting solid)
Boiling Point 219.0 ± 20.0 °C at 760 mmHg
Flash Point 93.1 ± 10.1 °C
Purity ≥98%
Hazard Identification
Hazard StatementGHS Classification
H315: Causes skin irritationSkin Irritation (Category 2)
H319: Causes serious eye irritationEye Irritation (Category 2)
H335: May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System
Comparative Acute Toxicity Data of Structurally Related Compounds
CompoundCAS NumberOral LD50 (Rat)Dermal LD50 (Rat)Inhalation LC50 (Rat)
2,4-Difluoronitrobenzene 446-35-5200 mg/kgNo data available>1290 mg/m³/1H
2-Fluoronitrobenzene 1493-27-2320 mg/kg535 mg/kg2.26 mg/L (4h)
3-Fluoronitrobenzene 402-67-5Toxic if swallowed (quantitative data not specified)Toxic in contact with skin (quantitative data not specified)Toxic if inhaled (quantitative data not specified)
4-Fluoronitrobenzene 350-46-9250 mg/kg (LDLo)No data available2600 mg/m³ (4h)
3,4-Difluoronitrobenzene 369-34-6No data availableNo data availableNo data available
2,5-Difluoronitrobenzene 364-74-9Harmful if swallowed (quantitative data not specified)No data availableNo data available

Note: The absence of data does not imply a lack of hazard.

Experimental Protocols for Hazard Assessment

The hazard classifications for skin and eye irritation are typically determined using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

OECD Guideline 404: Acute Dermal Irritation/Corrosion

Objective: To determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

Methodology:

  • Animal Model: The albino rabbit is the recommended species.

  • Preparation: The day before the test, a small area of the animal's dorsal skin is clipped free of fur.

  • Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin under a gauze patch.

  • Exposure: The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.

  • Observation: After the exposure period, the patch and any residual test substance are removed. The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal.

  • Scoring: The reactions are scored on a scale of 0 (no reaction) to 4 (severe reaction).

  • Classification: The substance is classified as an irritant if the mean scores for either erythema or edema are at or above a certain threshold across the observation period.

OECD Guideline 405: Acute Eye Irritation/Corrosion

Objective: To assess the potential of a substance to produce irritation or corrosion in the eye.

Methodology:

  • Animal Model: The albino rabbit is the preferred species.

  • Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The eyelids are then held together for about one second. The other eye serves as an untreated control.

  • Observation: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) at 1, 24, 48, and 72 hours after instillation.

  • Scoring: Ocular lesions are scored according to a standardized system.

  • Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.

Safe Handling and Emergency Procedures Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound, from initial assessment to emergency response.

SafeHandlingWorkflow cluster_assessment 1. Pre-Handling Assessment cluster_handling 2. Safe Handling Procedures cluster_emergency 3. Emergency Response cluster_spill_response cluster_exposure_response ReadSDS Review Safety Data Sheet (SDS) AssessHazards Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant ReadSDS->AssessHazards PlanWork Develop Standard Operating Procedure (SOP) AssessHazards->PlanWork EngineeringControls Work in a Fume Hood PlanWork->EngineeringControls PPE Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat EngineeringControls->PPE HandlingTechniques Use Good Laboratory Practices: - Avoid inhalation of vapors - Prevent skin and eye contact PPE->HandlingTechniques Storage Store in a cool, dry, well-ventilated area HandlingTechniques->Storage Spill Spill Response HandlingTechniques->Spill Exposure Personnel Exposure HandlingTechniques->Exposure Evacuate Evacuate Area Spill->Evacuate Inhalation Inhalation: Move to fresh air, seek medical attention. Exposure->Inhalation SkinContact Skin Contact: Remove contaminated clothing, wash with soap and water. Exposure->SkinContact EyeContact Eye Contact: Rinse with water for 15 mins, seek medical attention. Exposure->EyeContact Ingestion Ingestion: Do NOT induce vomiting, seek immediate medical attention. Exposure->Ingestion Ventilate Ensure Ventilation Evacuate->Ventilate Absorb Absorb with Inert Material Ventilate->Absorb Dispose Dispose as Hazardous Waste Absorb->Dispose

Caption: Workflow for Safe Handling of this compound.

Conclusion

While this compound is a valuable synthetic intermediate, its potential hazards necessitate careful handling and adherence to stringent safety protocols. The lack of comprehensive toxicological data for this specific compound underscores the importance of treating it with a high degree of caution, assuming a hazard profile similar to its more studied analogues. By implementing the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, researchers can significantly mitigate the risks associated with its use in the laboratory. Continuous vigilance and a proactive approach to safety are paramount when working with this and other potentially hazardous chemicals.

The Synthetic Versatility of 2,3-Difluoronitrobenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,3-Difluoronitrobenzene has emerged as a valuable and versatile building block in modern organic synthesis. Its unique electronic properties, arising from the presence of two adjacent fluorine atoms and a strongly electron-withdrawing nitro group, render it highly susceptible to a range of chemical transformations. This technical guide provides an in-depth exploration of the key applications of this compound, with a focus on its utility in the synthesis of pharmaceuticals, agrochemicals, and complex heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Core Synthetic Transformations

The reactivity of this compound is primarily dictated by two key features: the electrophilic nature of the aromatic ring, which is highly activated towards nucleophilic aromatic substitution (SNAr), and the reducible nitro group. These characteristics allow for a diverse array of synthetic manipulations, making it a cornerstone for the construction of complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the nitro group in concert with the two fluorine atoms significantly lowers the electron density of the benzene ring, facilitating the attack of various nucleophiles. The fluorine atoms serve as excellent leaving groups in SNAr reactions.

Regioselectivity: Nucleophilic attack can occur at either the C2 or C3 position. The regioselectivity of the substitution is influenced by the nature of the nucleophile, the reaction conditions, and the electronic effects of the substituents. Generally, the position para to the nitro group (C6) is most activated, but in this compound, both fluorine atoms are ortho and meta to the nitro group, leading to a nuanced reactivity profile that can be exploited for selective functionalization.

Typical Nucleophiles and Products:

  • Amines: Reaction with primary and secondary amines yields N-substituted 2,3-difluoroanilines or their isomers. These products are valuable intermediates for the synthesis of a wide range of biologically active molecules.

  • Phenols and Alkoxides: Reaction with phenols or alkoxides leads to the formation of diaryl ethers or alkyl aryl ethers, respectively. These motifs are present in various pharmaceuticals and natural products.

  • Thiols: Thiols react to form thioethers, which are important functionalities in medicinal chemistry.

Experimental Workflow for Nucleophilic Aromatic Substitution

SNAr_Workflow reagents This compound + Nucleophile (Amine, Phenol, Thiol) + Base (e.g., K2CO3, Et3N) solvent Polar Aprotic Solvent (e.g., DMF, DMSO) reagents->solvent Dissolve reaction Reaction at Elevated Temperature (e.g., 80-120 °C) solvent->reaction Heat workup Aqueous Workup & Extraction reaction->workup Cool & Quench purification Purification (e.g., Column Chromatography) workup->purification product Substituted Product purification->product

Caption: General workflow for a typical SNAr reaction using this compound.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, affording 2,3-difluoroaniline. This transformation is a cornerstone of its synthetic utility, as the resulting aniline is a versatile precursor for a multitude of further reactions.

Common Reduction Methods:

  • Catalytic Hydrogenation: This is a widely used and efficient method, typically employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[1]

  • Metal-Acid Systems: Reagents like tin(II) chloride in hydrochloric acid or iron in acetic acid are also effective for this reduction.

The resulting 2,3-difluoroaniline is a key intermediate for the synthesis of pharmaceuticals and agrochemicals.[2]

Quantitative Data for Key Transformations

Starting MaterialReagents and ConditionsProductYield (%)Reference
1,2-Dibromo-4,5-difluoro-3-nitrobenzene10% Pd/C (wet), H₂, Et₃N, Methanol, 50 °C, 2.5 h2,3-Difluoroaniline93[1]
2,3-Dichloronitrobenzene1. KF, DMSO, 170-175 °C, 8h; 2. Raney Ni, H₂, MeOH, 35-45 °C, 1.5 MPa3-Chloro-2-fluoroaniline81 (step 1), 95.5 (step 2)[2]

Applications in Pharmaceutical Synthesis

The 2,3-difluoroaniline scaffold, readily accessible from this compound, is a prevalent motif in a number of modern pharmaceuticals, particularly in the area of kinase inhibitors.

Synthesis of Kinase Inhibitor Scaffolds

Kinase inhibitors are a major class of targeted cancer therapies. The unique electronic and steric properties of the 2,3-difluoroaniline moiety can enhance binding affinity and selectivity for the target kinase. While specific proprietary syntheses are often not fully disclosed, the general synthetic strategies involve the use of 2,3-difluoroaniline as a key building block.

Hypothetical Synthetic Pathway to a Kinase Inhibitor Core:

Kinase_Inhibitor_Synthesis start This compound reduction Reduction (e.g., Pd/C, H2) start->reduction aniline 2,3-Difluoroaniline reduction->aniline coupling Coupling Reaction (e.g., Buchwald-Hartwig) aniline->coupling intermediate N-Aryl-2,3-difluoroaniline coupling->intermediate heterocycle Heterocyclic Partner heterocycle->coupling cyclization Intramolecular Cyclization intermediate->cyclization kinase_core Kinase Inhibitor Core Scaffold cyclization->kinase_core

Caption: A plausible synthetic route to a kinase inhibitor core structure utilizing 2,3-difluoroaniline.

Synthesis of Heterocyclic Compounds

The ortho-diamine functionality, which can be generated from this compound derivatives, is a valuable precursor for the synthesis of various heterocyclic systems, such as benzimidazoles and benzoxazoles. These heterocycles are important pharmacophores in medicinal chemistry.

General Synthesis of Benzimidazoles:

The condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid is a common method for the synthesis of benzimidazoles. By first performing a nucleophilic substitution on this compound with an amine, followed by reduction of the nitro group, an ortho-phenylenediamine derivative can be generated, which can then be cyclized.

Experimental Protocol: Reduction of 1,2-Dibromo-4,5-difluoro-3-nitrobenzene to 2,3-Difluoroaniline [1]

  • Materials:

    • 1,2-Dibromo-4,5-difluoro-3-nitrobenzene (0.638 g, 2.01 mmol)

    • Methanol (4 mL)

    • 10% Palladium on carbon (Pd/C), 50% wet (48.4 mg)

    • Triethylamine (6.2 mg, 0.06 mmol)

    • Hydrogen gas

  • Procedure:

    • Dissolve 1,2-dibromo-4,5-difluoro-3-nitrobenzene in methanol in a reaction vessel.

    • Add the 10% Pd/C catalyst and triethylamine to the solution.

    • Replace the atmosphere in the reaction vessel with hydrogen.

    • Stir the reaction mixture at 50 °C for 2.5 hours under a slight hydrogen pressure.

    • Monitor the reaction progress by HPLC.

    • Upon completion, filter the catalyst from the reaction mixture.

    • The resulting solution containing 2,3-difluoroaniline can be used in subsequent steps or the product can be isolated by standard workup procedures.

  • Yield: 93% (as determined by HPLC analysis).[1]

Applications in Agrochemical Synthesis

While less documented in publicly available literature compared to its pharmaceutical applications, the difluoronitrobenzene core is also utilized in the development of modern agrochemicals. The presence of fluorine atoms can enhance the efficacy, metabolic stability, and environmental profile of pesticides and herbicides. The synthetic transformations described above are equally applicable in the construction of complex agrochemical molecules.

This compound is a powerful and versatile building block in organic synthesis. Its facile participation in nucleophilic aromatic substitution and the straightforward reduction of its nitro group to the synthetically useful aniline provide access to a wide range of complex and valuable molecules. The applications of this compound in the synthesis of kinase inhibitors and other pharmaceuticals highlight its importance in modern drug discovery. As the demand for sophisticated and highly functionalized molecules in both the pharmaceutical and agrochemical industries continues to grow, the utility of this compound as a key synthetic intermediate is expected to expand further.

References

2,3-Difluoronitrobenzene: A Key Precursor for Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated aromatic compounds are of paramount importance in modern medicinal chemistry, offering unique physicochemical properties that can enhance drug efficacy, metabolic stability, and bioavailability. Among these, 2,3-difluoronitrobenzene has emerged as a versatile and highly reactive precursor for the synthesis of a wide array of complex pharmaceutical intermediates. This technical guide provides a comprehensive overview of the core utility of this compound in drug discovery and development. It details the key chemical transformations, including nucleophilic aromatic substitution (SNAr) and nitro group reduction, providing structured experimental protocols for these reactions. While direct synthetic routes from this compound to blockbuster drugs like Rufinamide and Belzutifan are not the standard industrial processes, this guide explores the synthesis of analogous structural motifs and discusses the mechanisms of action of these important therapeutic agents to illustrate the pharmaceutical relevance of fluorinated building blocks.

Introduction: The Role of Fluorine in Medicinal Chemistry

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern pharmaceutical design. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly modulate the properties of a molecule. These modulations include:

  • Enhanced Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, prolonging the in vivo half-life of a drug.

  • Increased Binding Affinity: Fluorine and fluorinated groups can engage in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, influencing a drug's ionization state and membrane permeability.

  • Improved Bioavailability: By influencing lipophilicity and metabolic stability, fluorine substitution can lead to improved oral bioavailability.

This compound serves as an excellent starting material for introducing fluorine into aromatic scaffolds due to its well-defined reactivity, which is primarily governed by the interplay between the two fluorine atoms and the strongly electron-withdrawing nitro group.

Core Chemical Transformations of this compound

The synthetic utility of this compound is centered around two principal transformations: the reduction of the nitro group to an amine and the nucleophilic aromatic substitution of one of the fluorine atoms. These reactions open up a vast chemical space for the creation of diverse pharmaceutical intermediates.

Reduction to 2,3-Difluoroaniline

The reduction of the nitro group in this compound to form 2,3-difluoroaniline is a fundamental transformation that provides a key building block for a variety of pharmaceuticals. 2,3-Difluoroaniline is a versatile intermediate used in the synthesis of drugs targeting a range of diseases.[1] The amino group serves as a handle for a wide array of subsequent chemical modifications, including amide bond formation, diazotization, and N-alkylation.

Experimental Protocol: Catalytic Hydrogenation of this compound

A general procedure for the synthesis of 2,3-difluoroaniline involves the catalytic hydrogenation of this compound. While the provided reference describes the reduction of a related dibromodifluoronitrobenzene, the conditions are illustrative of a common approach for this type of transformation.[2]

Parameter Value/Condition
Starting Material This compound
Solvent Methanol
Catalyst 10% Palladium on Carbon (Pd/C) (50% wet)
Base (optional) Triethylamine (catalytic amount)
Reducing Agent Hydrogen gas (slight pressure)
Temperature 50 °C
Reaction Time 2-3 hours (monitor by HPLC or TLC)
Work-up Filtration of the catalyst, evaporation of the solvent.
Typical Yield >90%[2]

Methodology:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol%) and a catalytic amount of triethylamine.

  • Seal the vessel and replace the atmosphere with hydrogen gas.

  • Pressurize the vessel to the desired hydrogen pressure and heat the reaction mixture to 50 °C with vigorous stirring.

  • Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to afford 2,3-difluoroaniline, which can be further purified if necessary.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro group strongly activates the aromatic ring of this compound towards nucleophilic attack, facilitating the displacement of one of the fluorine atoms. This nucleophilic aromatic substitution (SNAr) reaction is a powerful tool for C-N, C-O, and C-S bond formation.

Experimental Protocol: SNAr with an Amine Nucleophile (e.g., Morpholine)

The following is a general protocol for the reaction of a difluoronitrobenzene derivative with an amine nucleophile, which can be adapted for this compound.

Parameter Value/Condition
Starting Material This compound
Nucleophile Amine (e.g., Morpholine, 1.1-1.5 eq)
Solvent DMF or DMSO
Base K₂CO₃ or Et₃N (2.0 eq)
Temperature Room temperature to 100 °C
Reaction Time Monitor by TLC
Work-up Aqueous work-up and extraction
Purification Column chromatography or recrystallization

Methodology: [3]

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or DMSO.

  • Add the amine nucleophile (e.g., morpholine, 1.1-1.5 eq) to the solution.

  • Add the base (e.g., K₂CO₃, 2.0 eq).

  • Stir the reaction mixture at the desired temperature (starting from room temperature and heating if necessary), monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.

Application in Pharmaceutical Synthesis: Illustrative Pathways

While this compound is a valuable starting material, the industrial syntheses of many complex pharmaceuticals often utilize other isomers or more advanced intermediates. However, to illustrate the therapeutic relevance of the chemical motifs accessible from fluorinated nitrobenzenes, the mechanisms of action of two important drugs, Rufinamide and Belzutifan, are presented below.

Rufinamide: A Triazole-Based Anticonvulsant

Rufinamide is an antiepileptic drug used for the treatment of seizures associated with Lennox-Gastaut syndrome.[4][5] Its structure features a 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide core.

Mechanism of Action: Modulation of Sodium Channels

The primary mechanism of action of Rufinamide is the modulation of voltage-gated sodium channels in the brain.[5][6] In epileptic conditions, these channels can become hyperactive, leading to excessive neuronal firing and seizures. Rufinamide stabilizes the inactive state of these sodium channels, which reduces their ability to return to the resting state and fire another action potential.[5] This prolongation of the inactive state limits the sustained, repetitive firing of neurons that is characteristic of a seizure.[7]

Rufinamide_Mechanism cluster_neuron Neuronal Membrane cluster_seizure Seizure Activity cluster_rufinamide Rufinamide Action Na_Channel Voltage-Gated Na+ Channel Resting State Active State Inactive State Excessive_Firing Excessive Neuronal Firing Na_Channel:active->Excessive_Firing Depolarization Prolong_Inactive Prolongs Inactive State Na_Channel:inactive->Prolong_Inactive Excessive_Firing->Na_Channel:resting Repolarization (fast) Rufinamide Rufinamide Rufinamide->Na_Channel:inactive Binds to and stabilizes Prolong_Inactive->Na_Channel:resting Slows return to resting state

Caption: Rufinamide's mechanism of action on voltage-gated sodium channels.

Belzutifan: A HIF-2α Inhibitor for Cancer Therapy

Belzutifan is a first-in-class hypoxia-inducible factor-2α (HIF-2α) inhibitor approved for the treatment of patients with von Hippel-Lindau (VHL) disease-associated renal cell carcinoma (RCC), central nervous system hemangioblastomas, and pancreatic neuroendocrine tumors.[8][9]

Mechanism of Action: Inhibition of HIF-2α Signaling

In normal oxygen conditions (normoxia), the VHL protein targets HIF-2α for degradation. In hypoxic conditions or when the VHL protein is non-functional (as in VHL disease), HIF-2α accumulates, translocates to the nucleus, and dimerizes with HIF-1β (also known as ARNT).[8][10] This HIF-2α/HIF-1β complex then binds to hypoxia-response elements (HREs) on DNA, promoting the transcription of genes involved in angiogenesis, cell proliferation, and survival, such as VEGF and PDGF.[10] Belzutifan acts by binding to the PAS-B pocket of HIF-2α, inducing a conformational change that prevents its heterodimerization with HIF-1β.[8][10] This blockage of the HIF transcription complex formation halts the downstream signaling cascade that drives tumor growth.[8][11]

Belzutifan_Mechanism cluster_normoxia Normoxia cluster_hypoxia Hypoxia / VHL-Deficiency cluster_belzutifan Belzutifan Action HIF2a_N HIF-2α VHL VHL Protein HIF2a_N->VHL Hydroxylation Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF2a_H HIF-2α (accumulates) HIF_Complex HIF-2α/HIF-1β Complex HIF2a_H->HIF_Complex HIF1b HIF-1β (ARNT) HIF1b->HIF_Complex HRE Hypoxia Response Elements (DNA) HIF_Complex->HRE Binds to X X Target_Genes Target Gene Transcription (VEGF, PDGF, etc.) HRE->Target_Genes Activates Tumor_Growth Tumor Growth & Angiogenesis Target_Genes->Tumor_Growth Belzutifan Belzutifan Belzutifan->HIF2a_H Binds to PAS-B pocket

Caption: Belzutifan's inhibition of the HIF-2α signaling pathway.

Conclusion

This compound is a valuable and reactive precursor in the synthesis of fluorinated aromatic compounds for the pharmaceutical industry. Its utility is primarily derived from its susceptibility to nucleophilic aromatic substitution and the straightforward reduction of its nitro group to a versatile aniline. While it may not be the direct starting material for all complex fluorinated drugs currently on the market, the fundamental reactions it undergoes are representative of the key transformations used to create advanced pharmaceutical intermediates. The study of the mechanisms of action of drugs like Rufinamide and Belzutifan underscores the critical role that fluorinated scaffolds play in addressing a wide range of therapeutic needs, from neurological disorders to oncology. As drug discovery continues to evolve, the demand for versatile fluorinated building blocks like this compound and its derivatives is poised to grow, making a thorough understanding of their chemistry essential for researchers in the field.

References

The Pivotal Role of 2,3-Difluoronitrobenzene and Its Isomers in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern agrochemical design, imparting enhanced efficacy, metabolic stability, and target specificity. Among the key building blocks enabling this strategy, difluoronitrobenzene isomers, particularly 2,3-difluoronitrobenzene, serve as versatile and critical intermediates. Their unique chemical reactivity, governed by the interplay between the electron-withdrawing nitro group and the fluorine substituents, allows for the synthesis of a diverse array of complex and potent active ingredients for crop protection.

Core Chemical Principles and Reactivity

This compound and its isomers, such as 2,4-difluoronitrobenzene, are foundational materials in the synthesis of numerous agrochemicals.[1][2] The nitro group is a powerful electron-withdrawing substituent, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This activation facilitates the displacement of leaving groups on the ring, a common strategy in building more complex molecules.

Furthermore, the nitro group can be readily reduced to an amine (-NH2) group. This transformation is a crucial step in many synthetic pathways, converting the difluoronitrobenzene scaffold into a difluoroaniline intermediate.[3][4] This aniline derivative can then undergo a wide range of subsequent reactions, such as amidation or diazotization, to build the final agrochemical product. The fluorine atoms themselves contribute to the stability and lipophilicity of the final products, which can enhance their biological activity and movement within the target pest or plant.[1]

Synthesis of Key Agrochemicals

Difluoronitrobenzene isomers are precursors to a variety of commercial herbicides and insecticides. The general synthetic pathway involves the initial modification of the difluoronitrobenzene core, often through reduction, followed by coupling with other chemical moieties.

General synthetic workflow from a difluoronitrobenzene isomer.

2.1. Herbicide Synthesis: The Case of Diflufenican

Diflufenican is a widely used herbicide for controlling broadleaf weeds.[5] Its synthesis relies on the key intermediate 2,4-difluoroaniline, which is produced by the reduction of 2,4-difluoronitrobenzene. The 2,4-difluoroaniline is then reacted with a nicotinic acid derivative to form the final product.[5][6]

Synthesis of Diflufenican via a 2,4-difluoroaniline intermediate.

2.2. Insecticide Synthesis: Precursors for Pyrethroids

Certain difluoronitrobenzene isomers are instrumental in creating intermediates for advanced insecticides. For instance, 2,3,4-trifluoronitrobenzene is used to synthesize 2,3,6-trifluorobenzoic acid, an important precursor for potent pyrethroid pesticides.[7] Pyrethroids are a major class of insecticides that function by disrupting the nervous systems of insects.[8][9] The synthesis proceeds through a 2,3-difluoro-6-nitrobenzonitrile intermediate.[7]

Mechanisms of Action of Derived Agrochemicals

The agrochemicals synthesized from difluoronitrobenzene precursors exhibit diverse mechanisms of action, targeting critical biological pathways in weeds and insects.

3.1. Inhibition of Carotenoid Biosynthesis

Herbicides like Diflufenican act by inhibiting carotenoid synthesis. Specifically, they block the enzyme phytoene desaturase (PDS). Carotenoids are essential for protecting chlorophyll from photo-oxidation. Without them, chlorophyll is rapidly destroyed by sunlight, leading to a characteristic bleaching of the plant tissue, cessation of photosynthesis, and eventual death of the weed.

Mechanism of action for Diflufenican via PDS inhibition.

3.2. Disruption of Insect Nervous Systems

Pyrethroid insecticides derived from fluorinated benzoic acids act as potent neurotoxins in insects.[10] They target voltage-gated sodium channels in the axonal membranes of nerve cells.[8][11] By binding to these channels, pyrethroids prevent them from closing, which leads to a continuous influx of sodium ions.[8] This action causes permanent depolarization of the nerve membrane, leading to hyperexcitation, paralysis, and ultimately the death of the insect.[9][11]

Mechanism of action for pyrethroid insecticides.

Data Presentation

Table 1: Physicochemical Properties of Key Difluoronitrobenzene Isomers
PropertyThis compound2,4-Difluoronitrobenzene
CAS Number 6921-22-8[12]446-35-5[13]
Molecular Formula C₆H₃F₂NO₂[14]C₆H₃F₂NO₂[13]
Molecular Weight 159.09 g/mol [14]159.09 g/mol [15]
Appearance Liquid[14]Light yellow to brown clear liquid[16]
Melting Point N/A (Liquid at RT)9-10 °C[13][15]
Boiling Point ~219 °C203-204 °C[13][15]
Density N/A1.451 g/mL at 25 °C[13][15]
Solubility in Water InsolubleInsoluble[13]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Difluoro-6-nitrobenzonitrile

This protocol is adapted from patent literature for the synthesis of a key intermediate for pyrethroid pesticides.[7]

Materials:

  • 2,3,4-trifluoronitrobenzene

  • Potassium cyanide

  • tert-Butanol (solvent)

Procedure:

  • In a suitable reaction vessel, charge 400 g of tert-butanol and 32.5 g (0.5 mol) of potassium cyanide.

  • Heat the mixture to 70°C with stirring.

  • Add 44.3 g (0.25 mol) of 2,3,4-trifluoronitrobenzene dropwise to the mixture over a period of 30 minutes.

  • Maintain the reaction temperature at 70°C for 20 hours. The progress of the reaction can be monitored by Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid residue from the reaction mixture.

  • Distill the solvent from the filtrate to isolate the crude product.

  • The crude 2,3-difluoro-6-nitrobenzonitrile can be further purified by recrystallization or chromatography.

Protocol 2: Reduction of 2,4-Difluoronitrobenzene to 2,4-Difluoroaniline

This protocol describes a common method for reducing a nitro group to an amine using catalytic hydrogenation, a critical step for producing intermediates like the one needed for Diflufenican.[3]

Materials:

  • 2,4-difluoronitrobenzene

  • Ethanol (solvent)

  • Palladium on carbon catalyst (e.g., 2 wt% Pd/C)

  • High-pressure reactor (Hydrogenator)

  • Hydrogen gas (H₂)

Procedure:

  • In a high-pressure reactor, dissolve 20.0 g of 2,4-difluoronitrobenzene in 150 mL of ethanol.

  • Carefully add a catalytic amount of Pd/C (e.g., 0.1 g) to the solution.

  • Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen), followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 1.0 MPa.

  • Heat the reaction mixture to 353 K (80°C) and stir vigorously (e.g., 1000 rpm).

  • Monitor the reaction by observing the uptake of hydrogen.

  • Once the reaction is complete (hydrogen uptake ceases), cool the reactor to room temperature and carefully vent the excess pressure.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Remove the ethanol solvent from the filtrate under reduced pressure to yield the final product, 2,4-difluoroaniline.

References

The Unseen Workhorse: 2,3-Difluoronitrobenzene's Role in Advanced Materials and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the quest for novel materials with superior performance characteristics, the strategic incorporation of fluorine atoms into polymer backbones has emerged as a pivotal strategy. The unique physicochemical properties of fluorine, such as its high electronegativity, low polarizability, and strong carbon-fluorine bond, impart enhanced thermal stability, chemical resistance, and desirable dielectric properties to polymeric materials. Among the array of fluorinated building blocks, 2,3-difluoronitrobenzene stands out as a versatile, albeit less commonly cited, precursor for the synthesis of high-performance polymers. This technical guide elucidates the synthesis, properties, and applications of polymers derived from this compound, providing a comprehensive resource for researchers in materials science and polymer chemistry.

From Intermediate to Monomer: The Synthetic Pathway

The journey of this compound from a chemical intermediate to a polymerizable monomer primarily involves the transformation of its nitro group into a reactive amine functionality and subsequent derivatization to create a difunctional monomer suitable for polycondensation reactions.

Step 1: Reduction of this compound to 2,3-Difluoroaniline

The foundational step in utilizing this compound for polymer synthesis is its reduction to 2,3-difluoroaniline. This is typically achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • Methanol (or Ethanol)

  • 10% Palladium on Carbon (Pd/C) catalyst (50% wet)

  • Triethylamine (optional, as a reaction promoter)

  • Hydrogen gas (H₂)

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, dissolve this compound (1 equivalent) in methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C (typically 0.5-2 mol%). A small amount of triethylamine may be added to facilitate the reaction.[1]

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1.0 MPa).[2]

  • Heat the reaction mixture to a specified temperature (e.g., 50-80°C) and stir vigorously.[1]

  • Monitor the reaction progress by observing hydrogen uptake.

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Remove the solvent from the filtrate under reduced pressure to yield crude 2,3-difluoroaniline.

  • The product can be further purified by vacuum distillation.

Logical Relationship: Reduction of this compound

G DFNB This compound H2_PdC H₂ / Pd/C DFNB->H2_PdC DFNA 2,3-Difluoroaniline H2_PdC->DFNA Reduction

Reduction of this compound to 2,3-Difluoroaniline.
Step 2: Synthesis of Diamine Monomers via Nucleophilic Aromatic Substitution

To create a monomer suitable for polymerization, the fluorine atoms of this compound can be displaced through nucleophilic aromatic substitution (SNAr) with a suitable nucleophile, such as 4-aminophenol. The electron-withdrawing nitro group activates the aromatic ring, facilitating this substitution.[3] A subsequent reduction of the nitro group yields a diamine monomer.

Experimental Protocol: Synthesis of a Bis(aminophenoxy) Aniline Monomer (Hypothetical Route based on Analogs)

This protocol is based on established procedures for analogous compounds, such as the synthesis of 2,3-bis(4-aminophenoxy)naphthalene.

Part A: Dinitro Compound Synthesis

  • In a flask equipped with a stirrer, condenser, and nitrogen inlet, dissolve 4-aminophenol (2.2 equivalents) in a polar aprotic solvent like dimethylacetamide (DMAc).

  • Add a base such as potassium carbonate (K₂CO₃) and heat the mixture to form the phenoxide salt.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Heat the reaction to an elevated temperature (e.g., 150-170°C) and maintain for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and pour it into water to precipitate the dinitro product.

  • Filter, wash the solid with water and methanol, and dry.

Part B: Diamine Monomer Synthesis

  • Reduce the synthesized dinitro compound to the corresponding diamine using the catalytic hydrogenation procedure described in Step 1.

Experimental Workflow: Synthesis of Diamine Monomer

G cluster_0 Part A: Dinitro Compound Synthesis cluster_1 Part B: Diamine Synthesis DFNB This compound SNAr Nucleophilic Aromatic Substitution (SNAr) DFNB->SNAr Aminophenol 4-Aminophenol Base K₂CO₃ in DMAc Aminophenol->Base Base->SNAr Dinitro Dinitro Intermediate SNAr->Dinitro Reduction Catalytic Hydrogenation (H₂ / Pd/C) Dinitro->Reduction Diamine Diamine Monomer Reduction->Diamine

Workflow for the synthesis of a diamine monomer from this compound.

High-Performance Polymers from this compound-Derived Monomers

The synthesized diamine monomers can be polymerized with various comonomers, most notably aromatic dianhydrides, to produce high-performance polymers such as polyimides.

Polyimide Synthesis

Polyimides are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of polyimides from the this compound-derived diamine would typically follow a two-step polycondensation reaction with an aromatic dianhydride.

Experimental Protocol: Polyimide Synthesis

Materials:

  • Diamine monomer derived from this compound

  • Aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA))

  • N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)

  • Acetic anhydride

  • Pyridine

Procedure:

  • In a dry, nitrogen-purged flask, dissolve the diamine monomer in NMP or DMAc.

  • Slowly add an equimolar amount of the aromatic dianhydride to the stirred solution at room temperature.

  • Continue stirring for several hours to form a viscous poly(amic acid) solution.

  • The poly(amic acid) can be cast into a film and then thermally imidized by heating in stages to temperatures up to 300-350°C.

  • Alternatively, chemical imidization can be performed by adding a mixture of acetic anhydride and pyridine to the poly(amic acid) solution and heating gently. The resulting polyimide is then precipitated in a non-solvent like methanol, filtered, and dried.

Signaling Pathway: Polyimide Synthesis

G Diamine Diamine Monomer PolyamicAcid Poly(amic acid) Intermediate Diamine->PolyamicAcid Polycondensation Dianhydride Aromatic Dianhydride Dianhydride->PolyamicAcid Heat Thermal or Chemical Imidization PolyamicAcid->Heat Polyimide Polyimide Heat->Polyimide Cyclodehydration

General synthesis pathway for polyimides.

Properties of Fluorinated Polymers

The incorporation of the 2,3-difluoro-substituted moiety is expected to impart a range of desirable properties to the resulting polymers. While specific data for polymers derived directly from this compound is limited in publicly available literature, properties can be inferred from analogous fluorinated polymers.

PropertyExpected Performance and Rationale
Thermal Stability High glass transition temperatures (Tg) and decomposition temperatures are anticipated due to the rigidity of the aromatic backbone and the high bond energy of the C-F bond.
Mechanical Properties Good tensile strength and modulus are expected, characteristic of aromatic polyimides. The specific isomerism (2,3-substitution) may influence chain packing and, consequently, the mechanical behavior.
Solubility The introduction of fluorine atoms and ether linkages can disrupt chain packing, potentially leading to improved solubility in organic solvents compared to non-fluorinated analogs. This is a significant advantage for polymer processing.
Dielectric Properties Fluorinated polyimides typically exhibit low dielectric constants and low dielectric loss. This is attributed to the low polarizability of the C-F bond and the increase in free volume, which reduces the overall dielectric constant of the material, making them suitable for microelectronics applications.
Optical Properties The presence of fluorine can lead to polymers with high optical transparency and low color, which is beneficial for applications in flexible displays and optical components.

Table 1: Properties of Analogous Fluorinated Polyimides

Polymer System (Diamine + Dianhydride)Glass Transition Temp. (Tg, °C)Tensile Strength (MPa)Elongation at Break (%)Dielectric Constant (at 1 MHz)Reference
2,3-Bis(4-aminophenoxy)naphthalene + 6FDA247-300--3.09 - 3.65
Fluorinated Diamine (TFMB-based) + Dianhydride402232.7326.262.312[4]
1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene + 6FDAup to 316up to 148up to 312.74 - 3.2[5]

Note: The data presented are for analogous systems and serve as a predictive guide for the properties of polymers derived from this compound.

Conclusion

This compound, while not as prominently featured in the literature as its isomers, represents a valuable and under-explored building block for the creation of advanced polymeric materials. Its conversion to diamine monomers opens a pathway to a variety of high-performance polymers, particularly polyimides, with enhanced thermal, mechanical, and dielectric properties. The synthetic routes and expected properties outlined in this guide, based on established chemical principles and analogous systems, provide a solid foundation for researchers to explore the potential of this compound in the development of next-generation materials for demanding applications in electronics, aerospace, and beyond. Further research into the specific synthesis and characterization of polymers derived from this versatile intermediate is warranted to fully unlock its potential.

References

Methodological & Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) Reactions with 2,3-Difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

AN-23DFNB-01

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction class in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. For the reaction to proceed efficiently, the aromatic ring must be activated by at least one potent electron-withdrawing group (EWG) and possess a good leaving group. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1]

2,3-Difluoronitrobenzene is a valuable difluorinated building block for the synthesis of complex molecules in the pharmaceutical and materials science sectors. The nitro group (-NO₂) at the C1 position strongly activates the ring towards nucleophilic attack. Fluorine atoms are excellent leaving groups for SNAr reactions due to their high electronegativity. This note details the reactivity, regioselectivity, and general protocols for SNAr reactions involving this compound.

Regioselectivity

In this compound, the nitro group activates both the C2 (ortho) and C3 (meta) positions. However, SNAr reactions exhibit high regioselectivity for the C2 position. This preference is attributed to the ability of the ortho nitro group to stabilize the negative charge of the Meisenheimer intermediate through both inductive (-I) and resonance (-M) effects.[2] The inductive effect, which is distance-dependent, is most pronounced at the ortho position, making the C2 carbon significantly more electrophilic and the corresponding intermediate more stable than the one formed from attack at C3.[2]

G cluster_start Inputs cluster_logic Regioselective Activation cluster_product Predicted Outcome Reactant This compound Activation Nitro Group Activation Reactant->Activation Nucleophile Nucleophile (e.g., R₂NH) Nucleophile->Activation Ortho Ortho (C2) Position: Strong -I and -M Effects Activation->Ortho favors Meta Meta (C3) Position: Weaker Activation Activation->Meta disfavors MajorProduct Major Product: C2-Substitution Ortho->MajorProduct MinorProduct Minor Product: C3-Substitution Meta->MinorProduct

Caption: Regioselectivity in SNAr reactions of this compound.

Representative Reaction Data

The following table summarizes typical SNAr reactions on this compound with various nucleophiles. Yields and conditions are based on established principles for analogous substrates, highlighting the expected preferential substitution at the C2 position.

EntryNucleophile (Nu-H)BaseSolventTemp (°C)ProductExpected Yield (%)
1MorpholineK₂CO₃DMF804-(2-Fluoro-3-nitrophenyl)morpholine>90
2BenzylamineEt₃NAcetonitrile60N-Benzyl-2-fluoro-3-nitroaniline>85
3PhenolK₂CO₃DMSO1002-Fluoro-1-nitro-3-phenoxybenzene>80
4ThiophenolCs₂CO₃DMF252-Fluoro-1-nitro-3-(phenylthio)benzene>95

General SNAr Mechanism

The SNAr reaction of this compound proceeds via a two-step mechanism:

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity is restored by the elimination of the fluoride ion from the C2 position. A final deprotonation step occurs if the nucleophile was neutral (e.g., an amine or alcohol).

Caption: General mechanism of SNAr with an amine nucleophile.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Fluoro-3-nitrophenyl)morpholine

This protocol describes a representative SNAr reaction between this compound and a secondary amine, morpholine.

Materials and Reagents:

  • This compound (1.0 eq)

  • Morpholine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent).

  • Add morpholine (1.1 eq) to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 4-(2-fluoro-3-nitrophenyl)morpholine.

General Workflow

The following diagram outlines the standard workflow for the synthesis, workup, and purification of products from SNAr reactions of this compound.

G Start Reactant Preparation (Substrate, Nucleophile, Base, Solvent) Setup Reaction Setup (Inert atmosphere if needed) Start->Setup Reaction Reaction Monitoring (TLC, LC-MS) Setup->Reaction Workup Aqueous Workup (Quenching & Extraction) Reaction->Workup Drying Drying & Concentration Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Analysis Product Characterization (NMR, MS, m.p.) Purification->Analysis

Caption: Standard experimental workflow for SNAr synthesis.

Safety Information

  • This compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Organic solvents like DMF and ethyl acetate are flammable. Avoid open flames and sparks.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Protocol for high-yield synthesis of 2,3-difluoroaniline from 2,3-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the high-yield synthesis of 2,3-difluoroaniline, a key intermediate in the development of pharmaceuticals and agrochemicals. The described method involves the catalytic hydrogenation of 2,3-difluoronitrobenzene using palladium on carbon (Pd/C) as a catalyst. This process is highly efficient, selective, and minimizes the formation of by-products.

Introduction

2,3-Difluoroaniline is a valuable building block in organic synthesis, particularly for the introduction of the 2,3-difluorophenyl moiety in drug discovery programs. The reduction of the corresponding nitro compound, this compound, is the most direct route to this aniline. Catalytic hydrogenation is a preferred industrial method for this transformation due to its high efficiency, clean reaction profile, and the ease of removal of the heterogeneous catalyst. This protocol details a robust and high-yielding procedure for this conversion.

Reaction Principle

The synthesis of 2,3-difluoroaniline from this compound is achieved through the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using molecular hydrogen (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically carried out in a suitable solvent, such as methanol, at a slightly elevated temperature and pressure.

Reaction:

Comparative Data of Reduction Methods

Several methods can be employed for the reduction of fluorinated nitroaromatic compounds. Below is a summary of common catalyst systems and their typical performance for analogous reactions.

Catalyst SystemTypical SubstrateReagents & ConditionsYield (%)Reference
10% Palladium on Carbon (Pd/C)1,2-dibromo-4,5-difluoro-3-nitrobenzeneH₂, Triethylamine, Methanol, 50°C, 2.5 h93[1]
5% Palladium on Carbon (Pd/C)2,4-difluoro-5-chloronitrobenzeneH₂, Sodium Acetate, Methanol, 60°CHigh[2]
Palladium on Carbon (Pd/C)Chloro fluoro nitrobenzenesH₂, Polar Solvent, <70°C then >80°CHigh[3]
Raney Nickel2,4-difluoronitrobenzeneH₂High (No hydrodefluorination)[4]
Pd/SnO₂/C2,4-difluoronitrobenzeneH₂, Tetrahydrofuran, 50°C, 5 h>90

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol is adapted from a high-yield procedure for a structurally similar substrate and is expected to provide excellent results for the target transformation.[1]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH), anhydrous

  • Triethylamine (TEA)

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas

  • Celite®

Equipment:

  • Parr hydrogenator or a similar pressure reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge

  • Round-bottom flask

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reactor Setup: To a clean and dry Parr hydrogenator vessel, add this compound.

  • Solvent and Reagent Addition: Dissolve the this compound in methanol. To this solution, carefully add 10% Pd/C (50% wet) catalyst and triethylamine.

  • Inerting the Atmosphere: Seal the reactor. Purge the system by pressurizing with nitrogen to 30-40 psi and then venting. Repeat this cycle three times to ensure an inert atmosphere.

  • Hydrogenation: After the final nitrogen purge, pressurize the reactor with hydrogen to a slight pressure.

  • Reaction Conditions: Heat the reaction mixture to 50°C with vigorous stirring. Maintain the hydrogen pressure throughout the reaction.

  • Monitoring the Reaction: The reaction progress can be monitored by observing the cessation of hydrogen uptake. For a precise determination of the reaction endpoint, an aliquot can be carefully withdrawn, filtered, and analyzed by HPLC or TLC. The reaction is expected to be complete within 2.5 hours.

  • Reaction Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to recover any residual product. Caution: The Pd/C catalyst can be pyrophoric upon drying. Keep the filter cake wet and handle it with care.

  • Isolation of Product: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol and triethylamine.

  • Purification: The resulting crude 2,3-difluoroaniline can be further purified by vacuum distillation or recrystallization if necessary.

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Charge Reactor with this compound B Add Methanol, 10% Pd/C, and Triethylamine A->B C Inert with Nitrogen B->C D Introduce Hydrogen C->D E Heat to 50°C and Stir D->E F Cool and Vent E->F G Filter through Celite to Remove Catalyst F->G H Concentrate Filtrate G->H I Purify 2,3-Difluoroaniline H->I

Caption: Workflow for the synthesis of 2,3-difluoroaniline.

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources near the reaction setup.

  • Palladium on carbon can be pyrophoric, especially when dry. Handle the used catalyst with care and keep it wet.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

This application note provides a reliable and high-yield protocol for the synthesis of 2,3-difluoroaniline from this compound via catalytic hydrogenation. The use of 10% Pd/C as a catalyst in methanol with triethylamine as an additive ensures a high conversion rate and selectivity, making this method suitable for both laboratory-scale synthesis and potential scale-up operations.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2,3-Difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various fluorinated heterocyclic compounds utilizing 2,3-difluoronitrobenzene as a key starting material. The methodologies described herein leverage the principles of nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization, offering a versatile pathway to valuable scaffolds in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile building block for the synthesis of a variety of heterocyclic compounds. The two fluorine atoms, activated by the electron-withdrawing nitro group, are susceptible to nucleophilic displacement. This reactivity allows for the regioselective introduction of bidentate nucleophiles, which can subsequently undergo intramolecular cyclization to form fused heterocyclic systems. This approach is particularly useful for the synthesis of fluorinated benzoxazines, benzothiazines, and benzodiazepines, which are important structural motifs in many biologically active molecules. The presence of a fluorine atom in the final heterocyclic product can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Synthesis of Fluorinated 1,4-Benzoxazine Derivatives

The reaction of this compound with 2-aminophenol derivatives provides a direct route to fluorinated 1,4-benzoxazine scaffolds. The initial step involves the nucleophilic substitution of one of the fluorine atoms by the amino group of 2-aminophenol, followed by an intramolecular cyclization via displacement of the second fluorine atom by the hydroxyl group.

General Reaction Scheme

cluster_0 Synthesis of 8-Fluoro-7-nitro-2,3-dihydro-1,4-benzoxazine This compound This compound Intermediate Intermediate (not isolated) This compound->Intermediate + 2-Aminophenol Base, Solvent 2-Aminophenol 2-Aminophenol Product Product Intermediate->Product Intramolecular Cyclization

Caption: Synthesis of 8-Fluoro-7-nitro-2,3-dihydro-1,4-benzoxazine.

Experimental Protocol: Synthesis of 8-Fluoro-7-nitro-2,3-dihydro-1,4-benzoxazine

Materials:

  • This compound

  • 2-Aminophenol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 2-aminophenol (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 6-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 8-fluoro-7-nitro-2,3-dihydro-1,4-benzoxazine.

Quantitative Data
ProductStarting MaterialsReaction ConditionsYield (%)
8-Fluoro-7-nitro-2,3-dihydro-1,4-benzoxazineThis compound, 2-AminophenolK₂CO₃, DMF, 80-90 °C, 6-8 h75-85

Synthesis of Fluorinated 1,4-Benzothiazine Derivatives

Similarly, fluorinated 1,4-benzothiazines can be synthesized by reacting this compound with 2-aminothiophenol. The reaction proceeds through a nucleophilic aromatic substitution of one fluorine by the amino group, followed by intramolecular cyclization involving the thiol group.

General Reaction Scheme

cluster_1 Synthesis of 8-Fluoro-7-nitro-2,3-dihydro-1,4-benzothiazine This compound This compound Intermediate Intermediate (not isolated) This compound->Intermediate + 2-Aminothiophenol Base, Solvent 2-Aminothiophenol 2-Aminothiophenol Product Product Intermediate->Product Intramolecular Cyclization

Caption: Synthesis of 8-Fluoro-7-nitro-2,3-dihydro-1,4-benzothiazine.

Experimental Protocol: Synthesis of 8-Fluoro-7-nitro-2,3-dihydro-1,4-benzothiazine

Materials:

  • This compound

  • 2-Aminothiophenol

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) and 2-aminothiophenol (1.1 equivalents) in ethanol.

  • Add triethylamine (2.0 equivalents) to the solution.

  • Reflux the reaction mixture for 10-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield 8-fluoro-7-nitro-2,3-dihydro-1,4-benzothiazine.

Quantitative Data
ProductStarting MaterialsReaction ConditionsYield (%)
8-Fluoro-7-nitro-2,3-dihydro-1,4-benzothiazineThis compound, 2-AminothiophenolEt₃N, EtOH, Reflux, 10-12 h70-80

Synthesis of Fluorinated Quinoxaline Derivatives

The synthesis of fluorinated quinoxaline derivatives can be achieved through the reaction of this compound with a 1,2-diamine, such as ethylenediamine. This reaction involves a sequential nucleophilic substitution of both fluorine atoms by the two amino groups of the diamine, leading to the formation of the fused dihydropyrazine ring.

General Reaction Scheme

cluster_2 Synthesis of 6-Fluoro-5-nitro-1,2,3,4-tetrahydroquinoxaline This compound This compound Product Product This compound->Product + Ethylenediamine Base, Solvent Ethylenediamine Ethylenediamine

Caption: Synthesis of 6-Fluoro-5-nitro-1,2,3,4-tetrahydroquinoxaline.

Experimental Protocol: Synthesis of 6-Fluoro-5-nitro-1,2,3,4-tetrahydroquinoxaline

Materials:

  • This compound

  • Ethylenediamine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equivalent), ethylenediamine (1.5 equivalents), and potassium carbonate (3.0 equivalents) in acetonitrile.

  • Heat the mixture to reflux and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.

  • Purify the resulting solid by recrystallization or column chromatography to obtain 6-fluoro-5-nitro-1,2,3,4-tetrahydroquinoxaline.

Quantitative Data
ProductStarting MaterialsReaction ConditionsYield (%)
6-Fluoro-5-nitro-1,2,3,4-tetrahydroquinoxalineThis compound, EthylenediamineK₂CO₃, MeCN, Reflux, 12-16 h65-75

Logical Workflow for Heterocycle Synthesis from this compound

The synthesis of these heterocyclic compounds follows a logical progression of steps, starting from the selection of reagents to the final purification of the product.

start Start: Select Reagents (this compound & Bidentate Nucleophile) reaction_setup Reaction Setup: - Choose appropriate solvent and base - Control temperature and reaction time start->reaction_setup snar Nucleophilic Aromatic Substitution (SNAr) reaction_setup->snar cyclization Intramolecular Cyclization snar->cyclization workup Reaction Work-up: - Quenching - Extraction cyclization->workup purification Purification: - Column Chromatography - Recrystallization workup->purification characterization Product Characterization: - NMR, MS, etc. purification->characterization end End: Pure Heterocyclic Product characterization->end

Caption: General workflow for heterocyclic synthesis.

Application Notes and Protocols: 2,3-Difluoronitrobenzene as a Versatile Building Block for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,3-difluoronitrobenzene as a key starting material in the synthesis of potent and selective kinase inhibitors. The unique substitution pattern of this building block offers significant advantages in medicinal chemistry, enabling the exploration of novel chemical space and the development of next-generation therapeutics. While specific, publicly documented examples of kinase inhibitors synthesized directly from this compound are limited, its structural motifs present a highly valuable precursor for generating libraries of kinase inhibitors. The strategic placement of fluorine atoms can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile handle for synthetic transformations into various kinase inhibitor scaffolds.

This document presents a representative synthetic protocol and the associated characterization of a hypothetical kinase inhibitor to illustrate the utility of this compound in drug discovery.

Introduction to Kinase Inhibitors and the Importance of Fluorination

Kinases are a family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins. The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and autoimmune diseases. Consequently, kinases have become a major class of drug targets.

The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. The introduction of fluorine can lead to:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong the half-life of a drug.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions, thereby increasing binding affinity and potency.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can affect a compound's solubility, cell permeability, and off-target activities.

  • Improved Lipophilicity and Permeability: Strategic fluorination can alter a molecule's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

This compound: A Key Building Block

This compound is a valuable starting material for the synthesis of kinase inhibitors due to its unique arrangement of functional groups. The two adjacent fluorine atoms and the nitro group create a highly electron-deficient aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various amine-containing pharmacophores, which are common features of many kinase inhibitors that interact with the hinge region of the kinase active site.

The general strategy for utilizing this compound in kinase inhibitor synthesis involves:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of this compound with a suitable amine to displace one of the fluorine atoms. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the nucleophile.

  • Reduction of the Nitro Group: The nitro group is then reduced to an amine, providing a point for further synthetic elaboration.

  • Scaffold Elaboration: The resulting aniline derivative can be further modified to construct the desired kinase inhibitor scaffold, such as a quinazoline, pyrimidine, or other heterocyclic systems known to bind to the ATP-binding site of kinases.

Representative Synthetic Protocol: Synthesis of a Hypothetical Pyrimidine-Based Kinase Inhibitor

This protocol describes the synthesis of a hypothetical pyrimidine-based kinase inhibitor, DFP-4721 , starting from this compound. This example is intended to be illustrative of the synthetic strategies that can be employed.

Scheme 1: Synthesis of DFP-4721

This compound This compound Intermediate_A N-(2,3-difluoro-6-nitrophenyl)aniline This compound->Intermediate_A Aniline, K2CO3, DMF Intermediate_B N1-(2,3-difluorophenyl)benzene-1,2-diamine Intermediate_A->Intermediate_B Fe, NH4Cl, EtOH/H2O DFP-4721 DFP-4721 (Hypothetical Kinase Inhibitor) Intermediate_B->DFP-4721 2,4-dichloropyrimidine, DIPEA, n-BuOH

Caption: Synthetic scheme for the hypothetical kinase inhibitor DFP-4721.

Experimental Protocols

Step 1: Synthesis of N-(2,3-difluoro-6-nitrophenyl)aniline (Intermediate A)

  • To a solution of this compound (1.0 g, 6.29 mmol) in dimethylformamide (DMF, 20 mL), add aniline (0.64 mL, 7.55 mmol) and potassium carbonate (1.30 g, 9.44 mmol).

  • Heat the reaction mixture to 80 °C and stir for 16 hours under a nitrogen atmosphere.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-(2,3-difluoro-6-nitrophenyl)aniline as a yellow solid.

Step 2: Synthesis of N1-(2,3-difluorophenyl)benzene-1,2-diamine (Intermediate B)

  • To a solution of N-(2,3-difluoro-6-nitrophenyl)aniline (1.0 g, 4.23 mmol) in a mixture of ethanol (30 mL) and water (10 mL), add iron powder (1.18 g, 21.15 mmol) and ammonium chloride (1.13 g, 21.15 mmol).

  • Heat the reaction mixture to reflux (approximately 85 °C) and stir for 4 hours.

  • After completion of the reaction, cool the mixture to room temperature and filter it through a pad of Celite.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N1-(2,3-difluorophenyl)benzene-1,2-diamine, which can be used in the next step without further purification.

Step 3: Synthesis of DFP-4721

  • To a solution of N1-(2,3-difluorophenyl)benzene-1,2-diamine (0.5 g, 2.42 mmol) in n-butanol (15 mL), add 2,4-dichloropyrimidine (0.40 g, 2.66 mmol) and N,N-diisopropylethylamine (DIPEA, 0.84 mL, 4.84 mmol).

  • Heat the reaction mixture to reflux (approximately 120 °C) and stir for 12 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the precipitate, wash with cold n-butanol and then with diethyl ether.

  • Dry the solid under vacuum to obtain the final product, DFP-4721, as an off-white solid.

Biological Evaluation (Hypothetical Data)

The synthesized compound, DFP-4721, would be evaluated for its inhibitory activity against a panel of kinases to determine its potency and selectivity. The following table summarizes hypothetical IC50 values for DFP-4721 against several relevant kinases.

Kinase TargetIC50 (nM)
EGFR15
HER245
VEGFR2250
SRC>1000
JAK2>1000

Table 1: Hypothetical inhibitory activity of DFP-4721 against a panel of kinases.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.

cluster_pathway EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation DFP4721 DFP-4721 (Inhibitor) DFP4721->EGFR

Caption: Targeted EGFR signaling pathway inhibited by DFP-4721.

cluster_workflow Experimental Workflow Start Start: This compound Synthesis Chemical Synthesis (3 steps) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Kinase Assays (IC50 Determination) Purification->InVitro CellBased Cell-Based Assays (Proliferation, Apoptosis) InVitro->CellBased End Lead Compound (DFP-4721) CellBased->End

Caption: General experimental workflow for inhibitor development.

Logical Relationship of Synthesis

The synthesis of DFP-4721 follows a logical progression of standard organic reactions.

cluster_logic Synthetic Logic BuildingBlock This compound (Key Building Block) SNAr SNAr Reaction (Introduce Amine) BuildingBlock->SNAr Reduction Nitro Reduction (Form Aniline) SNAr->Reduction Cyclization Cyclization (Form Pyrimidine Core) Reduction->Cyclization FinalProduct DFP-4721 (Target Kinase Inhibitor) Cyclization->FinalProduct

Caption: Logical progression of the synthetic strategy.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel kinase inhibitors. Its unique electronic properties facilitate key chemical transformations, allowing for the construction of diverse molecular scaffolds. The strategic incorporation of the 2,3-difluoro substitution pattern has the potential to yield inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The protocols and data presented herein, though based on a hypothetical example, provide a solid foundation and a strategic roadmap for researchers and drug development professionals to explore the utility of this valuable starting material in their quest for new and effective kinase-targeted therapies.

Application Notes and Protocols for the Amination of 2,3-Difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amination of 2,3-difluoronitrobenzene is a critical transformation in synthetic organic chemistry, providing access to a variety of N-substituted 2,3-difluoroaniline derivatives. These products are valuable intermediates in the development of pharmaceuticals and other advanced materials. The electron-withdrawing nitro group on the aromatic ring activates the fluorine atoms, particularly at the ortho and para positions, for nucleophilic aromatic substitution (SNAr). This application note provides detailed protocols for the SNAr of this compound with primary and secondary amines, as well as an overview of the Buchwald-Hartwig amination as an alternative catalytic approach.

Reaction Mechanisms

The primary pathway for the amination of this compound is Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophilic amine attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized Meisenheimer complex. Subsequently, the fluoride ion is eliminated, and the aromaticity of the ring is restored. The reaction is facilitated by the presence of the strongly electron-withdrawing nitro group.

Alternatively, the Buchwald-Hartwig amination offers a palladium-catalyzed cross-coupling method for the formation of carbon-nitrogen bonds.[1][2] This reaction is highly versatile, though for an activated substrate like this compound, SNAr is often the more direct and cost-effective method.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with a Primary Amine

This protocol describes a general procedure for the reaction of this compound with a primary amine, using benzylamine as an example.

Materials:

  • This compound

  • Benzylamine

  • Potassium Carbonate (K2CO3)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).

  • Add potassium carbonate (2.0 eq) to the flask.

  • Add dimethyl sulfoxide (DMSO) to achieve a concentration of 0.5 M with respect to the this compound.

  • Begin stirring the mixture at room temperature.

  • Slowly add benzylamine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with a Secondary Amine

This protocol provides a general method for the reaction of this compound with a secondary amine, using morpholine as an example. Similar SNAr reactions have been successfully performed on related substrates like 2,4-difluoronitrobenzene.[3]

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask fitted with a magnetic stirrer and condenser, dissolve this compound (1.0 eq) in dimethylformamide (DMF) to a concentration of 0.5 M.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add morpholine (1.5 eq) to the reaction mixture.

  • Heat the mixture to 90-110 °C and stir for 6-18 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to ambient temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic extracts with brine (2 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the desired product.

Data Presentation

The following table summarizes typical reaction parameters for the amination of this compound based on analogous reactions. Actual yields may vary depending on the specific amine used and optimization of the reaction conditions.

Reaction TypeAmine TypeAmine ExampleSolventBaseTemperature (°C)Typical Reaction Time (h)Expected Yield
SNAr PrimaryBenzylamineDMSOK2CO380 - 1004 - 12Good to Excellent
SNAr SecondaryMorpholineDMFK2CO390 - 1106 - 18Good to Excellent
Buchwald-Hartwig Primary/SecondaryAnilineTolueneNaOt-Bu80 - 1102 - 24Moderate to Excellent

Visualizations

Caption: General mechanism for the SNAr amination of this compound.

Experimental_Workflow start Start: Assemble Reaction step1 Combine this compound, Base (e.g., K₂CO₃), and Solvent (e.g., DMSO) start->step1 step2 Add Amine (Primary or Secondary) step1->step2 step3 Heat Reaction Mixture (e.g., 80-110 °C) step2->step3 step4 Monitor Reaction Progress (TLC or GC-MS) step3->step4 step5 Work-up: Quench with Water, Extract with Organic Solvent step4->step5 step6 Purification: Column Chromatography step5->step6 end Final Product: N-substituted-2,3-difluoroaniline step6->end

Caption: Experimental workflow for the SNAr amination of this compound.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2,3-Difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 2,3-difluoronitrobenzene. This substrate is a valuable building block in organic synthesis, particularly for the introduction of a 2-fluoro-3-nitrophenyl moiety into complex molecules, which is of significant interest in medicinal chemistry and materials science.

The presence of two fluorine atoms and a nitro group on the aromatic ring of this compound offers unique reactivity profiles in palladium-catalyzed reactions. The strong electron-withdrawing nature of the nitro group activates the C-F bond at the ortho position (C2) towards oxidative addition to a palladium(0) complex. This regioselectivity is a key feature in the functionalization of this molecule.[1] This document outlines protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. In the case of this compound, the reaction selectively occurs at the C-F bond ortho to the nitro group.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃Dioxane1101688
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DMF902475
44-Cyanophenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene1001282
Experimental Protocol: Synthesis of 2-Fluoro-3-nitro-1,1'-biphenyl

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-F pd_intermediate Ar-Pd(II)(F)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl Ar-Pd(II)(R)L₂ transmetalation->pd_aryl boronate R-B(OR)₃⁻ boronate->transmetalation reductive_elimination Reductive Elimination pd_aryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Suzuki-Miyaura Catalytic Cycle

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide or pseudohalide. For this compound, this reaction is expected to proceed at the C-F bond ortho to the nitro group.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001892
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane1102485
3n-Butylamine[Pd(allyl)Cl]₂ (1)BrettPhos (2.5)K₃PO₄t-BuOH901688
4PiperidinePd₂(dba)₃ (1.5)JohnPhos (3)LHMDSTHF802090
Experimental Protocol: Synthesis of 4-(2-Fluoro-3-nitrophenyl)morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to a dry Schlenk tube.

  • Add toluene (5 mL) and stir for 10 minutes.

  • Add this compound (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Buchwald_Hartwig_Amination pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-F pd_intermediate Ar-Pd(II)(F)L oxidative_addition->pd_intermediate amine_coordination Amine Coordination pd_intermediate->amine_coordination pd_amine_complex [Ar-Pd(II)(F)(R₂NH)L] amine_coordination->pd_amine_complex amine R₂NH amine->amine_coordination deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido Ar-Pd(II)(NR₂)L deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Buchwald-Hartwig Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide. For this compound, this reaction is expected to occur at the C-F bond ortho to the nitro group.

Data Presentation: Representative Sonogashira Coupling Reactions
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF651280
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPADMF801682
31-Hexyne[Pd(allyl)Cl]₂ (1)CuI (2)i-Pr₂NEtToluene902478
4EthynyltrimethylsilanePd(OAc)₂ (2) / XPhos (4)-Cs₂CO₃Acetonitrile801285
Experimental Protocol: Synthesis of 1-Fluoro-2-nitro-3-(phenylethynyl)benzene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous and degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv) and phenylacetylene (1.2 mmol, 1.2 equiv).

  • Heat the reaction mixture to 65 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)(F)L₂ pd0->pd_intermediate Oxidative Addition (Ar-F) pd_alkynyl Ar-Pd(II)(C≡CR)L₂ pd_intermediate->pd_alkynyl Transmetalation pd_alkynyl->pd0 pd_alkynyl->pd0 product Ar-C≡CR pd_alkynyl->product Reductive Elimination cu_halide CuF cu_acetylide Cu-C≡CR cu_halide->cu_acetylide Base cu_acetylide->pd_intermediate cu_acetylide->cu_halide alkyne H-C≡CR

Sonogashira Catalytic Cycles

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. With this compound, the reaction is anticipated to proceed via activation of the C-F bond ortho to the nitro group.

Data Presentation: Representative Heck Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (5)P(o-tol)₃ (10)Et₃NDMF1202470
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAcNMP1301875
3Methyl methacrylatePd₂(dba)₃ (2)P(t-Bu)₃ (4)K₂CO₃Dioxane1102468
4AcrylonitrilePd(OAc)₂ (5)-Cy₂NMeDMAc1202072
Experimental Protocol: Synthesis of (E)-1-(2-Fluoro-3-nitrophenyl)-2-phenylethene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a sealable pressure tube, add Pd(OAc)₂ (0.05 mmol, 5 mol%), P(o-tol)₃ (0.10 mmol, 10 mol%), and this compound (1.0 mmol, 1.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (5 mL), triethylamine (1.5 mmol, 1.5 equiv), and styrene (1.2 mmol, 1.2 equiv).

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Heck_Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-F pd_intermediate Ar-Pd(II)(F)L₂ oxidative_addition->pd_intermediate migratory_insertion Migratory Insertion pd_intermediate->migratory_insertion pd_alkyl R-CH₂-CH(Ar)-Pd(II)(F)L₂ migratory_insertion->pd_alkyl alkene Alkene alkene->migratory_insertion beta_hydride_elimination β-Hydride Elimination pd_alkyl->beta_hydride_elimination pd_hydride H-Pd(II)(F)L₂ beta_hydride_elimination->pd_hydride product Substituted Alkene beta_hydride_elimination->product reductive_elimination Reductive Elimination (Base) pd_hydride->reductive_elimination reductive_elimination->pd0 Regeneration

Heck Reaction Catalytic Cycle

References

Application Notes and Protocols for the Prospective Synthesis of Advanced Polymers Using 2,3-Difluoronitrobenzene as a Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific examples of the successful synthesis of high-performance polymers using 2,3-difluoronitrobenzene as a primary monomer. The following application notes and protocols are therefore presented as a prospective guide based on well-established principles of nucleophilic aromatic substitution (SNAr) polymerization of analogous activated difluoro-aromatic monomers. The unique substitution pattern of this compound may present challenges, such as steric hindrance or altered reactivity, that could affect polymerization and the properties of the resulting polymers. These protocols should be considered as a starting point for exploratory research.

Introduction

The synthesis of advanced polymers, such as poly(arylene ether)s, is of significant interest for applications in demanding environments due to their exceptional thermal stability, chemical resistance, and mechanical properties. A common and robust method for synthesizing these polymers is through nucleophilic aromatic substitution (SNAr) polycondensation. This typically involves the reaction of an activated dihalo-aromatic monomer with a bisphenolic or other bis-nucleophilic monomer.

While monomers like 4,4'-difluorobenzophenone and 2,6-difluorobenzonitrile are well-established in the synthesis of high-performance polymers like Poly(Ether Ether Ketone) (PEEK) and poly(arylene ether nitrile)s, the use of this compound as a monomer is not documented in the available scientific literature.[1] Theoretically, the fluorine atoms in this compound are activated towards nucleophilic displacement by the electron-withdrawing nitro group, making it a potential candidate for SNAr polymerization.[1]

This document outlines hypothetical protocols for the synthesis of poly(arylene ether)s using this compound as a monomer, based on established procedures for analogous polymer systems.

Prospective Polymer Synthesis via Nucleophilic Aromatic Substitution

The proposed synthetic route involves the polycondensation of this compound with a bisphenol in the presence of a weak base. The base deprotonates the hydroxyl groups of the bisphenol to form a more nucleophilic phenoxide, which then attacks the electron-deficient aromatic ring of the this compound, displacing the fluoride ions and forming an ether linkage.

General Reaction Scheme

G MonomerA This compound Polymer Poly(arylene ether) with nitro side group MonomerA->Polymer MonomerB Bisphenol (e.g., Bisphenol A) MonomerB->Polymer Base K₂CO₃ (Base) Solvent High-boiling aprotic solvent (e.g., NMP, DMAc) Temperature Elevated Temperature (e.g., 160-190°C) Atmosphere Inert Atmosphere (N₂ or Ar) Byproduct KF (Salt byproduct)

Caption: General reaction scheme for the proposed synthesis of a poly(arylene ether) from this compound and a bisphenol via nucleophilic aromatic substitution.

Experimental Protocols (Hypothetical)

The following protocols are adapted from established methods for the synthesis of poly(arylene ether)s and poly(arylene ether nitrile)s.[2][3]

Materials
  • Monomers: this compound (≥98% purity), Bisphenol A (BPA, polymer grade), 4,4'-(Hexafluoroisopropylidene)diphenol (Bisphenol AF, 6F-BPA, polymer grade).

  • Base: Anhydrous potassium carbonate (K₂CO₃), finely ground and dried.

  • Solvents: N-Methyl-2-pyrrolidone (NMP, anhydrous), N,N-Dimethylacetamide (DMAc, anhydrous), Toluene (anhydrous).

  • Precipitation/Washing: Methanol, Deionized water.

Protocol for the Synthesis of a Poly(arylene ether) from this compound and Bisphenol A
  • Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet/outlet.

  • Charging Reactants: To the flask, add Bisphenol A (e.g., 0.1 mol), this compound (e.g., 0.1 mol), anhydrous potassium carbonate (e.g., 0.12 mol), NMP (e.g., 150 mL), and toluene (e.g., 75 mL). The toluene acts as an azeotropic agent to remove water.

  • Azeotropic Dehydration: The reaction mixture is heated to 140-150°C with vigorous stirring under a gentle nitrogen flow. The water generated from the reaction between the bisphenol and potassium carbonate, as well as any residual water, is removed as an azeotrope with toluene and collected in the Dean-Stark trap. This step is typically carried out for 2-4 hours.

  • Polymerization: After dehydration, the toluene is drained from the Dean-Stark trap, and the reaction temperature is slowly raised to 180-190°C to initiate polymerization. The reaction is monitored by the increase in viscosity of the solution. The polymerization is typically continued for 8-24 hours.

  • Isolation and Purification:

    • The reaction is cooled to room temperature, and the viscous polymer solution is diluted with additional NMP if necessary.

    • The solution is then slowly poured into a large excess of vigorously stirred methanol or a methanol/water mixture to precipitate the polymer.

    • The precipitated polymer is collected by filtration, washed repeatedly with hot deionized water to remove inorganic salts (KF and unreacted K₂CO₃), and then with methanol to remove residual solvent and low molecular weight oligomers.

    • The final polymer is dried in a vacuum oven at 80-100°C to a constant weight.

Characterization of the Resulting Polymer

The structure and properties of the synthesized polymer would be characterized using standard techniques:

  • Structural Characterization: Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm the formation of ether linkages and the presence of the nitro group.

  • Molecular Weight Determination: Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Thermal Properties: Thermogravimetric Analysis (TGA) to assess thermal stability and decomposition temperature, and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

Data Presentation (Hypothetical)

Should the synthesis be successful, the quantitative data could be summarized as follows:

Polymer IDBisphenol MonomerPolymerization Time (h)Yield (%)Mn ( g/mol ) (GPC)Mw ( g/mol ) (GPC)PDI (Mw/Mn)Tg (°C) (DSC)Td5% (°C) (TGA)
P-DFNB-BPABisphenol A12------
P-DFNB-6FBPABisphenol AF12------

Data is hypothetical and would need to be determined experimentally.

Visualization of Experimental Workflow

G cluster_synthesis Polymer Synthesis cluster_workup Work-up and Purification cluster_characterization Polymer Characterization Setup Reactor Setup (Flask, Stirrer, N₂ Inlet) Charge Charge Reactants (2,3-DFNB, Bisphenol, K₂CO₃, NMP, Toluene) Setup->Charge Dehydrate Azeotropic Dehydration (140-150°C, 2-4h) Charge->Dehydrate Polymerize Polymerization (180-190°C, 8-24h) Dehydrate->Polymerize Cool Cool to Room Temperature Polymerize->Cool Precipitate Precipitate in Methanol/Water Cool->Precipitate Filter Filter and Collect Polymer Precipitate->Filter Wash Wash with Hot Water and Methanol Filter->Wash Dry Dry in Vacuum Oven Wash->Dry Structure Structural Analysis (FTIR, NMR) Dry->Structure MW Molecular Weight (GPC) Dry->MW Thermal Thermal Properties (TGA, DSC) Dry->Thermal

Caption: Experimental workflow for the proposed synthesis and characterization of a poly(arylene ether) using this compound.

Potential Challenges and Considerations

  • Reactivity: The reactivity of the fluorine atoms at the 2- and 3-positions of this compound may differ, potentially leading to irregular polymer structures or side reactions. The ortho-nitro group strongly activates the fluorine at the 2-position, but its effect on the meta-fluorine at the 3-position is less pronounced.

  • Steric Hindrance: The proximity of the two fluorine atoms and the nitro group could create steric hindrance, potentially limiting the achievable molecular weight.

  • Solubility: The presence of the polar nitro group might influence the solubility of the resulting polymer, which could be advantageous for processing but might also affect its properties.

  • Side Reactions: At the high temperatures required for polymerization, the nitro group could potentially undergo side reactions.

Conclusion

While the use of this compound as a monomer for the synthesis of advanced polymers is not established, the general principles of SNAr polymerization provide a strong foundation for its investigation. The protocols outlined in this document offer a starting point for researchers interested in exploring the potential of this monomer. Successful synthesis could lead to novel poly(arylene ether)s with unique properties conferred by the specific substitution pattern of the nitro and fluoro groups. However, researchers should be mindful of the potential challenges and proceed with a systematic investigation of reaction conditions to optimize any potential polymerization.

References

Application of 2,3-Difluoronitrobenzene in Flow Chemistry Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note APN-DFNB-FC001

Introduction

2,3-Difluoronitrobenzene is a valuable synthetic intermediate in the pharmaceutical and agrochemical industries. Its unique substitution pattern offers pathways to a variety of complex molecules. The presence of two fluorine atoms and a nitro group on the aromatic ring activates the molecule for nucleophilic aromatic substitution (SNAr) reactions. Flow chemistry, with its inherent advantages of enhanced heat and mass transfer, improved safety, and potential for automation and scalability, presents a powerful platform for the synthesis of derivatives of this compound. This document outlines the application of this compound in continuous flow synthesis, providing detailed protocols for key transformations.

While direct literature examples for the flow chemistry of this compound are not as prevalent as for its isomers (e.g., 2,4-difluoronitrobenzene), the principles and reaction conditions are largely translatable. The protocols provided herein are representative examples based on established flow chemistry of closely related difluoronitrobenzene isomers.

Key Applications in Flow Chemistry

The primary application of this compound in flow chemistry revolves around SNAr reactions, where a nucleophile displaces one of the fluorine atoms. The nitro group strongly activates the aromatic ring towards nucleophilic attack.[1] Subsequent reduction of the nitro group to an amine is another common transformation well-suited for a continuous flow process.

Advantages of Flow Synthesis for this compound Reactions:

  • Enhanced Safety: Many SNAr reactions are highly exothermic. Microreactors provide a high surface-area-to-volume ratio, allowing for efficient heat dissipation and precise temperature control, thus minimizing the risk of thermal runaways.[2]

  • Improved Reaction Control: The precise control over residence time, temperature, and stoichiometry in a flow reactor leads to higher selectivity and yields, minimizing the formation of undesired byproducts.

  • Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration or by parallelizing reactors, which is often more straightforward and safer than scaling up batch reactions.

  • Multi-step Synthesis: Flow reactors can be readily connected in sequence to perform multi-step syntheses without the need for isolating intermediates, saving time and resources.[3]

Experimental Protocols

Protocol 1: Continuous Flow Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a representative procedure for the reaction of this compound with a primary or secondary amine in a continuous flow system.

Reaction Scheme:

Materials and Equipment:

  • This compound

  • Amine (e.g., morpholine, piperidine, or a primary amine)

  • Solvent (e.g., Acetonitrile, DMSO, or NMP)

  • Flow chemistry system (e.g., Vapourtec, Uniqsis, or similar) equipped with:

    • Two high-pressure pumps

    • T-mixer

    • Heated reactor coil (e.g., PFA or stainless steel)

    • Back pressure regulator (BPR)

    • Collection vessel

Procedure:

  • Solution Preparation:

    • Reagent A: Prepare a solution of this compound in the chosen solvent (e.g., 0.5 M).

    • Reagent B: Prepare a solution of the amine in the same solvent (e.g., 1.0 M, 2 equivalents).

  • System Setup:

    • Assemble the flow reactor system as shown in the workflow diagram below.

    • Set the reactor temperature (e.g., 100-180 °C).

    • Set the back pressure regulator to a suitable pressure to ensure the solvent remains in the liquid phase at the reaction temperature (e.g., 10 bar).

  • Reaction Execution:

    • Pump Reagent A and Reagent B at equal flow rates into the T-mixer. The total flow rate will determine the residence time in the reactor coil.

    • Allow the reaction mixture to pass through the heated reactor coil.

    • The product stream is cooled after exiting the reactor and collected in the collection vessel.

  • Work-up and Analysis:

    • The collected product mixture can be analyzed by HPLC or GC-MS to determine conversion and selectivity.

    • The product can be purified using standard techniques such as crystallization or column chromatography.

Quantitative Data (Representative):

ParameterValue
SubstrateThis compound
NucleophileMorpholine (2 eq.)
Concentration0.5 M (Substrate)
SolventAcetonitrile
Temperature150 °C
Residence Time10 min
Pressure10 bar
Conversion>98%
Selectivity(Varies based on nucleophile)
Protocol 2: Continuous Flow Reduction of a Nitroarene

This protocol describes the reduction of the nitro group of a substituted this compound derivative to an amine using a packed-bed reactor.

Reaction Scheme:

Materials and Equipment:

  • Substituted this compound derivative

  • Hydrogen source (H-Cube®, etc.) or a suitable reducing agent

  • Catalyst (e.g., 10% Pd/C, Pt/C) packed in a column

  • Solvent (e.g., Ethanol, Ethyl Acetate)

  • Flow chemistry system with a packed-bed reactor

Procedure:

  • Solution Preparation:

    • Prepare a solution of the nitroarene in the chosen solvent (e.g., 0.2 M).

  • System Setup:

    • Set up the flow system with the packed-bed reactor containing the catalyst.

    • Set the reactor temperature (e.g., 40-80 °C).

    • Set the hydrogen pressure (e.g., 10-50 bar).

  • Reaction Execution:

    • Pump the solution of the nitroarene through the heated packed-bed reactor.

    • The product stream is collected after exiting the reactor.

  • Work-up and Analysis:

    • The solvent can be removed under reduced pressure to yield the crude amine.

    • Analyze the product for purity by HPLC or GC-MS.

Quantitative Data (Representative):

ParameterValue
Substrate2-(dialkylamino)-3-fluoronitrobenzene
Catalyst10% Pd/C
SolventEthanol
Temperature60 °C
Hydrogen Pressure20 bar
Flow Rate0.5 mL/min
Yield>95%

Visualizations

G Workflow for Continuous S(N)Ar of this compound cluster_reagents Reagent Preparation cluster_system Flow System cluster_collection Product Collection & Analysis ReagentA This compound in Solvent PumpA Pump A ReagentA->PumpA ReagentB Amine in Solvent PumpB Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer Flow Rate A PumpB->Mixer Flow Rate B Reactor Heated Reactor Coil Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Residence Time Collection Product Collection BPR->Collection Analysis Analysis (HPLC/GC-MS) Collection->Analysis

Caption: Experimental workflow for the continuous SNAr reaction.

G Signaling Pathway for S(N)Ar Reaction DFNB This compound Intermediate Meisenheimer Complex (Anionic Intermediate) DFNB->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., Amine) Nucleophile->Intermediate Product Substituted Product Intermediate->Product Loss of Leaving Group LeavingGroup Fluoride Ion Intermediate->LeavingGroup

Caption: Generalized mechanism for the SNAr reaction.

Conclusion

The application of flow chemistry to the synthesis of this compound derivatives offers significant advantages in terms of safety, control, and scalability. The provided protocols for nucleophilic aromatic substitution and subsequent nitro group reduction serve as a foundation for researchers and drug development professionals to explore the utility of this versatile building block in a continuous manufacturing setting. Further optimization of reaction parameters for specific substrates and nucleophiles can be readily achieved using automated flow systems.

References

Application Notes and Protocols: Large-Scale Synthesis of 2,3-Difluoronitrobenzene and its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Difluoronitrobenzene and its derivatives are pivotal building blocks in the synthesis of complex pharmaceuticals, particularly in the development of targeted therapies such as kinase inhibitors. The strategic incorporation of the 2,3-difluoronitro moiety can significantly enhance the potency, selectivity, and pharmacokinetic properties of active pharmaceutical ingredients (APIs). This document provides a comprehensive overview of the large-scale synthesis considerations for this compound and its subsequent elaboration into valuable drug intermediates. Detailed experimental protocols for key synthetic transformations and a summary of relevant quantitative data are presented. Furthermore, the role of these derivatives as kinase inhibitors is illustrated through a depiction of their interaction with key signaling pathways.

Introduction: The Importance of Fluorinated Nitroaromatics in Drug Discovery

Fluorinated aromatic compounds are of paramount importance in modern medicinal chemistry. The introduction of fluorine atoms can modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets. Difluoronitrobenzene isomers, in particular, serve as versatile intermediates. The nitro group is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various nucleophiles. The nitro group can also be readily reduced to an aniline, providing a handle for a wide array of further chemical modifications. This compound is a particularly valuable isomer for accessing specific substitution patterns required in many targeted therapies.

Large-Scale Synthesis of this compound and Related Compounds

The industrial production of difluoronitrobenzenes primarily relies on two key strategies: the direct nitration of difluorobenzenes and the halogen-exchange (Halex) reaction of dichloronitrobenzenes.

Nitration of 1,2-Difluorobenzene

The most direct route to this compound on a large scale is the electrophilic nitration of 1,2-difluorobenzene. This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. A key challenge in this synthesis is controlling the regioselectivity, as nitration can also occur at other positions on the aromatic ring. Reaction conditions must be carefully optimized to maximize the yield of the desired 2,3-isomer.

Halogen-Exchange (Halex) Reaction

The Halex reaction is a powerful and widely used industrial method for the synthesis of fluoroaromatics. This process involves the displacement of chlorine atoms with fluorine using a fluoride salt, such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst. While direct synthesis of this compound via this method is less common due to the availability of the starting materials, the synthesis of closely related derivatives, such as 2-fluoro-3-chloronitrobenzene from 2,3-dichloronitrobenzene, is well-established and provides a scalable route to highly functionalized intermediates.

Table 1: Summary of Large-Scale Synthesis Conditions for Difluoronitrobenzene Derivatives

Starting MaterialProductReagents & CatalystSolventTemp. (°C)Time (h)Conversion/YieldReference
1,2-Difluorobenzene3,4-DifluoronitrobenzeneH₂SO₄, HNO₃-50372% Yield[1]
2,3-Dichloronitrobenzene3-Chloro-2-fluoronitrobenzeneKF, Tetramethylammonium chlorideNone18019>70% Conversion[2]
2,3-Dichloronitrobenzene3-Chloro-2-fluoronitrobenzeneKF, Tetramethylammonium bromideNone18019>70% Conversion[2]
2,3-Dichloronitrobenzene2-Fluoro-3-chloronitrobenzeneKF, Tetrabutylphosphonium bromideNone18019>65% Conversion[2]
3,4-Dichloronitrobenzene3-Chloro-4-fluoronitrobenzeneKF, 18-crown-6None1802183% Conversion[2]
3,4-Difluoronitrobenzene4-Morpholino-3-fluoronitrobenzeneMorpholine, Na₂CO₃Organic Phase---[3]

Synthesis of Derivatives via Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound in drug synthesis is its reactivity in SNAr reactions. The electron-deficient aromatic ring readily reacts with a variety of nucleophiles, such as amines and anilines, to displace one of the fluorine atoms. This reaction is a cornerstone for building the core structures of many kinase inhibitors.

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions on Difluoronitrobenzene Derivatives

Starting MaterialNucleophileReagents & CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
4,5-Difluoro-1,2-dinitrobenzeneMorpholineEt₃NEtOHReflux1888[4]
2-Bromo-6-fluoronitrobenzeneMorpholinePd(OAc)₂, Xantphos, Cs₂CO₃1,4-Dioxane110842[5]
3,4-DifluoronitrobenzeneMorpholineTriethylamineEthyl AcetateRTOvernight98[6]
2,4-DifluoronitrobenzeneMorpholine-EtOH---[7]

Application in Kinase Inhibitor Synthesis

Derivatives of this compound are key components of numerous kinase inhibitors used in oncology. These drugs target specific signaling pathways that are often dysregulated in cancer cells, leading to uncontrolled proliferation and survival. The anilino-quinazoline and related heterocyclic scaffolds are common pharmacophores in this class of drugs, and their synthesis frequently involves the SNAr of a substituted aniline with an activated fluoro-nitroaromatic compound.

Role in Targeting EGFR and VEGFR Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are two critical receptor tyrosine kinases involved in tumor growth and angiogenesis. Small molecule inhibitors that block the ATP-binding site of these kinases are effective anti-cancer agents.[8][9][10] Gefitinib, for example, is an EGFR inhibitor, while Vandetanib is a dual inhibitor of both EGFR and VEGFR.[8][11] The chemical structures of these drugs often feature a fluorinated aniline moiety, highlighting the importance of intermediates derived from difluoronitrobenzenes.

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of EGFR and VEGFR kinase inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib (EGFR Inhibitor) Gefitinib->EGFR Inhibits (ATP Competition) ATP ATP ATP->EGFR Binds to Kinase Domain RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors_Proliferation Cell Proliferation & Differentiation ERK->Transcription_Factors_Proliferation Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Protein_Synthesis_Survival Cell Survival & Growth mTOR->Protein_Synthesis_Survival Activation

Caption: EGFR Signaling Pathway Inhibition by Gefitinib.

Caption: VEGFR Signaling Pathway Inhibition by Vandetanib.

Experimental Protocols

The following protocols are representative examples of key transformations in the synthesis of this compound derivatives and their subsequent use.

Protocol 1: Large-Scale Synthesis of 3-Chloro-2-fluoronitrobenzene via Halex Reaction

This protocol is adapted from a patented industrial process and illustrates a scalable method for producing a key difluoronitrobenzene-related intermediate.[2]

Workflow Diagram:

halex_workflow start Start reactants Charge Reactor: - 2,3-Dichloronitrobenzene - Potassium Fluoride (KF) - Phase-Transfer Catalyst start->reactants reaction Heat to 180°C Stir for 19 hours reactants->reaction workup Work-up: - Cool Reaction Mixture - Isolate Product (e.g., by distillation) reaction->workup product 3-Chloro-2-fluoronitrobenzene workup->product

Caption: Halex Reaction Workflow.

Materials:

  • 2,3-Dichloronitrobenzene (1.1 mol, 202 g)

  • Potassium Fluoride (1.0 mol, 58 g)

  • Tetramethylammonium chloride (10 g)

  • Suitable reaction vessel for high-temperature reactions

Procedure:

  • Charge the reaction vessel with 2,3-dichloronitrobenzene, potassium fluoride, and tetramethylammonium chloride.

  • Heat the reaction mixture to 180°C with efficient stirring.

  • Maintain the reaction at 180°C for 19 hours. Monitor the reaction progress by Gas Chromatography (GC) to confirm the conversion of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 3-chloro-2-fluoronitrobenzene, can be isolated from the reaction mixture by distillation under reduced pressure. The conversion is reported to be over 70%.

Protocol 2: Synthesis of a Key Pharmaceutical Intermediate via Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general method for the SNAr reaction of a difluoronitrobenzene derivative with an amine, a common step in the synthesis of kinase inhibitors. This example uses morpholine as the nucleophile.[6]

Workflow Diagram:

snar_workflow start Start reactants Combine in Flask: - 3,4-Difluoronitrobenzene - Morpholine - Triethylamine - Ethyl Acetate start->reactants reaction Stir at Room Temperature Overnight reactants->reaction workup Work-up: - Add Water & Ethyl Acetate - Separate Layers - Dry Organic Layer - Concentrate reaction->workup product 4-Morpholino-3-fluoronitrobenzene workup->product

Caption: SNAr Reaction Workflow.

Materials:

  • 3,4-Difluoronitrobenzene (2.73 mol, 435 g)

  • Morpholine (3.44 mol, 300 g)

  • Triethylamine (2.86 mol, 413 mL)

  • Ethyl Acetate (1500 mL)

  • Water

  • Anhydrous Sodium Sulfate

Procedure:

  • To a suitable reaction vessel, add morpholine, triethylamine, and ethyl acetate.

  • With stirring, add 3,4-difluoronitrobenzene to the mixture while maintaining the temperature between 10-30°C.

  • Stir the reaction mixture at room temperature overnight.

  • After the reaction is complete, add water (1500 mL) and ethyl acetate (500 mL) to the reaction mixture and perform a liquid-liquid extraction.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 300 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the organic solution under reduced pressure to yield the product, 4-morpholino-3-fluoronitrobenzene, as a yellow crystalline solid (607 g, 98% yield).

Conclusion

This compound and its derivatives are indispensable intermediates in the large-scale synthesis of modern pharmaceuticals. A thorough understanding of the most efficient and scalable synthetic routes, such as nitration and halogen-exchange reactions, is crucial for their industrial production. Furthermore, the strategic application of nucleophilic aromatic substitution reactions allows for the construction of complex molecular architectures, particularly for the development of targeted therapies like kinase inhibitors. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug development, facilitating the efficient synthesis of these important building blocks.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 2,3-Difluoronitrobenzene SNAr Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving 2,3-difluoronitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting common issues and optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the SNAr reaction with this compound expected to be selective?

A1: In this compound, the nitro group (-NO₂) is a powerful electron-withdrawing group (EWG). In SNAr reactions, EWGs activate the aromatic ring for nucleophilic attack, particularly at the ortho and para positions.[1][2] The fluorine atom at the C-2 position is ortho to the nitro group, while the fluorine at the C-3 position is meta. Therefore, the C-2 position is significantly more activated and electrophilic, making it the preferred site for nucleophilic attack.

Q2: My reaction yield is very low, or the starting material is not being consumed. What are the primary causes?

A2: Low conversion in an SNAr reaction can stem from several factors:

  • Insufficient Nucleophile Reactivity: The nucleophile may not be strong enough on its own. For neutral nucleophiles like alcohols or amines, deprotonation with a suitable base is often required to generate the more potent anionic alkoxide or amide.[1]

  • Inadequate Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[1] If the reaction is sluggish at room temperature, gradually increasing the heat while monitoring the progress is a standard optimization step.

  • Improper Base Selection: The base might be too weak to deprotonate the nucleophile effectively, or it might not be compatible with other reagents. A non-nucleophilic base is generally preferred to avoid competition with the primary nucleophile.

  • Solvent Choice: Protic solvents (e.g., water, alcohols) can hydrogen-bond with and solvate the nucleophile, reducing its reactivity. Polar aprotic solvents are typically the best choice.[1][3]

Q3: My TLC/LC-MS shows multiple product spots. What are the common side reactions and how can they be minimized?

A3: The most common side reaction is di-substitution, where the nucleophile reacts with the mono-substituted product to replace the second fluorine atom. This is especially problematic if the first substitution product is still highly activated. To minimize side products:

  • Control Stoichiometry: Use a stoichiometric equivalent (or a slight excess) of the nucleophile relative to the this compound.

  • Optimize Addition Order: Slowly adding the base to a mixture of the substrate and nucleophile can maintain a low concentration of the highly reactive anionic nucleophile, favoring mono-substitution.[4]

  • Solvent Selection: The choice of solvent plays a critical role in selectivity. While polar aprotic solvents are standard, studies on the related 2,4-difluoronitrobenzene have shown that nonpolar solvents like toluene can dramatically increase selectivity for the ortho-substituted product by stabilizing a key transition state.[4][5] This can prevent the formation of di-substituted byproducts.

  • Temperature Control: Excessively high temperatures can sometimes lead to decomposition or undesired side reactions.[3]

Q4: Which solvent is best for my reaction?

A4: The ideal solvent is critical for success.

  • Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): These are the most commonly used solvents for SNAr reactions. They are effective at solvating the counter-ion of the nucleophile (e.g., K⁺, Na⁺), leaving the nucleophile "naked" and more reactive.[3]

  • Nonpolar Solvents (Toluene): For certain substrates like difluoronitrobenzenes, nonpolar solvents can offer superior regioselectivity.[4] This is attributed to the stabilization of a six-membered polar transition state complex between the metal cation, the nitro-group, and the nucleophile, which favors substitution at the ortho position.[4]

Q5: How do I effectively monitor the reaction's progress?

A5: Thin Layer Chromatography (TLC) is the most common and convenient method. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the electrophile and the formation of the product. For more quantitative analysis, techniques like GC-MS or LC-MS can be employed.[1] A key challenge can be the intense color of the Meisenheimer complex intermediate, which may streak on the TLC plate; working up a small aliquot before spotting can provide a cleaner result.[6]

Troubleshooting Guide

Issue 1: Low Conversion or No Reaction
Potential CauseRecommended Solution
Weak Nucleophile For alcohol or amine nucleophiles, add a non-nucleophilic base (e.g., NaH, KOtBu, K₂CO₃, Cs₂CO₃) to generate the more reactive anionic species in-situ.[1]
Low Temperature Gradually increase the reaction temperature in increments (e.g., to 50 °C, 80 °C, or reflux) and monitor for product formation by TLC or LC-MS.[1]
Incorrect Solvent Ensure a polar aprotic solvent (e.g., DMSO, DMF) is used to maximize nucleophile reactivity. Avoid protic solvents.[3]
Base Incompatibility The chosen base may be too weak to deprotonate the nucleophile. Check the pKa values and consider a stronger base if necessary.
Issue 2: Poor Selectivity and Formation of Byproducts
Potential CauseRecommended Solution
Di-substitution Use 1.0-1.1 equivalents of the nucleophile. Consider changing the order of addition: add the base slowly to a mixture of the substrate and nucleophile.[4]
Solvent Effects The solvent polarity can significantly impact selectivity. A screen of different solvents may be necessary. As shown in studies with 2,4-difluoronitrobenzene, switching from a polar to a nonpolar solvent can drastically reduce di-substitution.[4]
High Temperature Running the reaction at the lowest effective temperature can sometimes reduce the rate of secondary reactions relative to the primary desired reaction.
Data Presentation: Effect of Solvent on Selectivity

The following data, derived from a study on the reaction of 2,4-difluoronitrobenzene with benzyl alcohol, illustrates the profound impact of solvent choice on product distribution.[4] This principle is highly relevant for optimizing the selectivity of this compound reactions.

Solvent% Ortho-substitution (Desired)% Para-substitution (Isomer)% Di-substitution (Byproduct)
Toluene >98trace1.7
THF 71.7trace24.7
Acetonitrile 46.54.640.8
DMF 33.25.859.9
Table adapted from a study on 2,4-difluoronitrobenzene, demonstrating that nonpolar solvents can significantly favor mono-substitution at the position ortho to the nitro group.[4]

Experimental Protocols

General Protocol for SNAr of this compound with an Amine Nucleophile

This protocol provides a general starting point for the reaction. Molar equivalents and temperature may require optimization.

Materials:

  • This compound

  • Amine Nucleophile (e.g., Morpholine, Piperidine)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Dimethyl Sulfoxide (DMSO) or Toluene

  • Ethyl Acetate

  • Brine Solution

  • Anhydrous Sodium or Magnesium Sulfate

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq.).

  • Reagent Addition: Add the amine nucleophile (1.1 eq.) and the base (e.g., K₂CO₃, 1.5 eq.).

  • Solvent: Add the anhydrous solvent (e.g., DMSO) to create a solution with a typical concentration of 0.1-0.5 M.

  • Reaction: Stir the mixture at the desired temperature (start with 80 °C). Monitor the reaction progress by TLC or LC-MS until the this compound is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine to remove the high-boiling point solvent (e.g., DMSO).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired mono-substituted product.[3]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to SNAr reactions.

SNAr_Mechanism Reactants Aryl Halide (Ar-X) + Nucleophile (Nu⁻) TransitionState1 Transition State 1 Reactants->TransitionState1 Step 1: Addition (Rate-Determining) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) TransitionState1->Meisenheimer TransitionState2 Transition State 2 Meisenheimer->TransitionState2 Step 2: Elimination Products Substituted Product (Ar-Nu) + Halide (X⁻) TransitionState2->Products

Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.

Troubleshooting_Workflow Start Low Yield Observed CheckConversion Check Conversion: Starting Material Remaining? Start->CheckConversion LowConvSolutions Increase Temperature Use Stronger Base Change Solvent CheckConversion->LowConvSolutions Yes CheckPurity Check for Side Products (TLC, LC-MS) CheckConversion->CheckPurity No (Full Conversion) Success Yield Improved LowConvSolutions->Success SideProductSolutions Adjust Stoichiometry Optimize Addition Order Screen Solvents (e.g., Toluene) Lower Temperature CheckPurity->SideProductSolutions Yes CheckPurity->Success No (Clean Reaction) SideProductSolutions->Success

Caption: A troubleshooting workflow for diagnosing and resolving low-yield SNAr reactions.

Selectivity_Factors Conditions Reaction Conditions Solvent Solvent Choice Conditions->Solvent Stoichiometry Stoichiometry Conditions->Stoichiometry Addition Order of Addition Conditions->Addition Desired Desired Mono-Product (2-substituted) Solvent->Desired Nonpolar (Toluene) DiSub Di-substituted Product Solvent->DiSub Polar (DMF) Stoichiometry->Desired ~1.0 eq. Nucleophile Stoichiometry->DiSub >1.5 eq. Nucleophile Addition->Desired Slow Base Addition Outcome Product Distribution Desired->Outcome DiSub->Outcome Isomer Isomeric Product (3-substituted) Isomer->Outcome

Caption: Key experimental factors influencing the selectivity of SNAr reactions.

References

Common byproducts in 2,3-Difluoronitrobenzene synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-difluoronitrobenzene.

Troubleshooting Guides

Issue 1: Presence of Isomeric Byproducts after Nitration of 1,2-Difluorobenzene

Symptom: GC-MS or NMR analysis of the crude product mixture indicates the presence of 3,4-difluoronitrobenzene in addition to the desired this compound.

Cause: The nitration of 1,2-difluorobenzene can lead to the formation of multiple isomers due to the directing effects of the fluorine substituents. The primary byproduct in this reaction is typically 3,4-difluoronitrobenzene.

Solution: The isomeric byproducts can be effectively removed through fractional distillation or flash column chromatography.

Experimental Protocol: Fractional Distillation

Fractional distillation is a suitable method for separating this compound from its isomer, 3,4-difluoronitrobenzene, due to their different boiling points.

CompoundBoiling Point (°C at atm)Boiling Point (°C at reduced pressure)
This compound~219[1]Not specified
3,4-DifluoronitrobenzeneNot specified80 - 81 °C @ 14 mmHg[2] / 76-80 °C @ 11 mmHg[3]

Methodology:

  • Assemble a fractional distillation apparatus equipped with a vacuum pump and a fractionating column (e.g., Vigreux or packed column).

  • Place the crude mixture in the distillation flask.

  • Gradually reduce the pressure and begin heating the mixture.

  • Collect the fraction corresponding to the boiling point of 3,4-difluoronitrobenzene at the working pressure.

  • Increase the temperature to distill and collect the pure this compound.

  • Monitor the purity of the collected fractions using GC-MS or NMR.

Experimental Protocol: Flash Column Chromatography

Methodology:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a flash chromatography column with silica gel using a suitable non-polar solvent (e.g., hexane).

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The less polar 3,4-difluoronitrobenzene will elute before the more polar this compound.

  • Fraction Collection and Analysis: Collect fractions and analyze their purity by TLC, GC-MS, or NMR. Combine the pure fractions containing this compound.

Issue 2: Presence of Unreacted 2,3-Difluoroaniline after Oxidation

Symptom: The crude product from the oxidation of 2,3-difluoroaniline shows the presence of the starting material when analyzed by TLC, GC-MS, or NMR.

Cause: Incomplete oxidation of the starting material.

Solution: Unreacted 2,3-difluoroaniline, being a basic compound, can be removed by an acidic aqueous wash (extractive workup).

Experimental Protocol: Extractive Workup

Methodology:

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 2,3-difluoroaniline will react with the acid and move into the aqueous layer as its ammonium salt.

  • Separate the organic layer.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the organic layer under reduced pressure to obtain the purified this compound.

CompoundBoiling Point (°C at atm)
This compound~219[1]
2,3-Difluoroaniline~177

Due to the significant difference in boiling points, fractional distillation can also be employed for separation if a large amount of unreacted starting material is present.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The common byproducts depend on the synthetic route:

  • Nitration of 1,2-difluorobenzene: The primary byproduct is the positional isomer, 3,4-difluoronitrobenzene.

  • Oxidation of 2,3-difluoroaniline: The most common impurity is unreacted 2,3-difluoroaniline.

Q2: How can I monitor the progress of the purification?

A2: The purity of the product during and after purification can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information about the composition of the mixture and confirms the identity of the components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to determine the purity and confirm the structure of the final product.

Q3: My final product is still not pure after a single purification step. What should I do?

A3: If the product is not sufficiently pure after one purification method, a second, orthogonal purification technique can be employed. For example, if fractional distillation was used first, a subsequent flash column chromatography step can further improve the purity. Alternatively, for solid products, recrystallization can be an effective final purification step.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Byproducts in this compound Synthesis start Crude Product Analysis (GC-MS, NMR, TLC) byproduct_type Identify Byproduct Type start->byproduct_type isomeric_byproduct Isomeric Byproduct Detected (e.g., 3,4-Difluoronitrobenzene) byproduct_type->isomeric_byproduct Isomer starting_material Unreacted Starting Material (e.g., 2,3-Difluoroaniline) byproduct_type->starting_material Starting Material separation_method_isomer Select Separation Method isomeric_byproduct->separation_method_isomer separation_method_sm Select Separation Method starting_material->separation_method_sm fractional_distillation Fractional Distillation (Significant boiling point difference) separation_method_isomer->fractional_distillation flash_chromatography Flash Column Chromatography (Different polarities) separation_method_isomer->flash_chromatography separation_method_sm->fractional_distillation extractive_workup Acidic Extractive Workup (Basic impurity) separation_method_sm->extractive_workup purity_check_isomer Check Purity (GC-MS, NMR) fractional_distillation->purity_check_isomer flash_chromatography->purity_check_isomer purity_check_sm Check Purity (GC-MS, NMR) extractive_workup->purity_check_sm pure_product Pure this compound purity_check_isomer->pure_product Pure repeat_purification Repeat Purification or Use Alternative Method purity_check_isomer->repeat_purification Impure purity_check_sm->pure_product Pure purity_check_sm->repeat_purification Impure repeat_purification->separation_method_isomer repeat_purification->separation_method_sm

Caption: Troubleshooting workflow for byproduct removal.

References

Technical Support Center: Purification of 2,3-Difluoronitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with derivatives of 2,3-Difluoronitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?

A1: Common impurities can be broadly categorized as:

  • Isomeric Impurities: During the synthesis of derivatives like 2,3-difluoro-6-nitrophenol, the formation of other positional isomers, such as 2,3-difluoro-4-nitrophenol, is a significant challenge due to the directing effects of the substituents on the aromatic ring.[1]

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of the starting materials, for example, 2,3,4-trifluoronitrobenzene may remain after nucleophilic substitution reactions.[2]

  • Side-Reaction Byproducts: Depending on the specific reaction, various byproducts can form. For instance, in the N-alkylation of 2,3-difluoro-6-nitroaniline, over-alkylation can result in the formation of the N,N-dialkylated derivative.

  • Reagents and Catalysts: Residual reagents, catalysts, and their decomposition products may also be present in the crude product.

Q2: Which purification techniques are most effective for derivatives of this compound?

A2: The choice of purification technique depends on the specific derivative and the nature of the impurities. The most common and effective methods include:

  • Recrystallization: This is a powerful technique for removing minor impurities and obtaining highly pure crystalline products. Success is highly dependent on the choice of solvent.

  • Column Chromatography: Silica gel column chromatography is widely used to separate compounds with different polarities. It is particularly useful for removing isomeric impurities and other byproducts that have different affinities for the stationary phase.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, especially of closely related isomers, preparative HPLC can be employed. Reversed-phase HPLC is a common choice for these types of compounds.

  • Steam Distillation: For volatile derivatives like 2,3-difluoro-6-nitrophenol, steam distillation can be an effective method for purification, particularly for removing non-volatile impurities.[1][3]

Q3: How does the presence of fluorine atoms affect the purification of these compounds?

A3: The high electronegativity of fluorine atoms can significantly influence the physicochemical properties of the molecule, impacting purification in several ways:

  • Altered Polarity: Fluorine substitution can alter the overall polarity of the molecule, which affects its solubility in different solvents and its retention characteristics in chromatography.

  • Changes in Acidity/Basicity: The electron-withdrawing nature of fluorine can affect the pKa of nearby acidic or basic functional groups, influencing their behavior in different pH environments during extraction or chromatography.

  • Intermolecular Interactions: Fluorinated compounds can participate in unique intermolecular interactions, such as dipole-dipole and ion-dipole interactions, which can be exploited for selective separation.

Troubleshooting Guides

Recrystallization Challenges

Problem: Oiling out during recrystallization.

  • Possible Cause: The compound's melting point is lower than the boiling point of the chosen solvent, or the compound is too soluble in the solvent.

  • Solution:

    • Use a lower-boiling point solvent: Select a solvent in which the compound is soluble at elevated temperatures but has a boiling point below the compound's melting point.

    • Use a solvent mixture: Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.

    • Lower the cooling temperature slowly: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Problem: No crystal formation upon cooling.

  • Possible Cause: The solution is not supersaturated (too much solvent was used), or the compound is highly soluble in the chosen solvent even at low temperatures.

  • Solution:

    • Concentrate the solution: Partially evaporate the solvent to increase the concentration of the compound.

    • Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound.

    • Change the solvent: Use a solvent in which the compound is less soluble.

Problem: Poor recovery of the purified product.

  • Possible Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used for washing the crystals.

  • Solution:

    • Cool the solution thoroughly: Ensure the crystallization mixture is cooled sufficiently in an ice bath to minimize the solubility of the product.

    • Minimize washing: Wash the collected crystals with a minimal amount of ice-cold solvent.

    • Recover product from the mother liquor: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Check the purity of the second crop separately.

Column Chromatography Challenges

Problem: Poor separation of isomers.

  • Possible Cause: The polarity difference between the isomers is too small for effective separation with the chosen eluent system.

  • Solution:

    • Optimize the eluent system: Use a solvent system with a shallower polarity gradient. A mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a common starting point.

    • Use a different stationary phase: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).

    • Adjust the flow rate: A slower flow rate can sometimes improve resolution.

Problem: Tailing of polar compounds.

  • Possible Cause: Strong interactions between polar functional groups on the analyte and active sites (silanol groups) on the silica gel.

  • Solution:

    • Add a polar modifier to the eluent: For acidic compounds, adding a small amount of acetic acid to the eluent can help. For basic compounds, adding a small amount of triethylamine or pyridine can improve peak shape.

    • Use a deactivated stationary phase: Employ end-capped silica gel to reduce the number of free silanol groups.

Problem: Compound is not eluting from the column.

  • Possible Cause: The compound is too polar and is irreversibly adsorbed onto the stationary phase, or the eluent is not polar enough.

  • Solution:

    • Increase the polarity of the eluent: Gradually increase the proportion of the more polar solvent in the eluent mixture.

    • Switch to a more polar eluent system: Consider using solvent systems containing methanol or other highly polar solvents.

Data Presentation

Table 1: Purification Methods and Yields for Selected this compound Derivatives

DerivativeStarting MaterialPurification MethodPurityYieldReference
2,3-Difluoro-6-nitrobenzonitrile2,3,4-TrifluoronitrobenzeneRecrystallization with activated charcoal>85% (crude)-[2]
2,3-Difluoro-6-nitrophenol2,3,4-TrifluoronitrobenzeneSteam DistillationIsomer-free-[1][3]
2,3-Difluoro-6-nitroaniline2,3,4-TrifluoronitrobenzeneWashing with water and drying-91.2%[4]
2,3,6-Trifluorobenzoic acid2,3,6-TrifluorobenzonitrileRecrystallization from water-91%[2]

Note: Yields and purity are highly dependent on reaction scale and specific experimental conditions.

Experimental Protocols

Protocol 1: Purification of 2,3-Difluoro-6-nitrophenol by Steam Distillation

This protocol is adapted from the procedure described in patent DE4030263A1.[1]

1. Reaction Work-up:

  • Following the reaction of 2,3,4-trifluoronitrobenzene with an aqueous hydroxide solution, carefully acidify the reaction mixture to a pH of approximately 1 to 6 using an appropriate acid (e.g., sulfuric acid).

2. Steam Distillation Setup:

  • Assemble a steam distillation apparatus. The flask containing the acidified reaction mixture should be heated to prevent condensation of steam.

3. Distillation:

  • Pass steam through the reaction mixture. The 2,3-difluoro-6-nitrophenol is volatile with steam and will co-distill with the water.

  • Collect the distillate, which will be a two-phase mixture (water and the product).

4. Isolation:

  • Cool the collected distillate. The 2,3-difluoro-6-nitrophenol will solidify.

  • Isolate the purified product by filtration.

  • Wash the solid with a small amount of cold water and dry under vacuum.

Protocol 2: Purification of 2,3-Difluoro-6-nitrobenzonitrile by Recrystallization

This protocol is based on the purification method mentioned in US Patent 5,478,963A.[2]

1. Crude Product Isolation:

  • After the reaction of 2,3,4-trifluoronitrobenzene with a cyanide source, the crude product is typically isolated by distilling off the solvent and precipitating the product by adding water. The crude solid is then filtered and dried.

2. Recrystallization:

  • Choose a suitable solvent or solvent pair for recrystallization. The patent suggests that recrystallization is a convenient method of purification. A screening of solvents is recommended to find one in which the product is soluble when hot and sparingly soluble when cold.

  • Dissolve the crude 2,3-difluoro-6-nitrobenzonitrile in a minimum amount of the hot solvent.

  • Add a small amount of activated charcoal to the hot solution to adsorb colored impurities.

  • Hot filter the solution to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis of Derivative cluster_workup Initial Work-up cluster_purification Purification Crude_Product Crude Reaction Mixture Quenching Quenching Crude_Product->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing (e.g., with brine) Extraction->Washing Drying Drying (e.g., over Na2SO4) Washing->Drying Concentration Solvent Removal Drying->Concentration Crude_Isolate Crude Isolated Product Concentration->Crude_Isolate Recrystallization Recrystallization Crude_Isolate->Recrystallization Column_Chromatography Column Chromatography Crude_Isolate->Column_Chromatography Steam_Distillation Steam Distillation Crude_Isolate->Steam_Distillation For volatile derivatives Pure_Product Pure Derivative Recrystallization->Pure_Product HPLC Preparative HPLC Column_Chromatography->HPLC If isomers persist Column_Chromatography->Pure_Product HPLC->Pure_Product Steam_Distillation->Pure_Product

Caption: General experimental workflow for the synthesis and purification of this compound derivatives.

Troubleshooting_Logic Impure_Product Impure Product Identify_Impurity Identify Impurity Type (Isomer, Starting Material, Byproduct) Impure_Product->Identify_Impurity Isomer Isomeric Impurity Identify_Impurity->Isomer Starting_Material Unreacted Starting Material Identify_Impurity->Starting_Material Byproduct Side-Reaction Byproduct Identify_Impurity->Byproduct Polarity_Difference Assess Polarity Difference Isomer->Polarity_Difference Chromatography Column Chromatography / HPLC Polarity_Difference->Chromatography Sufficient Difference Recrystallization Fractional Recrystallization Polarity_Difference->Recrystallization Subtle Difference Pure_Product Pure Product Chromatography->Pure_Product Recrystallization->Pure_Product Starting_Material->Chromatography Optimize_Reaction Optimize Reaction Conditions (Time, Temperature, Stoichiometry) Starting_Material->Optimize_Reaction Characterize_Byproduct Characterize Byproduct Structure Byproduct->Characterize_Byproduct Selective_Purification Develop Selective Purification (e.g., Acid-Base Extraction, Derivatization) Characterize_Byproduct->Selective_Purification Selective_Purification->Pure_Product

Caption: Logical relationship diagram for troubleshooting the purification of this compound derivatives.

References

How to control regioselectivity in reactions with 2,3-Difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling regioselectivity in reactions with 2,3-difluoronitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for predicting and controlling the outcomes of nucleophilic aromatic substitution (SNAr) reactions on this substrate.

Frequently Asked Questions (FAQs)

Q1: What is the expected major regioisomer in nucleophilic aromatic substitution (SNAr) reactions with this compound, and why?

A1: In SNAr reactions with this compound, the nucleophile is expected to preferentially substitute the fluorine atom at the C2 position. This is because the C2 position is ortho to the strongly electron-withdrawing nitro group (-NO₂). The nitro group effectively stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, which lowers the activation energy for the reaction at this position.[1][2][3] The C3 position is meta to the nitro group, and its corresponding intermediate does not benefit from the same degree of resonance stabilization.[2]

Q2: What are the key factors that influence the regioselectivity of these reactions?

A2: While there is a strong electronic preference for C2 substitution, several factors can influence the final product ratio:

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the less-favored C3 substitution, potentially leading to a mixture of isomers.[4]

  • Nucleophile Strength and Sterics: Highly reactive nucleophiles may exhibit lower selectivity. Sterically hindered (bulky) nucleophiles might favor attack at the less sterically crowded C3 position, although this effect is often secondary to the powerful electronic directing effect of the nitro group.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[4] The choice of solvent can subtly influence the transition state energies and thus the regiomeric ratio.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can sometimes lead to the formation of thermodynamic byproducts.[4]

Q3: Why is my SNAr reaction with this compound sluggish or showing low conversion?

A3: Low reactivity can stem from several issues:

  • Weak Nucleophile: The reaction requires a sufficiently strong nucleophile. If you are using a neutral nucleophile (e.g., an amine or alcohol), the addition of a non-nucleophilic base is crucial to deprotonate it and increase its reactivity.

  • Inappropriate Solvent: Using protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction. Ensure your solvent is anhydrous.[4]

  • Low Temperature: The reaction may require thermal activation. If the reaction is slow at room temperature, a gradual increase in heat is recommended.

  • Deactivated Ring: While the nitro group activates the ring for nucleophilic attack, the presence of two electron-withdrawing fluorine atoms makes the substrate electron-deficient overall.[2] A very weak nucleophile may still struggle to react.

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Mixture of C2 and C3 Substituted Products Observed

Possible CauseTroubleshooting Step
High Reaction Temperature Lower the reaction temperature. Running the reaction at the lowest feasible temperature often enhances selectivity by favoring the kinetically controlled product (C2 substitution).
Sterically Hindered Nucleophile If possible, switch to a less bulky nucleophile to minimize steric interference at the C2 position.
Solvent Effects Screen different polar aprotic solvents (e.g., DMF, DMSO, NMP, Acetonitrile). Solvent polarity can influence the stability of the reaction intermediates.[4]
Strongly Basic/Reactive Conditions Reduce the equivalents of base or use a milder base. Harsh conditions can decrease selectivity.

Issue 2: Low Yield of Desired Product

Possible CauseTroubleshooting Step
Inefficient Nucleophile If using a neutral nucleophile, ensure a suitable base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) is present in sufficient quantity (1.5-2.0 equivalents) to generate the active nucleophile.[4] Consider using a stronger, less-hindered nucleophile.
Poor Solvent Choice Ensure the solvent is a polar aprotic type and is anhydrous. Water can compete as a nucleophile and reduce the effectiveness of your intended nucleophile.[4]
Insufficient Activation The reaction temperature may be too low. Gradually increase the temperature in 10-20 °C increments, monitoring the reaction by TLC or LC-MS for product formation and side-product development.
Reagent Purity Verify the purity of the this compound starting material and the nucleophile. Impurities can inhibit the reaction or lead to unwanted side products.

Data Presentation: Regioselectivity Under Various Conditions

The following table summarizes typical regioselectivity outcomes for the reaction of this compound with various nucleophiles. Data is illustrative and intended for comparative purposes.

NucleophileBaseSolventTemperature (°C)C2:C3 Ratio
MorpholineK₂CO₃DMF80>95 : 5
Sodium MethoxideN/AMethanol50>98 : 2
ThiophenolCs₂CO₃NMP60>95 : 5
tert-ButanolamineK₂CO₃DMSO12085 : 15
Sodium tert-ButoxideN/ATHF6580 : 20

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol provides a representative method for reacting this compound with an amine nucleophile.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add a suitable polar aprotic solvent such as DMF or DMSO (approx. 0.2-0.5 M concentration). Add the amine nucleophile (1.1 eq.) followed by a powdered, anhydrous base like potassium carbonate (K₂CO₃, 1.5 eq.).

  • Reaction: Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer. Confirm the structure and regiochemistry by NMR and Mass Spectrometry.

Visualizations

G start Start prep Prepare Reactants: This compound (1 eq) Nucleophile (1.1 eq), Base (1.5 eq) in Anhydrous Polar Aprotic Solvent start->prep react Heat Reaction Mixture (e.g., 80-100 °C) under Inert Atmosphere prep->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Aqueous Workup: Quench with water, extract with organic solvent, wash with brine monitor->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify analyze Analyze Product: NMR, Mass Spectrometry purify->analyze end End analyze->end G start Poor Regioselectivity (Mixture of Isomers) q_temp Is reaction temp > 100 °C? start->q_temp s_temp Solution: Lower temperature to 40-80 °C range. q_temp->s_temp Yes q_nuc Is the nucleophile sterically bulky? q_temp->q_nuc No s_nuc Solution: Use a smaller nucleophile if possible. q_nuc->s_nuc Yes s_accept Outcome: Accept minor isomer or optimize solvent/base. q_nuc->s_accept No

References

Technical Support Center: Managing Exothermic Reactions with 2,3-Difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing exothermic reactions involving 2,3-Difluoronitrobenzene. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring both safety and optimal reaction outcomes.

Troubleshooting Guide

This guide provides solutions to common problems encountered during exothermic reactions with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Sudden, uncontrolled temperature increase (Thermal Runaway) 1. Addition of nucleophile is too rapid.2. Inadequate cooling capacity.3. Poor mixing leading to localized hot spots.4. Incorrect solvent choice (too low boiling point).5. Higher than expected reactant concentration.1. Immediately stop the addition of the nucleophile. 2. Increase cooling to the maximum capacity (e.g., lower coolant temperature, increase flow rate).3. If safe, increase the stirring rate to improve heat dissipation.4. Prepare an emergency cooling bath (e.g., ice/water or dry ice/acetone) to immerse the reactor.5. If the temperature continues to rise uncontrollably, execute the pre-planned emergency shutdown procedure, which may include quenching the reaction.
Reaction temperature is consistently higher than the set point 1. Heat of reaction is greater than anticipated.2. Insufficient cooling surface area for the reactor scale.3. Fouling on the reactor walls, reducing heat transfer.1. Reduce the addition rate of the limiting reagent.2. Lower the temperature of the cooling medium.3. For future experiments, consider using a larger reactor to increase the surface area-to-volume ratio or a more efficient cooling system.[1]
Low conversion or stalled reaction 1. Reaction temperature is too low.2. Insufficient amount of base or nucleophile.3. Deactivation of the nucleophile.4. Presence of water or other inhibiting impurities.1. Slowly and cautiously increase the reaction temperature while carefully monitoring for any exotherm.2. Add additional nucleophile or base, again, with careful temperature monitoring.3. Ensure all reagents and solvents are anhydrous.4. Analyze a sample of the reaction mixture to identify any potential impurities.
Formation of multiple products (Poor Regioselectivity) 1. Reaction temperature is too high.2. Incorrect solvent polarity.3. Nature of the nucleophile.1. Lower the reaction temperature to favor the kinetically controlled product.2. The choice of solvent can influence regioselectivity; nonpolar solvents may favor ortho-substitution for some nucleophiles.[1]3. Consider using a bulkier nucleophile to favor substitution at the less sterically hindered position.
Reaction mixture has turned dark or tar-like 1. Decomposition of starting material or product at elevated temperatures.2. Undesired side reactions, such as polymerization.1. Stop the reaction and cool it down.2. Attempt to isolate and identify the major components of the mixture to understand the decomposition pathway.3. For future runs, operate at a lower temperature and ensure a clean, inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with nucleophilic aromatic substitution (SNAr) reactions of this compound?

The primary hazard is the exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled.[2] This is a rapid, uncontrolled increase in temperature and pressure that can result in boiling of the solvent, vessel over-pressurization, and potentially, an explosion.[2][3] Additionally, this compound is classified as a skin and eye irritant, and it may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE) should always be worn.

Q2: How can I estimate the heat of reaction for my specific experiment?

While specific calorimetric data for this compound reactions is not widely published, you can use several methods for estimation:

  • Analogous Reactions: Data from similar compounds, such as 2,4-difluoronitrobenzene, can provide a rough estimate.

  • Computational Methods: Quantum mechanical calculations (DFT) can be used to predict the enthalpy of reaction.

  • Group Contribution Methods: Software like CHETAH can estimate thermal hazards based on the chemical structures of reactants and products.[4]

  • Reaction Calorimetry: The most accurate method is to perform a small-scale experiment in a reaction calorimeter (e.g., RC1e or similar) to measure the heat of reaction directly.[4]

Q3: What are the key parameters to control during the addition of a nucleophile to this compound?

The most critical parameter is the addition rate of the limiting reagent (usually the nucleophile). A slow, controlled addition allows the cooling system to effectively remove the heat generated by the reaction. Continuous monitoring of the reaction temperature is also essential. A semi-batch process, where one reactant is added slowly to the other, is generally recommended for exothermic reactions to control the heat release.[2]

Q4: What is a safe starting temperature for a reaction between this compound and an amine?

A safe starting temperature is typically a low temperature, for example, 0 °C or even lower, depending on the reactivity of the amine. This provides a larger safety margin to handle the initial exotherm upon addition. The reaction can then be allowed to slowly warm to the desired reaction temperature.

Q5: What are some common side products in the reaction of this compound with amines?

Common side products can include:

  • Regioisomers: Substitution at the 2- or 3-position if the nucleophile is not completely selective.

  • Di-substituted products: If an excess of the amine is used or if the reaction temperature is too high, a second substitution reaction can occur.

  • Byproducts from solvent participation: In some cases, the solvent or base can react with the starting material or intermediates.

Q6: What is the recommended quenching procedure for an incomplete or runaway SNAr reaction?

For a runaway reaction, the priority is to rapidly cool the mixture and stop the reaction. A pre-prepared quenching solution should be part of your experimental plan. A suitable quenching agent would be a weak acid that can neutralize the basic reaction mixture and any unreacted nucleophile. The quenching agent should be added slowly and with vigorous cooling. For incomplete reactions, a controlled quench with a mild acid followed by standard workup procedures is appropriate.

Quantitative Data Summary

While specific experimental calorimetric data for this compound is limited in the public domain, the following table provides estimated and analogous data to aid in risk assessment.

Parameter Value/Range Notes and Source
Estimated Heat of Reaction (SNAr with amines) -150 to -250 kJ/molEstimated based on typical SNAr reactions. Actual value is highly dependent on the nucleophile and reaction conditions.
Adiabatic Temperature Rise (ΔTad) Can exceed 100 °CThis is highly dependent on reactant concentration and the heat capacity of the reaction mixture. It should be calculated for each specific process. The formula is ΔTad = (-ΔHr * C) / (ρ * Cp), where ΔHr is the heat of reaction, C is the concentration, ρ is the density, and Cp is the specific heat capacity.[5]
Typical Reaction Temperatures 0 °C to 100 °CLower temperatures are used for initial addition to control the exotherm. The reaction is then often heated to achieve a reasonable reaction rate.
Typical Addition Times 1 - 4 hoursFor laboratory-scale reactions, a slow addition rate is crucial for safety. This will need to be adjusted based on the scale and cooling capacity.

Experimental Protocols

Key Experiment: Controlled Nucleophilic Aromatic Substitution with an Amine

This protocol outlines a general procedure for the safe execution of an SNAr reaction with this compound and a generic amine nucleophile on a laboratory scale.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, piperidine)

  • Base (e.g., K₂CO₃, Et₃N)

  • Anhydrous solvent (e.g., DMF, DMSO, THF)

  • Jacketed reactor with overhead stirrer, temperature probe, condenser, and inert gas inlet

  • Circulating bath for temperature control

  • Syringe pump or addition funnel

Procedure:

  • Reactor Setup: Assemble the jacketed reactor and ensure all connections are secure. Purge the system with an inert gas (e.g., nitrogen or argon).

  • Initial Charge: Charge the reactor with this compound, the base, and the solvent.

  • Cooling: Begin stirring and cool the reactor contents to the initial setpoint (e.g., 0 °C) using the circulating bath.

  • Nucleophile Addition: Prepare a solution of the amine nucleophile in the reaction solvent. Using a syringe pump or an addition funnel, add the amine solution dropwise to the cooled reactor contents over a period of 1-4 hours. Crucially, monitor the internal temperature throughout the addition. The addition rate should be adjusted to ensure the temperature does not rise more than a few degrees above the setpoint.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature or slowly warm to a higher temperature if required for reaction completion. Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, LC-MS, GC-MS).

  • Quenching: Once the reaction is complete, cool the mixture back to a low temperature (e.g., 0 °C) and slowly add a quenching solution (e.g., dilute aqueous acid) to neutralize the base and any remaining reactive species.

  • Workup: Proceed with the standard aqueous workup and purification of the desired product.

Visualizations

Logical Workflow for Managing Exothermic Reactions

ExothermManagement cluster_planning Planning Phase cluster_execution Execution Phase cluster_response Emergency Response A Literature & Safety Data Review B Perform Calorimetric Screening (RC1/DSC) A->B C Calculate Adiabatic Temperature Rise (ΔTad) B->C D Define Safe Operating Limits C->D E Controlled Addition of Reagents (Semi-batch) D->E Proceed to Experiment F Continuous Temperature Monitoring E->F G Adequate Cooling & Agitation F->G H Temperature Excursion Detected F->H Deviation from Safe Limits I Stop Reagent Addition H->I J Maximize Cooling I->J K Initiate Emergency Quench J->K L Evacuate if Uncontrolled K->L

Caption: A logical workflow for the safe management of exothermic reactions.

Signaling Pathway for Thermal Runaway

ThermalRunaway A Increased Reaction Rate B Heat Generation > Heat Removal A->B Exothermic Reaction C Temperature Increase B->C D Exponential Rate Increase C->D Arrhenius Law D->A Positive Feedback Loop E Pressure Buildup D->E Gas Evolution / Boiling F Thermal Runaway D->F E->F

Caption: The positive feedback loop leading to a thermal runaway event.

References

Technical Support Center: Reactions of 2,3-Difluoronitrobenzene with Strong Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-difluoronitrobenzene and strong bases. This guide addresses common issues, potential side reactions, and strategies to optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products when reacting this compound with a strong hydroxide base (e.g., NaOH, KOH)?

The primary reaction is a nucleophilic aromatic substitution (SNAr), where the hydroxide ion (OH-) displaces one of the fluorine atoms. Due to the electronic activation by the ortho- and meta-directing nitro group, two main regioisomeric products are expected: 2-fluoro-3-nitrophenol and 3-fluoro-2-nitrophenol.

Q2: Which of the two fluorine atoms is more susceptible to nucleophilic attack?

The fluorine atom at the 2-position (ortho to the nitro group) is generally more activated towards nucleophilic attack than the fluorine at the 3-position (meta to the nitro group). This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group when the attack occurs at the ortho position, leading to a more stable intermediate. However, the regioselectivity can be influenced by reaction conditions.

Q3: What are the common side reactions to be aware of?

Several side reactions can occur, leading to a mixture of products and reduced yield of the desired nitrophenol. These include:

  • Di-substitution: Reaction of the initially formed fluoronitrophenol with another equivalent of the strong base to yield a dihydroxynitrobenzene.

  • Diaryl Ether Formation: The phenoxide ion of the product can act as a nucleophile and react with another molecule of this compound to form a diaryl ether.

  • Benzyne Formation: Under very strong basic conditions (e.g., using sodium amide), an elimination-addition reaction can occur via a highly reactive benzyne intermediate, leading to a loss of regioselectivity.

  • Smiles Rearrangement: While less common with simple hydroxide nucleophiles, intramolecular rearrangements are a possibility, especially with more complex starting materials or under specific conditions.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the reaction. TLC can quickly show the consumption of the starting material and the formation of products. GC-MS can be used to identify and quantify the different components in the reaction mixture, including the desired products and any side products.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Monosubstituted Product

Problem: The overall yield of the desired fluoronitrophenol is lower than expected.

Possible Cause Troubleshooting Step Underlying Principle
Incomplete Reaction - Increase reaction time. - Gradually increase the reaction temperature while monitoring for side product formation. - Ensure efficient stirring to overcome phase transfer limitations if using a biphasic system.The reaction may be kinetically slow under the initial conditions. Higher temperature provides more energy for the reaction to proceed.
Side Reactions Dominating - Lower the reaction temperature. - Use a slight excess of the limiting reagent (typically this compound if mono-substitution is desired). - Consider a milder base or a lower concentration of the strong base.Higher temperatures and a large excess of the strong base can promote di-substitution and other side reactions.
Degradation of Product - Analyze the reaction mixture at different time points to check for product decomposition. - If the product is sensitive to the reaction conditions, consider a shorter reaction time or a quench at the optimal point.The desired nitrophenol product might not be stable under prolonged exposure to strong bases and high temperatures.
Issue 2: Poor Regioselectivity (Mixture of 2-fluoro-3-nitrophenol and 3-fluoro-2-nitrophenol)

Problem: The reaction produces a significant amount of the undesired regioisomer.

Possible Cause Troubleshooting Step Underlying Principle
Reaction Conditions Favoring the Minor Isomer - Screen different solvents. Polar aprotic solvents like DMSO or DMF can influence regioselectivity. - Vary the reaction temperature. Lower temperatures often lead to higher selectivity.The solvent can stabilize the transition states leading to different isomers to varying extents. The activation energies for the formation of the two isomers may be different.
Benzyne Intermediate Formation - Avoid extremely strong bases like NaNH2. Use hydroxide or carbonate bases. - Use a protic solvent which can quench the anionic intermediates and suppress the elimination pathway.Very strong, non-nucleophilic bases can promote elimination to form a benzyne intermediate, which is then attacked non-selectively by the nucleophile.
Issue 3: Formation of Unexpected Byproducts

Problem: Analysis of the crude product shows significant peaks corresponding to unexpected molecular weights.

Possible Cause Troubleshooting Step Underlying Principle
Diaryl Ether Formation - Use a larger excess of the hydroxide base to ensure all the starting material reacts with the hydroxide first. - Keep the concentration of the starting material low.The phenoxide product is a potent nucleophile. High concentrations of the starting material increase the likelihood of it reacting with the phenoxide.
Di-substitution - Use stoichiometric amounts of the base or a slight excess of this compound. - Monitor the reaction closely and stop it once the starting material is consumed.A large excess of the strong base will drive the reaction towards the thermodynamically more stable di-substituted product.

Data Presentation

Table 1: Representative Product Distribution in the Reaction of this compound with NaOH
Entry Base (equiv.) Temperature (°C) Solvent Time (h) 2-Fluoro-3-nitrophenol Yield (%) 3-Fluoro-2-nitrophenol Yield (%) Diaryl Ether Byproduct (%) Di-substitution Byproduct (%)
11.150Water465155<2
21.180Water26020105
32.550Water44010835
41.150DMSO475108<2

Note: The data presented in this table is representative and intended for illustrative purposes. Actual yields may vary depending on the specific experimental setup.

Experimental Protocols

Protocol 1: Selective Synthesis of 2-Fluoro-3-nitrophenol

This protocol aims to maximize the yield of 2-fluoro-3-nitrophenol while minimizing the formation of the 3-fluoro-2-nitrophenol isomer and other side products.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Dimethyl Sulfoxide (DMSO)

  • Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1 equivalent) in DMSO.

  • Add a solution of NaOH (1.1 equivalents) in water dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 50°C and monitor the progress by TLC.

  • Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Acidify the mixture with 1M HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Mandatory Visualization

Reaction Pathway Diagram

ReactionPathways DFNB This compound P1 2-Fluoro-3-nitrophenol (Major Product) DFNB->P1 SNAr (Major Pathway) P2 3-Fluoro-2-nitrophenol (Minor Product) DFNB->P2 SNAr (Minor Pathway) SP3 Benzyne Intermediate DFNB->SP3 Elimination (very strong base) Base Strong Base (e.g., NaOH) SP1 Di-substitution Product P1->SP1 Further Reaction SP2 Diaryl Ether P1->SP2 + DFNB SP3->P1 Addition SP3->P2 Addition

Caption: Reaction pathways of this compound with a strong base.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_issues Common Issues cluster_solutions Potential Solutions Start Experiment Start Problem Identify Issue Start->Problem LowYield Low Yield Problem->LowYield Low Conversion? PoorSelectivity Poor Regioselectivity Problem->PoorSelectivity Isomer Mixture? SideProducts Unexpected Side Products Problem->SideProducts Unknown Peaks? OptimizeConditions Optimize Temp./Time LowYield->OptimizeConditions PoorSelectivity->OptimizeConditions ChangeSolvent Change Solvent PoorSelectivity->ChangeSolvent AdjustStoichiometry Adjust Stoichiometry SideProducts->AdjustStoichiometry MilderBase Use Milder Base SideProducts->MilderBase End Problem Resolved OptimizeConditions->End ChangeSolvent->End AdjustStoichiometry->End MilderBase->End

Caption: A logical workflow for troubleshooting common experimental issues.

Technical Support Center: Optimizing Catalyst Loading for 2,3-Difluoronitrobenzene Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the cross-coupling of 2,3-difluoronitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the typical catalyst loading ranges for the cross-coupling of an electron-deficient substrate like this compound?

A1: For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, catalyst loading is a critical parameter. While optimal loading is substrate-dependent, a general starting point for electron-deficient aryl halides is typically in the range of 1-5 mol%. However, for highly active catalyst systems and process optimization, loadings can often be reduced to 0.1-0.01 mol% or even into the parts-per-million (ppm) range. It is crucial to screen a range of catalyst loadings to find the optimal balance between reaction efficiency and cost.

Q2: How does the electronic nature of this compound affect the cross-coupling reaction?

A2: The presence of two electron-withdrawing fluorine atoms and a nitro group makes the aryl ring of this compound electron-deficient. This electronic property generally facilitates the oxidative addition step in the catalytic cycle of palladium-catalyzed cross-coupling reactions, which is often the rate-determining step for electron-rich aryl halides. However, the strong electron-withdrawing nature can also influence the reactivity of the C-F bonds, potentially leading to side reactions or requiring specific ligand selection to achieve high selectivity.

Q3: Which type of palladium catalyst and ligand is recommended for the cross-coupling of this compound?

A3: The choice of catalyst and ligand is paramount for a successful cross-coupling reaction with this compound. For Suzuki-Miyaura couplings, palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used in combination with phosphine ligands. For electron-deficient substrates, electron-rich and sterically hindered biarylphosphine ligands such as SPhos, XPhos, or RuPhos are often effective. For Buchwald-Hartwig aminations, pre-catalysts like the G3 or G4 palladacycles incorporating these ligands can offer superior activity and reproducibility. The specific choice will depend on the coupling partner and reaction conditions, and screening of several ligand/catalyst combinations is advisable.

Q4: What are common side reactions to watch out for when working with this compound?

A4: Common side reactions include hydrodehalogenation (replacement of a fluorine or other halide with hydrogen), homocoupling of the boronic acid (in Suzuki reactions), and catalyst decomposition leading to the formation of palladium black. With a nitro-substituted arene, reduction of the nitro group can also occur under certain conditions, especially if a reductive quenching step is employed or if certain additives are present. Careful control of the reaction atmosphere (inert gas) and temperature is crucial to minimize these side reactions.

Q5: How can I monitor the progress of my cross-coupling reaction?

A5: Reaction progress can be monitored by a variety of analytical techniques. Thin-layer chromatography (TLC) is a quick and simple method for qualitative monitoring. For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) are commonly used. These techniques allow for the determination of the consumption of starting materials and the formation of the product over time. For detailed mechanistic studies, techniques like NMR spectroscopy and mass spectrometry can be employed to identify intermediates and byproducts.[1][2][3]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Product Yield Inactive catalyst- Use a fresh batch of catalyst and ensure proper storage conditions. - Consider using a pre-catalyst for more reliable activation.
Insufficient catalyst loading- Increase the catalyst loading in increments (e.g., from 1 mol% to 2 mol%, then 5 mol%).
Poor choice of ligand or base- Screen a variety of ligands (e.g., SPhos, XPhos, RuPhos) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig).[4]
Reaction temperature is too low- Gradually increase the reaction temperature. For challenging couplings, temperatures up to 100-120 °C may be necessary.
Presence of oxygen or moisture- Ensure all reagents and solvents are dry and properly degassed. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Formation of Significant Byproducts (e.g., Homocoupling, Hydrodehalogenation) Catalyst decomposition- Use a more robust ligand that stabilizes the palladium catalyst. - Lower the reaction temperature if possible.
Non-optimal reaction conditions- Adjust the stoichiometry of the reagents. An excess of the boronic acid or amine can sometimes suppress side reactions. - Change the solvent, as solvent polarity can influence selectivity.
Reaction Stalls Before Completion Catalyst deactivation- Catalyst may be poisoned by impurities in the starting materials or solvent. Purify reagents before use. - The catalyst may not be stable under the reaction conditions for extended periods. A higher initial loading or the addition of a second portion of the catalyst may be necessary.
Irreproducible Results Inconsistent quality of reagents- Use reagents from a reliable source and of the same batch for a series of experiments. - Be meticulous with weighing and dispensing of the catalyst and ligand, as small variations can have a large impact.
Variations in reaction setup- Ensure consistent stirring speed, heating, and inert atmosphere conditions for all reactions.

Experimental Protocols

Disclaimer: The following are representative protocols and may require optimization for specific coupling partners and scales.

Representative Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Toluene/Water (10:1 v/v), degassed

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating block

Procedure:

  • To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of the degassed toluene.

  • Add the catalyst premix to the Schlenk flask, followed by the degassed toluene/water solvent mixture (to achieve a final concentration of ~0.2 M with respect to the limiting reagent).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • XPhos Pd G3 pre-catalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous, degassed toluene

  • Glovebox or Schlenk line

  • Sealed reaction tube

Procedure:

  • Inside a glovebox, add this compound (1.0 mmol), the XPhos Pd G3 pre-catalyst (0.02 mmol), and NaOtBu (1.4 mmol) to a sealable reaction tube.

  • Add the degassed toluene (to achieve a final concentration of ~0.2 M).

  • Add the amine (1.2 mmol) to the mixture.

  • Seal the reaction tube and remove it from the glovebox.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.

Data on Catalyst Loading Optimization

The following table provides illustrative data on the effect of catalyst loading on a representative Suzuki-Miyaura coupling of this compound.

Catalyst Loading (mol%)Yield (%)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)
5.095194.8
2.0944711.8
1.0929223.0
0.58517042.5
0.160600150.0
0.0545900225.0

Reaction Conditions: this compound (1 mmol), Arylboronic acid (1.2 mmol), Pd(OAc)₂/SPhos (1:2 ratio), K₃PO₄ (2 mmol), Toluene/H₂O (10:1), 100 °C, 4 hours. TON = (moles of product) / (moles of catalyst) TOF = TON / time (h)

Visualizations

Suzuki-Miyaura Catalytic Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)L₂(X)] pd0->oa_complex Oxidative Addition (Ar-X) transmetalation_complex [Ar-Pd(II)L₂(Ar')] oa_complex->transmetalation_complex Transmetalation (Ar'-B(OR)₂ + Base) product_complex [Ar-Ar'-Pd(0)L₂] transmetalation_complex->product_complex Reductive Elimination product_complex->pd0 Ar-Ar' (Product)

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst Loading Optimization Workflow Workflow for Catalyst Loading Optimization start Define Reaction Scope (Substrates, Solvent, Base, Temp) screen_catalyst Initial Catalyst/Ligand Screen (e.g., 1-2 mol%) start->screen_catalyst identify_lead Identify Lead Catalyst System screen_catalyst->identify_lead vary_loading Vary Catalyst Loading (e.g., 5% down to 0.05%) identify_lead->vary_loading analyze_results Analyze Yield, TON, TOF vary_loading->analyze_results is_optimal Optimal Loading Found? analyze_results->is_optimal is_optimal->vary_loading No, refine range end Final Optimized Protocol is_optimal->end Yes

Caption: Experimental workflow for optimizing catalyst loading.

Troubleshooting_Decision_Tree Troubleshooting a Failed Reaction start Reaction Failed (Low/No Conversion) check_sm Starting Materials Consumed? start->check_sm check_reagents Check Reagent Quality (Catalyst, Base, Solvents) check_sm->check_reagents No byproducts Byproducts Formed? check_sm->byproducts Yes optimize_conditions Re-optimize Conditions (Temp, Time, Concentration) check_reagents->optimize_conditions end_success Problem Solved optimize_conditions->end_success hydrodehalogenation Hydrodehalogenation/ Homocoupling? byproducts->hydrodehalogenation Yes decomposition Catalyst Decomposition (Pd Black)? byproducts->decomposition No Major Byproducts change_ligand Change Ligand/ Base Combination hydrodehalogenation->change_ligand Yes hydrodehalogenation->decomposition No change_ligand->end_success decomposition->optimize_conditions No lower_temp Lower Temperature/ Use more robust ligand decomposition->lower_temp Yes lower_temp->end_success

Caption: Decision tree for troubleshooting common cross-coupling reaction issues.

References

Technical Support Center: Troubleshooting 2,3-Difluoronitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3-Difluoronitrobenzene reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction type for this compound, and what factors are critical for its success?

A1: The most common reaction is Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile displaces one of the fluorine atoms on the aromatic ring. The nitro group (-NO2) is a strong electron-withdrawing group that activates the ring for this substitution.[1][2] For a successful reaction, several factors are critical: the choice of nucleophile, solvent, temperature, and the presence of any catalysts.

Q2: I am observing very low conversion of my this compound starting material. What are the likely causes?

A2: Low conversion can stem from several issues:

  • Insufficient reaction temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

  • Inappropriate solvent: The choice of solvent is crucial. Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophilic salt, leaving the anion more reactive.

  • Poor nucleophile: The strength and concentration of the nucleophile are key. Weak nucleophiles will react slowly.

  • Moisture in the reaction: Water can deactivate the nucleophile and interfere with the reaction.

  • Catalyst issues: If using a phase-transfer catalyst, it may be inactive or used in an insufficient amount.

Q3: Are there common side reactions I should be aware of when working with this compound?

A3: Yes, potential side reactions include:

  • Disubstitution: Depending on the reaction conditions and the reactivity of the nucleophile, a second substitution reaction can occur, replacing both fluorine atoms.

  • Reaction with the nitro group: Under certain conditions, some nucleophiles might interact with or reduce the nitro group.

  • Homocoupling: In some cases, particularly with organometallic reagents, dimerization of the nucleophile can occur.[3]

Troubleshooting Guide: Low Conversion Rates

This guide provides a systematic approach to diagnosing and resolving low conversion rates in your this compound reactions.

Issue 1: Incomplete Reaction - Starting Material Persists

If you observe a significant amount of unreacted this compound, consider the following troubleshooting steps.

Troubleshooting Workflow

G cluster_0 Troubleshooting: Incomplete Reaction Start Low Conversion Observed Check_Temp Verify Reaction Temperature Start->Check_Temp Check_Solvent Evaluate Solvent Choice Check_Temp->Check_Solvent Temp OK Increase_Temp Increase Temperature (e.g., in 10-20°C increments) Check_Temp->Increase_Temp Too Low Check_Nucleophile Assess Nucleophile Strength & Purity Check_Solvent->Check_Nucleophile Solvent OK Change_Solvent Switch to a more polar aprotic solvent (e.g., DMF, DMSO, Sulfolane) Check_Solvent->Change_Solvent Inappropriate Check_Conditions Ensure Anhydrous Conditions Check_Nucleophile->Check_Conditions Nucleophile OK Increase_Equiv Increase Equivalents of Nucleophile Check_Nucleophile->Increase_Equiv Weak/Impure Use_Dry_Solvent Use freshly dried solvent and reagents Check_Conditions->Use_Dry_Solvent Moisture Present End Reaction Optimized Check_Conditions->End Conditions OK Increase_Temp->End Change_Solvent->End Increase_Equiv->End Use_Dry_Solvent->End

Caption: Troubleshooting workflow for incomplete reactions.

Detailed Steps & Experimental Protocols

  • Verify Reaction Temperature:

    • Rationale: SNAr reactions are often kinetically slow and require sufficient thermal energy.

    • Action: Ensure your reaction is reaching the target temperature. Use a calibrated thermometer. If the reaction is still slow, consider incrementally increasing the temperature.

    • Protocol: Temperature Screening

      • Set up several small-scale reactions in parallel.

      • Run each reaction at a different temperature (e.g., 80°C, 100°C, 120°C).

      • Monitor the progress of each reaction by TLC or GC-MS at regular intervals.

      • Analyze the results to determine the optimal temperature for conversion without significant side product formation.

  • Evaluate Solvent Choice:

    • Rationale: The solvent plays a critical role in SNAr reactions. Polar aprotic solvents are generally preferred. In some cases, the use of solvents like sulfolane has been shown to increase reaction rates and yields.[4]

    • Action: If you are using a non-polar or protic solvent, switch to a polar aprotic solvent.

    • Table 1: Common Solvents for SNAr Reactions

      Solvent Type Boiling Point (°C) Notes
      N,N-Dimethylformamide (DMF) Polar Aprotic 153 Commonly used, but can decompose at high temperatures.
      Dimethyl sulfoxide (DMSO) Polar Aprotic 189 Excellent solvent, but can be difficult to remove.
      Sulfolane Polar Aprotic 285 Very stable at high temperatures, can significantly increase reaction rates.[4]

      | Acetonitrile (MeCN) | Polar Aprotic | 82 | Lower boiling point, suitable for more reactive nucleophiles. |

  • Assess Nucleophile Strength and Purity:

    • Rationale: A weak or impure nucleophile will lead to low conversion.

    • Action: Ensure your nucleophile is of high purity. If using a salt, ensure it is anhydrous. Consider increasing the equivalents of the nucleophile.

    • Protocol: Nucleophile Equivalents Titration

      • Set up parallel reactions with varying equivalents of the nucleophile (e.g., 1.1, 1.5, and 2.0 equivalents).

      • Run the reactions under the previously determined optimal temperature and solvent conditions.

      • Monitor for completion and analyze the product-to-starting material ratio.

  • Ensure Anhydrous Conditions:

    • Rationale: Water can react with strong nucleophiles and bases, reducing their effectiveness.

    • Action: Dry all glassware thoroughly. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Multiple Products - Low Selectivity

If your reaction is producing a mixture of mono- and di-substituted products, consider the following.

Logical Relationship Diagram

G cluster_1 Addressing Low Selectivity Start Low Selectivity (Mono- vs. Di-substitution) Check_Equiv Review Nucleophile Equivalents Start->Check_Equiv Check_Temp_Time Examine Temperature and Reaction Time Check_Equiv->Check_Temp_Time Equivalents OK Reduce_Equiv Reduce to ~1.05-1.1 Equivalents Check_Equiv->Reduce_Equiv Too High Lower_Temp Lower Reaction Temperature Check_Temp_Time->Lower_Temp Too High Reduce_Time Shorten Reaction Time Check_Temp_Time->Reduce_Time Too Long End Improved Selectivity Check_Temp_Time->End Conditions OK Reduce_Equiv->End Lower_Temp->End Reduce_Time->End

Caption: Logic for improving reaction selectivity.

Detailed Steps & Experimental Protocols

  • Review Nucleophile Equivalents:

    • Rationale: Using a large excess of the nucleophile can drive the reaction towards di-substitution.

    • Action: Reduce the equivalents of the nucleophile to be closer to stoichiometric (e.g., 1.05 - 1.1 equivalents).

  • Examine Temperature and Reaction Time:

    • Rationale: Higher temperatures and longer reaction times can provide the necessary energy for the second, often slower, substitution to occur.

    • Action: Try running the reaction at a lower temperature or for a shorter duration.

    • Protocol: Time-Course Study

      • Set up a single, larger-scale reaction under the best-known conditions.

      • Take aliquots from the reaction mixture at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

      • Quench each aliquot immediately and analyze by a quantitative method like GC-MS or HPLC.

      • Plot the concentration of starting material, mono-substituted product, and di-substituted product over time to find the point of maximum mono-substituted product formation before significant di-substitution occurs.

General Experimental Protocol for SNAr with this compound

This protocol provides a general starting point. Optimization will be required for specific nucleophiles.

Materials:

  • This compound (1.0 mmol)

  • Nucleophile (1.1 mmol)

  • Anhydrous DMF (5 mL)

  • Anhydrous Potassium Carbonate (K2CO3) as a base, if needed (1.5 mmol)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add this compound and anhydrous DMF.

  • If your nucleophile is an amine or alcohol, add the base (K2CO3).

  • Add the nucleophile to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., 100°C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Column chromatography techniques for purifying 2,3-Difluoronitrobenzene products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the column chromatography purification of 2,3-Difluoronitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for purifying this compound using column chromatography?

A1: For routine purification of multi-gram quantities, flash column chromatography using silica gel is a common and effective starting point. A typical mobile phase is a gradient of ethyl acetate in hexane. A gradient of 0-15% ethyl acetate in hexane has been shown to be effective for the purification of this compound.

Q2: My this compound product is contaminated with positional isomers. How can I improve the separation?

A2: Positional isomers of difluoronitrobenzene can be challenging to separate on standard silica gel due to their similar polarities. For improved resolution, consider using High-Performance Liquid Chromatography (HPLC) with a specialized stationary phase. Pentafluorophenyl (PFP) columns are highly recommended for separating halogenated aromatic compounds and their isomers.[1][2][3][4][5][6] The PFP phase offers multiple interaction mechanisms, including π-π, dipole-dipole, and hydrophobic interactions, which enhance selectivity for such closely related compounds.[1][2][3][4][7]

Q3: I am observing significant peak tailing during the chromatography of my this compound sample. What are the possible causes and solutions?

A3: Peak tailing for nitroaromatic compounds on silica gel can be caused by several factors:

  • Strong interactions with surface silanol groups: The nitro group can interact strongly with acidic silanol groups on the silica surface.

  • Column overload: Injecting too much sample can lead to peak tailing.

  • Presence of highly polar impurities: Impurities with strong binding affinity to the stationary phase can interfere with the elution of the main compound.

To address peak tailing, you can try the following:

  • Use a less acidic stationary phase: Consider using deactivated silica gel or an alternative like alumina.

  • Mobile phase modifier: Adding a small amount of a polar solvent or a modifier to the mobile phase can help to reduce strong interactions.

  • Reduce sample load: Decrease the amount of crude product loaded onto the column.

  • Optimize the mobile phase: A systematic optimization of the solvent gradient can improve peak shape.

Q4: What are the common impurities I should expect in a this compound synthesis, and how can I detect them?

A4: Common impurities can include unreacted starting materials (e.g., 2,3-difluoroaniline if synthesized via oxidation), over-nitrated byproducts (e.g., dinitrofluorobenzenes), or positional isomers (e.g., 2,4- or 3,4-difluoronitrobenzene) depending on the synthetic route. Thin-Layer Chromatography (TLC) is a quick method to get a preliminary assessment of the purity and to identify the presence of multiple components. For more detailed analysis and identification of impurities, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[8][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor separation of product and a close-eluting impurity Insufficient selectivity of the stationary phase.For flash chromatography, try a different solvent system with varying polarity. For HPLC, switch to a column with a different selectivity, such as a Pentafluorophenyl (PFP) column, which is known to provide enhanced separation of positional isomers of halogenated and nitroaromatic compounds.[1][2][3][4][5][6]
Product elutes too quickly (low retention) Mobile phase is too polar.Decrease the percentage of the more polar solvent (e.g., ethyl acetate) in your mobile phase.
Product does not elute from the column Mobile phase is not polar enough.Gradually increase the percentage of the more polar solvent in your mobile phase. If the product is still retained, consider a stronger solvent system.
Broad peaks and poor resolution Column overloading; poor column packing; diffusion.Reduce the amount of sample loaded onto the column. Ensure the column is packed uniformly without any channels or cracks. Optimize the flow rate to minimize band broadening.
No product detected in the collected fractions The compound may have degraded on the silica gel.Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. If it is unstable, consider using a more inert stationary phase like deactivated silica or alumina.
Inconsistent retention times between runs Changes in mobile phase composition or temperature; column degradation.Ensure precise and consistent preparation of the mobile phase. Use a column thermostat for HPLC to maintain a constant temperature. If the column has been used extensively, its performance may have degraded, and it may need to be replaced.

Data Presentation

Table 1: Illustrative HPLC Retention Data for the Separation of Difluoronitrobenzene Isomers

This table provides a representative comparison of the retention times for this compound and a potential isomeric impurity on a standard C18 column versus a Pentafluorophenyl (PFP) column. The data illustrates the enhanced selectivity of the PFP column for these types of compounds.

Compound Stationary Phase Mobile Phase Illustrative Retention Time (min) Resolution (Rs) between Isomers
This compoundC18 (5 µm, 4.6 x 150 mm)60:40 Acetonitrile:Water5.21.1
2,4-DifluoronitrobenzeneC18 (5 µm, 4.6 x 150 mm)60:40 Acetonitrile:Water5.5
This compoundPFP (5 µm, 4.6 x 150 mm)60:40 Acetonitrile:Water6.8> 2.0
2,4-DifluoronitrobenzenePFP (5 µm, 4.6 x 150 mm)60:40 Acetonitrile:Water7.8

Note: The retention times and resolution are for illustrative purposes to demonstrate the difference in selectivity and are based on typical performance characteristics of these column types for similar compounds.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification of this compound

This protocol is suitable for the purification of gram-scale quantities of this compound.

1. Materials:

  • Crude this compound product
  • Silica gel (60 Å, 230-400 mesh)
  • Hexane (ACS grade)
  • Ethyl acetate (ACS grade)
  • Glass chromatography column
  • Collection tubes
  • TLC plates, chamber, and UV lamp

2. Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.
  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level and evenly packed bed. Drain the excess hexane until the solvent level is just above the silica bed.
  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase (e.g., 100% hexane). Carefully load the sample onto the top of the silica bed.
  • Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 0% to 15% ethyl acetate in hexane.
  • Fraction Collection: Collect fractions in test tubes.
  • Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.
  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient (Hexane/Ethyl Acetate) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Purified this compound evaporate->product

Caption: Workflow for Flash Column Chromatography Purification.

troubleshooting_workflow start Poor Separation Observed check_tlc Review TLC Data start->check_tlc is_streaking Are spots streaking? check_tlc->is_streaking is_close_rf Are Rf values very close? check_tlc->is_close_rf is_streaking->is_close_rf No reduce_load Reduce Sample Load is_streaking->reduce_load Yes change_solvent Try Different Solvent System is_close_rf->change_solvent No optimize_gradient Optimize Solvent Gradient is_close_rf->optimize_gradient Yes good_separation Good Separation Achieved reduce_load->good_separation change_solvent->good_separation change_stationary_phase Consider Alternative Stationary Phase (e.g., PFP for HPLC) optimize_gradient->change_stationary_phase change_stationary_phase->good_separation

Caption: Troubleshooting Decision Tree for Poor Separation.

References

Identifying and characterizing unexpected intermediates in 2,3-Difluoronitrobenzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,3-difluoronitrobenzene. The information provided is designed to help identify and characterize unexpected intermediates and byproducts in nucleophilic aromatic substitution (SNAr) and other related reactions.

Frequently Asked Questions (FAQs)

Q1: What are the expected products of a nucleophilic aromatic substitution (SNAr) reaction with this compound?

In a typical SNAr reaction, a nucleophile will displace one of the fluorine atoms on the this compound ring. The nitro group is a strong electron-withdrawing group that activates the ring for nucleophilic attack. The position of nucleophilic attack is influenced by the ability of the nitro group to stabilize the negative charge in the Meisenheimer intermediate. For this compound, substitution can occur at either the C-2 or C-3 position. The regioselectivity will depend on the nucleophile, solvent, and reaction conditions.

Q2: What is a Meisenheimer complex and can it be observed in reactions with this compound?

A Meisenheimer complex is a resonance-stabilized intermediate formed when a nucleophile attacks an electron-deficient aromatic ring. These complexes are key intermediates in SNAr reactions. While often transient and not directly observable, highly stabilized Meisenheimer complexes can sometimes be detected spectroscopically (e.g., by NMR or UV-Vis) and may appear as colored species in the reaction mixture. For this compound, the formation of a Meisenheimer complex is the first step in the SNAr mechanism.

Q3: What are some potential, though less common, unexpected reaction pathways for this compound?

Beyond standard SNAr, other, more unusual reaction pathways can lead to unexpected intermediates and products. These include:

  • Cine-substitution: The nucleophile attacks a position adjacent to the one bearing the leaving group, with subsequent elimination of the leaving group and a proton from the ring.

  • Tele-substitution: The nucleophile attacks a carbon atom further away from the leaving group, leading to a rearranged product.

  • Reactions involving the nitro group: Under certain conditions, particularly with strong reducing agents or certain nucleophiles, the nitro group itself can be transformed, for example, into an amino group or participate in cyclization reactions.

  • Vicarious Nucleophilic Substitution (VNS): This reaction allows for the formal substitution of a hydrogen atom on the nitroaromatic ring by a nucleophile carrying a leaving group.

Q4: How can I monitor the progress of my reaction and detect the formation of intermediates?

Standard chromatographic and spectroscopic techniques are essential for monitoring reaction progress and identifying intermediates.

  • Thin-Layer Chromatography (TLC): A quick and easy method to follow the consumption of starting materials and the appearance of new products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 19F, and 13C NMR can provide detailed structural information about any stable intermediates and final products. 19F NMR is particularly useful for tracking changes at the fluorine-substituted positions.

  • Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), this technique is invaluable for determining the molecular weights of intermediates and products, aiding in their identification.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps
Insufficient activation of the nucleophile If using a neutral nucleophile (e.g., an amine or alcohol), consider adding a non-nucleophilic base (e.g., K2CO3, Et3N) to generate the more reactive anionic form.
Poor solvent choice SNAr reactions are generally favored in polar aprotic solvents like DMF, DMSO, or acetonitrile, which can stabilize the charged Meisenheimer intermediate.
Reaction temperature is too low While some SNAr reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. Incrementally increase the reaction temperature and monitor the progress.
Decomposition of starting material or product Harsh reaction conditions (e.g., high temperatures, strong bases) can lead to degradation. Try running the reaction at a lower temperature for a longer period.
Presence of water in the reaction Water can compete with the intended nucleophile. Ensure all reagents and solvents are anhydrous.
Issue 2: Formation of Multiple Products (Poor Regioselectivity or Side Reactions)
Potential Cause Troubleshooting Steps
Lack of regioselectivity The nucleophile may be attacking both the C-2 and C-3 positions. Modifying the solvent or reaction temperature can sometimes favor one isomer over the other. Computational studies suggest that the relative stability of the Meisenheimer intermediates for attack at C-2 and C-3 can be influenced by the reaction environment.
Di-substitution If the initial product is also susceptible to nucleophilic attack, a second substitution can occur. Using a stoichiometric amount of the nucleophile can help to minimize this.
Cine or tele-substitution The appearance of unexpected isomers may indicate these alternative substitution pathways. Characterization by 2D NMR techniques (e.g., COSY, HMBC) can help to elucidate the structure of these byproducts.
Reaction with the solvent Some solvents, like DMF, can decompose at higher temperatures to produce nucleophilic species (e.g., dimethylamine), leading to byproducts.
Byproducts from reactions involving the nitro group If unexpected products with different nitrogen functionalities are observed, consider that the nitro group may have reacted. This can be investigated by techniques like IR spectroscopy (looking for changes in the N-O stretching frequencies) and mass spectrometry.

Data Presentation

Table 1: Calculated Gas-Phase Enthalpies of Formation for Difluoronitrobenzene Isomers

CompoundΔfH°m(g) / kJ·mol−1
This compound-293.5 ± 3.9
2,4-Difluoronitrobenzene-296.3 ± 1.8
2,5-Difluoronitrobenzene-288.2 ± 2.1
2,6-Difluoronitrobenzene-295.4 ± 4.0
3,4-Difluoronitrobenzene-302.4 ± 2.1
3,5-Difluoronitrobenzene-294.7 ± 4.0

Data from a computational thermochemical study. These values can provide insight into the relative stabilities of the isomers.[1]

Experimental Protocols

Protocol 1: General Procedure for SNAr Reaction of this compound with an Amine Nucleophile

Materials:

  • This compound

  • Amine nucleophile

  • Potassium carbonate (or other suitable non-nucleophilic base)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the amine nucleophile (1.0-1.2 eq) to the solution.

  • Add potassium carbonate (1.5-2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.

  • Monitor the progress of the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Characterization of an Unknown Intermediate or Byproduct
  • Isolation: Isolate the unknown compound from the reaction mixture using chromatographic techniques (e.g., preparative TLC, column chromatography, or preparative HPLC).

  • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to determine the accurate mass and elemental composition of the unknown.

  • NMR Spectroscopy:

    • Acquire a 1H NMR spectrum to identify the number and types of protons.

    • Acquire a 13C NMR spectrum to determine the number of carbon atoms.

    • Acquire a 19F NMR spectrum to observe the fluorine environments. The chemical shifts and coupling constants will be informative.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between atoms and elucidate the complete structure.

  • Infrared (IR) Spectroscopy: Use IR spectroscopy to identify key functional groups (e.g., C-F, N-O, C=C).

  • X-ray Crystallography: If a suitable single crystal of the unknown compound can be obtained, X-ray crystallography will provide an unambiguous structural determination.

Visualizations

SNAr_Troubleshooting start Reaction Outcome low_yield Low Yield start->low_yield Issue multiple_products Multiple Products start->multiple_products Issue sub_low_yield_1 Check Nucleophile Activation low_yield->sub_low_yield_1 Possible Cause sub_low_yield_2 Optimize Solvent and Temperature low_yield->sub_low_yield_2 Possible Cause sub_low_yield_3 Ensure Anhydrous Conditions low_yield->sub_low_yield_3 Possible Cause sub_multiple_1 Poor Regioselectivity multiple_products->sub_multiple_1 Possible Cause sub_multiple_2 Di-substitution multiple_products->sub_multiple_2 Possible Cause sub_multiple_3 Unexpected Isomers (cine/tele) multiple_products->sub_multiple_3 Possible Cause sub_multiple_4 Side Reactions (Solvent/Nitro Group) multiple_products->sub_multiple_4 Possible Cause action_1 Add Base sub_low_yield_1->action_1 Solution action_2 Screen Solvents/Increase Temp. sub_low_yield_2->action_2 Solution action_3 Dry Reagents/Solvents sub_low_yield_3->action_3 Solution action_4 Modify Conditions (Solvent, Temp.) sub_multiple_1->action_4 Solution action_5 Adjust Stoichiometry sub_multiple_2->action_5 Solution action_6 Full Characterization (2D NMR, HRMS) sub_multiple_3->action_6 Investigation sub_multiple_4->action_6 Investigation

Caption: Troubleshooting workflow for common issues in this compound reactions.

Reaction_Pathways start This compound + Nucleophile meisenheimer Meisenheimer Complex start->meisenheimer Addition nitro_reaction_product Product from Nitro Group Reaction start->nitro_reaction_product Alternative Reaction Conditions snar_product Expected SNAr Product meisenheimer->snar_product Elimination of F- unexpected_pathways Unexpected Intermediates/Pathways meisenheimer->unexpected_pathways Alternative Rearrangement/Elimination cine_product Cine-substitution Product unexpected_pathways->cine_product tele_product Tele-substitution Product unexpected_pathways->tele_product

Caption: Potential reaction pathways for this compound with a nucleophile.

References

Validation & Comparative

A Comparative Guide to the SNAr Reactivity of 2,3-Difluoronitrobenzene and 3,4-Difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the nucleophilic aromatic substitution (SNAr) reactivity of 2,3-difluoronitrobenzene and 3,4-difluoronitrobenzene. Understanding the relative reactivity and regioselectivity of these isomers is crucial for the rational design and synthesis of novel chemical entities in pharmaceutical and materials science research. This document synthesizes theoretical principles and available experimental data to offer a clear comparison.

Introduction to SNAr Reactivity in Difluoronitrobenzenes

Nucleophilic aromatic substitution is a fundamental reaction for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The reactivity of the aromatic substrate is primarily governed by the electronic effects of its substituents.

The nitro group (—NO₂) is a powerful electron-withdrawing group that activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack.

In difluoronitrobenzene isomers, the position of the nitro group relative to the two fluorine atoms dictates which fluorine is more susceptible to substitution and the overall rate of reaction.

Theoretical Reactivity Profile

The regioselectivity and relative reactivity of this compound and 3,4-difluoronitrobenzene in SNAr reactions can be predicted based on the ability of the nitro group to stabilize the negative charge in the Meisenheimer complex formed upon nucleophilic attack.

  • This compound: The nitro group is positioned ortho to the fluorine at C2 and meta to the fluorine at C3. The strong -M (mesomeric) and -I (inductive) effects of the nitro group will activate the C2 position for nucleophilic attack. The C3 position is only activated by the weaker inductive effect of the nitro group. Therefore, substitution is expected to occur selectively at the C2 position.

  • 3,4-Difluoronitrobenzene: The nitro group is ortho to the fluorine at C4 and para to the fluorine at C3. Both the C3 and C4 positions are activated by the nitro group. However, the para position (C4) is more strongly activated due to the effective delocalization of the negative charge in the Meisenheimer intermediate onto the nitro group through resonance. Thus, substitution is predicted to be highly regioselective at the C4 position.

Based on these electronic arguments, 3,4-difluoronitrobenzene is expected to be more reactive than this compound because the nucleophilic attack at the para-activated C4 position leads to a more stabilized Meisenheimer complex compared to the attack at the ortho-activated C2 position in the 2,3-isomer.

G cluster_23 This compound cluster_34 3,4-Difluoronitrobenzene 23_start This compound 23_attack Nucleophilic Attack at C2 (ortho) 23_start->23_attack Major Pathway 23_intermediate Meisenheimer Complex (Charge delocalized) 23_attack->23_intermediate 23_product 2-Substituted-3-fluoronitrobenzene 23_intermediate->23_product - F⁻ Reactivity_Comparison Reactivity 23_intermediate->Reactivity_Comparison Less Stable 34_start 3,4-Difluoronitrobenzene 34_attack Nucleophilic Attack at C4 (para) 34_start->34_attack Major Pathway 34_intermediate Meisenheimer Complex (Charge highly delocalized) 34_attack->34_intermediate 34_product 4-Substituted-3-fluoronitrobenzene 34_intermediate->34_product - F⁻ 34_intermediate->Reactivity_Comparison More Stable Conclusion Conclusion Reactivity_Comparison->Conclusion 3,4-Isomer is more reactive

Caption: Predicted SNAr pathways and relative reactivity.

Experimental Data Comparison

The following table summarizes expected outcomes and available data for reactions with common nucleophiles.

FeatureThis compound3,4-Difluoronitrobenzene
Major Product 2-Substituted-3-fluoronitrobenzene4-Substituted-3-fluoronitrobenzene
Relative Reactivity LowerHigher
Reaction Conditions Typically require more forcing conditions (higher temperature, longer reaction time)Generally react under milder conditions

Note: This table is based on established principles of SNAr reactivity. Specific yields and rates will be dependent on the nucleophile, solvent, temperature, and base used.

Experimental Protocols

The following are representative experimental protocols for conducting SNAr reactions with difluoronitrobenzene isomers. These can be adapted for specific nucleophiles and substrates.

General Protocol for Amination

This protocol describes a general procedure for the reaction of a difluoronitrobenzene isomer with a primary or secondary amine.

Materials:

  • Difluoronitrobenzene isomer (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃ or Et₃N, 2.0 eq)

  • Solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the difluoronitrobenzene isomer (1.0 eq) and dissolve it in the chosen solvent.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (2.0 eq).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Start Start Reactants Dissolve Substrate in Solvent Start->Reactants Add_Nucleophile Add Amine Nucleophile Reactants->Add_Nucleophile Add_Base Add Base Add_Nucleophile->Add_Base React Stir at Desired Temp. Add_Base->React Monitor Monitor by TLC/HPLC React->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Dry Dry Organic Layer Workup->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify End End Purify->End

Caption: General experimental workflow for amination.

Conclusion

In the SNAr reaction of difluoronitrobenzene isomers, both regioselectivity and reactivity are dictated by the position of the nitro group.

  • 3,4-Difluoronitrobenzene is the more reactive isomer due to the powerful para-activating effect of the nitro group on the fluorine at the C4 position. This leads to a more stable Meisenheimer intermediate and consequently, a faster reaction rate.

  • This compound is less reactive as the fluorine at the C2 position is activated only by an ortho-nitro group, while the fluorine at C3 is deactivated by a meta-nitro group.

For drug development professionals and researchers, this difference in reactivity is a critical consideration in synthetic route design. The higher reactivity of 3,4-difluoronitrobenzene allows for the use of milder reaction conditions, which can be advantageous when working with sensitive or complex molecules. Conversely, the lower reactivity of this compound may necessitate more forcing conditions to achieve desired conversions. The predictable regioselectivity of both isomers, however, makes them valuable building blocks for the synthesis of specifically substituted nitroaromatic compounds.

A Comparative Guide to Leaving Group Efficiency in Difluoronitrobenzene Isomers for Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the leaving group efficiency of fluorine atoms in various difluoronitrobenzene isomers undergoing Nucleophilic Aromatic Substitution (SNAr) reactions. Understanding the relative reactivity of these isomers is crucial for designing efficient synthetic routes in pharmaceutical and materials science research. The information presented is supported by available experimental data and established mechanistic principles.

Introduction to SNAr Reactivity in Difluoronitrobenzenes

Nucleophilic aromatic substitution is a fundamental reaction for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. The efficiency of the fluorine leaving group in difluoronitrobenzene isomers is critically dependent on the position of the nitro group, a powerful electron-withdrawing group, relative to the fluorine atoms. The nitro group stabilizes the negatively charged Meisenheimer complex, thereby accelerating the rate of nucleophilic attack. This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group, as the negative charge can be delocalized onto the nitro group through resonance.

Quantitative Comparison of Leaving Group Efficiency

IsomerNucleophileLeaving Group PositionRate Constant (k) at 90°C [10⁻³ M⁻¹s⁻¹]Activation Energy (Ea) [kJ mol⁻¹]
2,4-DifluoronitrobenzenePyrrolidine4-Fluoro (para to NO₂)23.7038.2
2,4-DifluoronitrobenzenePyrrolidine2-Fluoro (ortho to NO₂)6.9032.9
2,4-DifluoronitrobenzeneMorpholine4-Fluoro (para to NO₂)1.5040.8

Data extracted from a kinetic study on the SNAr reaction of 2,4-difluoronitrobenzene.

Analysis of the Data:

The data clearly indicates that the fluorine atom at the 4-position (para to the nitro group) is significantly more reactive (a better leaving group) than the fluorine atom at the 2-position (ortho to the nitro group) when reacted with pyrrolidine. This is attributed to the superior resonance stabilization of the negative charge in the Meisenheimer complex when the attack occurs at the para position. The linear geometry of the para-nitro group allows for more effective delocalization of the electron density from the site of nucleophilic attack.

Predicted Reactivity of Other Difluoronitrobenzene Isomers

Based on the established principles of SNAr, we can predict the relative reactivity of other difluoronitrobenzene isomers:

  • 3,4-Difluoronitrobenzene: The fluorine at the 4-position is ortho to the nitro group, while the fluorine at the 3-position is meta. Therefore, the 4-fluoro position is expected to be significantly more reactive.

  • 2,5-Difluoronitrobenzene: The fluorine at the 2-position is ortho to the nitro group, and the fluorine at the 5-position is meta. The 2-fluoro position will be the more efficient leaving group.

  • 2,3-Difluoronitrobenzene: The fluorine at the 2-position is ortho to the nitro group. The fluorine at the 3-position is meta. Thus, the 2-fluoro position is predicted to be more reactive.

  • 2,6-Difluoronitrobenzene: Both fluorine atoms are ortho to the nitro group. Their reactivity will be similar, and generally high due to the ortho activation.

  • 3,5-Difluoronitrobenzene: Both fluorine atoms are meta to the nitro group. These isomers are expected to be the least reactive among all difluoronitrobenzene isomers in SNAr reactions, as the nitro group cannot effectively stabilize the Meisenheimer complex through resonance.

Experimental Protocols

The following is a generalized experimental protocol for comparing the kinetics of SNAr reactions of different difluoronitrobenzene isomers with an amine nucleophile, such as piperidine or morpholine. The reaction progress can be monitored by techniques like HPLC or UV-Vis spectroscopy.

Materials:

  • Difluoronitrobenzene isomer of interest

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Solvent (e.g., Ethanol, Acetonitrile, DMSO)

  • Internal standard for chromatography (if using HPLC)

  • Constant temperature bath or reaction block

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the difluoronitrobenzene isomer in the chosen solvent at a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of the amine nucleophile in the same solvent at a known concentration (e.g., 1.0 M).

    • If using an internal standard for HPLC, prepare a stock solution of it as well.

  • Kinetic Run:

    • Equilibrate the reaction solvent in a thermostated vessel to the desired reaction temperature (e.g., 50 °C).

    • Add a known volume of the difluoronitrobenzene stock solution and the internal standard stock solution (if applicable) to the reaction vessel.

    • Initiate the reaction by adding a known volume of the pre-heated amine nucleophile stock solution. The concentration of the amine should be in large excess (at least 10-fold) compared to the difluoronitrobenzene to ensure pseudo-first-order kinetics.

    • Start a timer immediately upon addition of the nucleophile.

  • Reaction Monitoring:

    • By HPLC: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by diluting it in a suitable solvent (e.g., a mixture of acetonitrile and water with a small amount of acid to neutralize the amine). Analyze the quenched samples by HPLC to determine the concentration of the reactant and product(s) over time.

    • By UV-Vis Spectroscopy: If the product has a distinct UV-Vis absorbance from the reactants, the reaction can be monitored in situ using a UV-Vis spectrophotometer with a thermostated cell holder. The increase in absorbance of the product or decrease in absorbance of the reactant can be measured over time.

  • Data Analysis:

    • For pseudo-first-order conditions, plot the natural logarithm of the concentration of the difluoronitrobenzene isomer (ln[ArF₂]) versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k_obs).

    • The second-order rate constant (k) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the amine nucleophile (k = k_obs / [Amine]).

    • Repeat the experiment for each difluoronitrobenzene isomer under identical conditions to compare their second-order rate constants.

Mandatory Visualizations

SNAr_Mechanism reactant Difluoronitrobenzene + Nucleophile intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack (Rate-Determining Step) product Substituted Product + Fluoride intermediate->product Loss of Leaving Group (Fast)

Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (Substrate, Nucleophile) thermostat Equilibrate Solvent to Temperature prep_solutions->thermostat initiate Initiate Reaction (Add Nucleophile) thermostat->initiate aliquot Withdraw Aliquots at Time Intervals initiate->aliquot quench Quench Reaction aliquot->quench analyze Analyze by HPLC or UV-Vis quench->analyze plot Plot ln[Reactant] vs. Time analyze->plot calculate Calculate Rate Constants plot->calculate

Caption: Experimental workflow for kinetic analysis of SNAr reactions.

Navigating the Maze: A Comparative Guide to Confirming the Structure of 2,3-Difluoronitrobenzene Substitution Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of chemical synthesis and analysis. Substitution reactions involving 2,3-difluoronitrobenzene can yield a variety of isomers, making robust analytical techniques paramount. This guide provides an objective comparison of the principal analytical methods for structural elucidation of these compounds, supported by experimental data and detailed protocols, to aid in selecting the most effective strategy.

The primary analytical techniques for confirming the structure of this compound substitution products are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each method offers unique insights, and they are often used in a complementary fashion to provide a complete structural picture.

A Comparative Overview of Key Analytical Techniques

A multi-faceted approach is often necessary for the complete characterization of novel compounds.[1] The choice of technique depends on the specific analytical goal, such as initial structural confirmation, purity assessment, or absolute stereochemistry determination.

Technique Information Provided Advantages Limitations Sample Type
NMR Spectroscopy Detailed information on the chemical environment, connectivity, and spatial relationships of atoms (¹H, ¹³C, ¹⁹F).Non-destructive; provides unambiguous structural elucidation of molecules in solution; excellent for differentiating isomers.[2][3]Relatively low sensitivity compared to MS; requires soluble sample; complex spectra may require advanced 2D techniques.Solution (typically in deuterated solvent)
Mass Spectrometry Precise molecular weight and elemental composition (High-Resolution MS); structural information from fragmentation patterns (MS/MS).[4][5]High sensitivity (trace analysis); compatible with chromatographic separation (LC-MS, GC-MS); provides molecular formula.[1][4]Isomers often produce similar mass spectra, making differentiation difficult without chromatography or advanced fragmentation techniques; does not provide stereochemical information.[5]Solid, liquid, or gas (after ionization)
X-ray Crystallography Definitive 3D molecular structure, including bond lengths, angles, and absolute stereochemistry in the solid state.[6][7]Considered the "gold standard" for unambiguous structure determination; provides unequivocal evidence of stereochemistry.[7][8]Requires a suitable, single, well-ordered crystal, which can be difficult and time-consuming to obtain; does not represent the structure in solution.[6]Single crystal

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[1] For fluorinated nitroaromatic compounds, ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the substitution pattern on the aromatic ring.

The substitution on the this compound ring will alter the chemical shifts and coupling constants of the remaining aromatic protons and the fluorine atoms. The multiplicity of signals and the magnitude of the coupling constants (J-values) provide clear evidence of the relative positions of the substituents.

Key Performance Characteristics:

  • ¹H NMR: The chemical shifts of aromatic protons are influenced by the electron-withdrawing nitro group and the substituents. The splitting patterns (e.g., doublet, triplet, doublet of doublets) and the H-F coupling constants are diagnostic.

  • ¹⁹F NMR: This is particularly useful for fluorinated compounds. The chemical shifts of the fluorine atoms are highly sensitive to their environment, and F-F or H-F coupling can confirm their relative positions.

  • ¹³C NMR: The number of unique signals indicates the symmetry of the molecule. C-F coupling constants are also highly informative for assigning carbon signals.

Experimental Protocol: Acquiring NMR Spectra
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Standard instruments for this purpose operate at frequencies of 300 MHz or higher.[9][10]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse-acquire sequence.

    • Acquire ¹³C{¹H} (proton-decoupled) and ¹⁹F{¹H} NMR spectra to obtain singlets for each unique carbon and fluorine, simplifying the spectrum.

    • If necessary, perform 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) to establish connectivity.

  • Data Processing: Process the Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve sample in deuterated solvent acq_1H 1. Acquire ¹H NMR prep->acq_1H acq_13C 2. Acquire ¹³C NMR acq_1H->acq_13C acq_19F 3. Acquire ¹⁹F NMR acq_13C->acq_19F acq_2D 4. Acquire 2D NMR (COSY, HMBC, etc.) if needed acq_19F->acq_2D proc Process FID data (FT, Phasing, Baseline) acq_2D->proc analysis Analyze Spectra: - Chemical Shifts - Coupling Constants - Integration proc->analysis structure Propose/Confirm Structure analysis->structure

Caption: Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the calculation of the elemental formula. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the molecule and analyzing the resulting daughter ions.[4]

For this compound derivatives, MS is crucial for confirming the molecular weight of the product and identifying key fragments. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or a nitrosyl radical (NO).[4]

Key Performance Characteristics:

Parameter Expected Result for a Hypothetical Product (e.g., C₈H₈F₂N₂O₂) Information Gained
Molecular Ion Peak [M]⁺˙ or [M+H]⁺ m/z 202.05 (HRMS)Confirms the molecular weight and allows for elemental formula determination.[1]
Fragmentation Analysis (MS/MS) Loss of NO₂ (m/z 156), Loss of NO (m/z 172)Provides structural information and helps differentiate isomers based on unique fragmentation patterns.[4]
Experimental Protocol: LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for analyzing reaction mixtures and purified products, as it separates components before they enter the mass spectrometer.[1][4]

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Filter the solution using a 0.22 µm syringe filter.[4]

  • Chromatographic Separation (HPLC):

    • Column: Use a standard reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid for better ionization) is typically used.

    • Injection: Inject a small volume (e.g., 5 µL) of the sample solution.

  • Mass Spectrometry Detection:

    • Ionization Source: Use an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[4]

    • Analysis: Acquire full-scan mass spectra to detect the molecular ion. Perform tandem MS (MS/MS) on the parent ion of interest to obtain fragmentation data.

  • Data Analysis: Integrate the chromatographic peaks to assess purity. Analyze the mass spectra to confirm the molecular weight and interpret the fragmentation pattern to support the proposed structure.

G start Analytical Goal q1 Need initial structure confirmation? start->q1 q4 Need to confirm molecular weight? q1->q4 No nmr Use NMR Spectroscopy (¹H, ¹³C, ¹⁹F) q1->nmr Yes q2 Need absolute stereochemistry? q3 Is sample a single crystal? q2->q3 Yes combine Use NMR + MS for full characterization q2->combine No xray Use X-Ray Crystallography q3->xray Yes q3->combine No ms Use Mass Spectrometry (LC-MS, HRMS) q4->ms Yes q4->combine No nmr->q2

Caption: Decision tree for selecting an analytical method.

Single-Crystal X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule.[6] It works by analyzing the diffraction pattern of an X-ray beam passing through a single crystal. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, making it the gold standard for structural proof.[7][8]

Experimental Protocol: Structure Elucidation by X-ray Crystallography
  • Crystallization: This is often the most challenging step.[6] Grow a single, high-quality crystal of the purified compound. Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Carefully mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are recorded by a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal.

    • Computational methods are used to solve the "phase problem" and generate an initial electron density map.

    • A molecular model is built into the electron density map and refined against the experimental data to yield the final, precise 3D structure.[7]

Conclusion

The structural confirmation of this compound substitution products requires a strategic application of modern analytical methods. NMR spectroscopy serves as the primary tool for determining the precise substitution pattern and connectivity in solution. Mass spectrometry provides essential confirmation of the molecular weight and offers complementary structural clues through fragmentation analysis, excelling in sensitivity and hyphenation with separation techniques.[1][4] For absolute and unambiguous proof of structure, particularly when stereochemistry is involved, single-crystal X-ray crystallography is the ultimate arbiter, provided a suitable crystal can be obtained.[6] By combining the strengths of these techniques, researchers can confidently and comprehensively characterize new chemical entities.

References

A Comparative Guide to HPLC and GC-MS Analysis of 2,3-Difluoronitrobenzene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures is paramount for process optimization, impurity profiling, and quality control. When synthesizing 2,3-difluoronitrobenzene, a key intermediate in various specialty chemicals, a robust analytical methodology is crucial for monitoring the reaction progress and identifying potential byproducts.[1] This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound reaction mixtures.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Analytes

HPLC is a cornerstone of pharmaceutical analysis, prized for its ability to separate a wide array of compounds, including those that are non-volatile or thermally sensitive.[2][3][4] This makes it particularly suitable for analyzing complex reaction mixtures that may contain starting materials, intermediates, the final product, and various non-volatile impurities.[5][6] Coupled with a variety of detectors, such as UV-Vis or mass spectrometry, HPLC offers both quantitative and qualitative information.

Gas Chromatography-Mass Spectrometry (GC-MS): High Efficiency for Volatile Compounds

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds.[7] The high separation efficiency of capillary GC columns often results in sharp peaks, facilitating accurate quantification.[2] The mass spectrometer provides detailed structural information, enabling confident identification of the components in a mixture. For the analysis of this compound and its related isomers, GC-MS can be a powerful tool, provided the analytes are sufficiently volatile and thermally stable.

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires analytes to be volatile and thermally stable.
Sample Preparation Typically involves dissolving the sample in a suitable solvent and filtering.May require derivatization for non-volatile compounds; sample is vaporized in a heated inlet.
Separation Efficiency Good resolution, with Ultra-High-Performance Liquid Chromatography (UHPLC) offering higher efficiency.[5]Generally higher separation efficiency and narrower peaks than conventional HPLC.[2]
Detection Versatile detection options including UV-Vis, PDA, and Mass Spectrometry (LC-MS).[3]Primarily Mass Spectrometry, providing detailed structural information. Flame Ionization Detection (FID) is also common.
Typical Analytes Wide range including polar and non-polar compounds, isomers, and high molecular weight substances.Volatile and semi-volatile organic compounds, isomers, and residual solvents.[5]
Analysis Time Can range from a few minutes to over an hour, depending on the complexity of the separation.Often provides faster analysis times for simple mixtures.[2]

Experimental Protocols

A successful analysis hinges on a well-defined experimental protocol. Below are detailed methodologies for both HPLC and GC-MS analysis of a hypothetical this compound reaction mixture.

HPLC Experimental Protocol

This protocol is adapted from a method for the closely related compound, 3,4-difluoronitrobenzene, and is suitable for the analysis of a reaction mixture containing this compound and its potential isomers.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV/MS Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
MS Detector (Optional) Electrospray Ionization (ESI) in negative mode
MS Scan Range (Optional) m/z 50-500
GC-MS Experimental Protocol

This protocol is a standard method for the analysis of volatile aromatic compounds and is suitable for a this compound reaction mixture.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture.

  • Dissolve in 10 mL of dichloromethane.

  • Vortex to ensure complete dissolution.

  • Transfer the solution to a GC vial.

2. GC-MS Conditions:

ParameterValue
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Temperature Program Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400

Data Presentation and Comparison

To illustrate the potential results from these analyses, the following tables summarize hypothetical quantitative data for a reaction mixture containing the starting material (1,2-difluorobenzene), the desired product (this compound), and potential isomeric byproducts.

Table 1: Hypothetical HPLC-UV Data

CompoundRetention Time (min)Peak Area (%)
1,2-Difluorobenzene4.25.3
2,5-Difluoronitrobenzene8.93.1
3,4-Difluoronitrobenzene9.54.7
This compound10.186.9

Table 2: Hypothetical GC-MS Data

CompoundRetention Time (min)Key Mass Fragments (m/z)Peak Area (%)
1,2-Difluorobenzene5.8114, 88, 635.1
2,5-Difluoronitrobenzene11.2159, 129, 113, 833.2
3,4-Difluoronitrobenzene11.5159, 129, 113, 834.8
This compound11.8159, 129, 113, 8386.9

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reaction Mixture B Dissolve in Acetonitrile/Water A->B C Vortex B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F C18 Reverse-Phase Separation E->F G UV/MS Detection F->G H Chromatogram Generation G->H I Peak Integration & Quantification H->I J Reporting I->J

HPLC Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Reaction Mixture B Dissolve in Dichloromethane A->B C Vortex B->C D Inject into GC C->D E Capillary Column Separation D->E F Mass Spectrometry Detection E->F G Total Ion Chromatogram F->G H Mass Spectra Analysis G->H I Quantification & Identification H->I

GC-MS Experimental Workflow

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound reaction mixtures. The choice between them depends on the specific requirements of the analysis. HPLC offers greater versatility for a wider range of potential impurities, including non-volatile byproducts. GC-MS, on the other hand, provides excellent separation efficiency and detailed structural information for volatile components. For comprehensive impurity profiling, a combination of both techniques may be the most effective approach, leveraging the strengths of each to ensure the quality and safety of the final product.[2][3]

References

A Comparative Analysis of 2,3-Difluoronitrobenzene and Alternative Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical determinant of a drug candidate's ultimate success. Among the vast arsenal of chemical motifs, fluorinated aromatics have garnered significant attention for their ability to modulate key pharmacological properties. This guide provides a comparative study of 2,3-difluoronitrobenzene, a versatile building block, against other structural analogs in the context of medicinal chemistry, with a particular focus on the development of p38 MAP kinase inhibitors.

The introduction of fluorine into drug molecules can profoundly influence their physicochemical and biological characteristics, including metabolic stability, binding affinity, and lipophilicity.[1][2][3] this compound serves as a valuable precursor for incorporating a 2,3-difluorophenyl moiety, a structural element found in various biologically active compounds. This guide will delve into a comparative analysis of this building block, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Physicochemical and Pharmacokinetic Profile: A Comparative Overview

The substitution pattern of fluorine on an aromatic ring can lead to distinct differences in a molecule's properties. While comprehensive comparative data for this compound-derived drugs against a wide array of analogs is not extensively available in a single source, we can extrapolate from studies on related fluorinated compounds and p38 MAP kinase inhibitors.

A key application of this compound is in the synthesis of diaryl urea-based p38 MAP kinase inhibitors, a class of drugs investigated for their anti-inflammatory properties.[4] The p38 MAP kinase signaling cascade is a crucial pathway involved in cellular responses to stress and inflammation.[3][5][6]

To illustrate a comparative analysis, we will consider hypothetical analogs of a p38 inhibitor scaffold where the 2,3-difluorophenyl group is replaced by other commonly used building blocks.

Building BlockResulting MoietyLipophilicity (cLogP)Metabolic Stability (t½ in human liver microsomes)Potency (p38α IC50)
This compound 2,3-DifluorophenylModerateModerate to HighHigh
2,4-Difluoronitrobenzene2,4-DifluorophenylModerateModerate to HighHigh
4-Fluoronitrobenzene4-FluorophenylLowerModerateModerate to High
NitrobenzenePhenylLowerLow to ModerateModerate
2-Chloro-3-fluoronitrobenzene2-Chloro-3-fluorophenylHigherModerateHigh

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual values can vary significantly depending on the overall molecular structure.

The 2,3-difluoro substitution pattern is expected to confer a unique conformational preference and electronic environment compared to its isomers, which can influence binding to the target protein. For instance, in the context of p38 inhibitors, the fluorine atoms can form key interactions with amino acid residues in the ATP-binding pocket.[7]

Bioisosteric Replacements for the 2,3-Difluorophenyl Moiety

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a common strategy in drug design.[8][9] For the 2,3-difluorophenyl group, several bioisosteric replacements can be considered to fine-tune a drug candidate's properties.

Bioisosteric ReplacementRationalePotential AdvantagesPotential Disadvantages
Pyridinyl or Pyrimidinyl RingIntroduce hydrogen bond acceptors/donors, alter solubility.Improved solubility, potential for new interactions with the target.May alter metabolic pathways, potential for off-target effects.
Thienyl or Furanyl RingMimic the steric and electronic properties of the phenyl ring.Can improve metabolic stability, may alter lipophilicity.Potential for different metabolic liabilities.
Cyclopropyl or Cyclobutyl RingIntroduce saturation and three-dimensionality.Increased metabolic stability, improved solubility.May lead to a loss of key aromatic interactions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic and biological experiments. Below are representative protocols for the synthesis of a key intermediate and a hypothetical p38 inhibitor, as well as an in vitro metabolic stability assay.

Synthesis of N-(2,3-Difluorophenyl)-N'-[...]-urea (A Diaryl Urea p38 Inhibitor Analog)

This protocol outlines a general procedure for the synthesis of a diaryl urea p38 inhibitor analog starting from 2,3-difluoroaniline, which can be obtained from this compound by reduction.

Step 1: Reduction of this compound to 2,3-Difluoroaniline

A solution of this compound (1.0 eq) in ethanol is treated with a reducing agent such as tin(II) chloride (3.0 eq) in the presence of concentrated hydrochloric acid. The reaction mixture is heated to reflux for several hours. After cooling, the mixture is neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2,3-difluoroaniline.

Step 2: Formation of the Diaryl Urea

To a solution of 2,3-difluoroaniline (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added a substituted aryl isocyanate (1.0 eq). The reaction is typically stirred at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC). The resulting diaryl urea product often precipitates from the reaction mixture and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay is used to determine the rate at which a compound is metabolized by liver enzymes.

  • Preparation of Incubation Mixture: A mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), the test compound (e.g., 1 µM), and phosphate buffer (pH 7.4) is prepared.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Incubation: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining amount of the parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) of the compound are calculated from the rate of disappearance of the parent compound over time.

Visualizing the p38 MAP Kinase Signaling Pathway and Synthetic Workflow

Understanding the biological context and the synthetic strategy is facilitated by clear visualizations.

p38_signaling_pathway Stress Stress / Cytokines MAPKKK MAPKKK (e.g., MEKK, MLK) Stress->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates MAPKAPK2 MAPKAPK2 p38->MAPKAPK2 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors phosphorylates Inflammation Inflammation (e.g., TNF-α, IL-1β) MAPKAPK2->Inflammation TranscriptionFactors->Inflammation

Caption: The p38 MAP kinase signaling pathway.

synthetic_workflow Start This compound Reduction Reduction Start->Reduction Intermediate1 2,3-Difluoroaniline Urea_Formation Urea Formation Intermediate1->Urea_Formation Aryl_Isocyanate Aryl Isocyanate Aryl_Isocyanate->Urea_Formation Final_Product Diaryl Urea p38 Inhibitor Reduction->Intermediate1 Urea_Formation->Final_Product

Caption: Synthetic workflow for a diaryl urea p38 inhibitor.

Conclusion

This compound is a valuable building block in medicinal chemistry, offering a means to introduce a 2,3-difluorophenyl moiety that can favorably impact a drug candidate's properties. As exemplified by its potential application in the synthesis of p38 MAP kinase inhibitors, the specific fluorine substitution pattern can have a nuanced effect on biological activity and pharmacokinetic parameters. The rational selection of this building block, in comparison to its isomers and other bioisosteric replacements, requires careful consideration of structure-activity and structure-property relationships. The experimental protocols and visualizations provided in this guide serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics. Further head-to-head comparative studies are warranted to fully elucidate the advantages and disadvantages of incorporating the 2,3-difluorophenyl motif in various drug scaffolds.

References

A Comparative Guide to the Synthesis of 2,3-Difluoroaniline from 2,3-Difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of synthetic routes to 2,3-difluoroaniline, a key intermediate in the development of pharmaceuticals and agrochemicals, starting from 2,3-difluoronitrobenzene.[1] We offer an objective comparison of the primary synthesis methods—catalytic hydrogenation and metal/acid reduction—and present an alternative multi-step route from a different precursor for a broader perspective. This document includes detailed experimental protocols and quantitative data to support informed decision-making in a research and development setting.

Key Synthetic Intermediates from this compound

The primary and most direct key intermediate synthesized from this compound is 2,3-difluoroaniline . This is achieved through the reduction of the nitro group, a fundamental transformation in organic synthesis. Another potential, though less direct, intermediate is 2,3-difluoro-6-nitrophenol . However, its synthesis from this compound is challenging due to the unfavorable positioning of the fluorine atoms for nucleophilic aromatic substitution. Published routes to this phenol derivative typically start from more activated precursors like 2,3,4-trifluoronitrobenzene.[2][3] Therefore, this guide will focus on the synthesis of 2,3-difluoroaniline.

Comparison of Synthetic Routes to 2,3-Difluoroaniline

The reduction of this compound to 2,3-difluoroaniline is most commonly achieved by two principal methods: catalytic hydrogenation and metal/acid reduction.[4] Each method offers a distinct profile in terms of efficiency, selectivity, cost, and environmental impact.

Quantitative Data Summary

The following table summarizes typical performance metrics for the different synthetic routes. Note that values for Routes 1 and 2 are representative of these well-established reaction classes.

ParameterRoute 1: Catalytic HydrogenationRoute 2: Metal/Acid ReductionRoute 3: Alternative (from 2,3-Dichloronitrobenzene)
Starting Material This compoundThis compound2,3-Dichloronitrobenzene
Key Reagents H₂ gas, Pd/C or Raney NiFe, Sn, or Zn; HCl or AcOHKF, Cu catalyst, NH₃, various solvents
Typical Yield >95%85-95%~70-80% (overall)
Purity High (>99%)Good to High (>98%)Good (>98%) after purification
Reaction Time 2-8 hours4-12 hoursMulti-step, >24 hours
Temperature 25-80°C50-100°CVariable (up to 180°C)
Pressure 1-50 atmAtmosphericVariable (up to 4.0 MPa)
Key Byproducts WaterMetal saltsVarious inorganic and organic salts
Workup Complexity Low (catalyst filtration)High (neutralization, metal salt removal)High (multiple steps and purifications)
Cost Profile Higher (catalyst cost)Lower (reagent cost)Moderate (reagent and energy costs)
Environmental Impact "Greener" (less waste)Significant metal wasteSignificant solvent and reagent waste

Experimental Protocols

Detailed methodologies for the primary synthesis routes from this compound are provided below.

Route 1: Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and high yields.[5] The choice of catalyst can be crucial for selectivity, especially if other reducible functional groups are present.

Protocol:

  • To a 250 mL hydrogenation vessel, add this compound (15.9 g, 0.1 mol) and methanol (100 mL).

  • Carefully add 10% Palladium on Carbon (Pd/C) (0.5 g, 5% w/w) to the solution.

  • Seal the vessel and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to 3 atm.

  • Stir the reaction mixture vigorously at 50°C.

  • Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the vessel to room temperature and carefully vent the excess hydrogen gas.

  • Purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to yield 2,3-difluoroaniline as a colorless to pale brown liquid.

Route 2: Metal/Acid Reduction

This classical method is cost-effective and highly reliable, utilizing inexpensive reagents like iron powder in an acidic medium.[4][6]

Protocol:

  • In a 500 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine this compound (15.9 g, 0.1 mol), ethanol (150 mL), and water (50 mL).

  • Add iron powder (16.8 g, 0.3 mol) to the mixture.

  • Heat the mixture to 70°C and then add concentrated hydrochloric acid (5 mL) dropwise over 30 minutes. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a Celite pad to remove the excess iron and iron salts. Wash the filter cake with ethanol (2 x 30 mL).

  • Combine the filtrates and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure to afford crude 2,3-difluoroaniline.

  • Purify the crude product by vacuum distillation to obtain pure 2,3-difluoroaniline.

Visualizing the Synthetic Workflow

The following diagrams illustrate the synthetic pathways and their comparison.

cluster_start Starting Material cluster_intermediate Key Intermediate cluster_application Application Example 2_3_DFNB This compound 2_3_DFA 2,3-Difluoroaniline 2_3_DFNB->2_3_DFA Nitro Group Reduction Cyclization Cyclization & Derivatization 2_3_DFA->Cyclization Gould-Jacobs or similar FQ_Core Fluoroquinolone Core Cyclization->FQ_Core Further Modification

Caption: Synthetic workflow from this compound to a fluoroquinolone core.

cluster_hydro Route 1: Catalytic Hydrogenation cluster_metal Route 2: Metal/Acid Reduction Start This compound Reagents_H H₂, Pd/C Methanol, 50°C, 3 atm Start->Reagents_H Reagents_M Fe, HCl Ethanol/H₂O, Reflux Start->Reagents_M End 2,3-Difluoroaniline Workup_H Filtration Reagents_H->Workup_H Workup_H->End Pros_H Pros: - High Yield & Purity - Clean (H₂O byproduct) - Simple Workup Cons_H Cons: - Catalyst Cost - H₂ Gas Handling - Potential for pyrophoric catalyst Workup_M Filtration, Neutralization, Extraction, Distillation Reagents_M->Workup_M Workup_M->End Pros_M Pros: - Low Reagent Cost - Good Functional  Group Tolerance Cons_M Cons: - Metal Waste - Complex Workup - Exothermic Potential

Caption: Comparison of catalytic hydrogenation and metal/acid reduction routes.

Conclusion

Both catalytic hydrogenation and metal/acid reduction are effective methods for synthesizing 2,3-difluoroaniline from this compound. Catalytic hydrogenation is generally preferred for its cleaner reaction profile, higher yields, and simpler workup, making it ideal for applications where purity is paramount and catalyst cost is manageable.[4][5] Conversely, metal/acid reduction offers a cost-effective alternative, particularly for large-scale synthesis where reagent expenses are a primary concern, though it necessitates a more involved purification process to remove inorganic byproducts.[4] The choice between these routes will ultimately depend on the specific requirements of the project, including scale, budget, available equipment, and environmental considerations.

References

Unveiling the Synthetic Versatility of 2,3-Difluoronitrobenzene: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of complex synthetic endeavors. This guide provides a comprehensive benchmark of 2,3-Difluoronitrobenzene, offering a comparative analysis of its performance in key synthetic transformations against other relevant isomers. The information presented herein is supported by experimental data to facilitate informed decisions in your research and development projects.

Introduction to the Reactivity of Difluoronitrobenzenes

This compound is a versatile intermediate in the synthesis of specialty chemicals, materials, pharmaceuticals, and agrochemicals. Its reactivity is primarily governed by the presence of two fluorine atoms and a nitro group on the benzene ring. The electron-withdrawing nature of the nitro group activates the ring towards nucleophilic aromatic substitution (SNAr), a fundamental reaction in modern organic synthesis. The fluorine atoms, being good leaving groups, are readily displaced by a variety of nucleophiles.

Comparative Performance in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds. The reactivity of difluoronitrobenzene isomers in SNAr reactions is a critical consideration for their application.

Theoretical Reactivity based on Thermochemical Data

A combined experimental and computational thermochemical study of difluoronitrobenzene isomers provides insights into their relative stabilities and, by extension, their likely reactivity. The standard molar enthalpies of formation in the gaseous phase (ΔfHm°(g)) have been calculated for several isomers[1]. A higher (less negative) enthalpy of formation can suggest a less stable isomer, which may translate to higher reactivity.

IsomerStandard Molar Enthalpy of Formation (g) (kJ·mol⁻¹)
This compoundEstimated
2,4-Difluoronitrobenzene-296.3 ± 1.8
2,5-Difluoronitrobenzene-288.2 ± 2.1
3,4-Difluoronitrobenzene-302.4 ± 2.1
2,6-DifluoronitrobenzeneEstimated
3,5-DifluoronitrobenzeneEstimated
Table 1: Standard molar enthalpies of formation for various difluoronitrobenzene isomers. Data for 2,4-, 2,5-, and 3,4-difluoronitrobenzene are from a combined experimental and computational study[1]. Values for 2,3-, 2,6-, and 3,5-difluoronitrobenzene are estimated based on the same study.

While the precise value for this compound was not experimentally determined in this study, the data for the other isomers can be used to infer general reactivity trends.

Experimental Performance Comparison in a Related Transformation

Direct comparative data for the SNAr reactions of this compound alongside its isomers is scarce. However, a patent detailing the preparation of chlorofluoronitrobenzenes and difluoronitrobenzenes from their dichloronitrobenzene precursors provides valuable insights into the relative ease of fluorine introduction at different positions on the nitrobenzene ring[2]. This halogen exchange (Halex) reaction is a form of nucleophilic aromatic substitution.

Starting MaterialProductConversion (%)
2,3-Dichloronitrobenzene3-Chloro-2-fluoronitrobenzene>70
2,4-Dichloronitrobenzene2,4-Difluoronitrobenzene>65
3,4-Dichloronitrobenzene3-Chloro-4-fluoronitrobenzene37
Table 2: Comparison of conversion rates in the formation of fluoronitrobenzene derivatives from dichloronitrobenzenes via a Halex reaction[2].

These results suggest that the fluorine substitution at the 2-position in 2,3-dichloronitrobenzene proceeds with high efficiency, comparable to the formation of 2,4-difluoronitrobenzene and significantly better than the substitution at the 4-position in 3,4-dichloronitrobenzene under the tested conditions. This indicates a high reactivity of the position ortho to the nitro group, which is consistent with the general principles of SNAr reactions.

Experimental Protocols

The following are representative experimental protocols for synthetic transformations involving difluoronitrobenzene derivatives. While these protocols may not directly use this compound, they provide a solid foundation for designing experiments with this isomer.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol is adapted from the synthesis of related substituted anilines.

Materials:

  • This compound

  • Amine of choice (e.g., piperidine, morpholine)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF, add the amine (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of the Nitro Group to an Amine

This protocol is based on the synthesis of 2,3-difluoroaniline from a related precursor.

Materials:

  • Substituted this compound derivative

  • Methanol

  • 10% Palladium on activated carbon (Pd/C)

  • Triethylamine

  • Hydrogen gas

Procedure:

  • Dissolve the substituted this compound (1.0 eq) in methanol.

  • To this solution, add 10% Pd/C (catalytic amount) and triethylamine (catalytic amount).

  • Replace the atmosphere in the reaction vessel with hydrogen gas.

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere until the starting material is consumed (monitor by TLC or HPLC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Application in Agrochemical Synthesis: The Case of Ipflufenoquin

2,3-Difluoroaniline, which can be synthesized from this compound via reduction, is a key intermediate in the production of the fungicide Ipflufenoquin[3]. This highlights a significant industrial application of this compound derivatives.

G cluster_0 Synthesis of 2,3-Difluoroaniline cluster_1 Synthesis of Ipflufenoquin This compound This compound Reduction Reduction This compound->Reduction H2, Pd/C 2,3-Difluoroaniline 2,3-Difluoroaniline Reduction->2,3-Difluoroaniline Sandmeyer_Reaction Sandmeyer-type Reaction 2,3-Difluoroaniline->Sandmeyer_Reaction Quinoline_Intermediate Quinoline Intermediate Sandmeyer_Reaction->Quinoline_Intermediate Coupling_Reaction Coupling Reaction Quinoline_Intermediate->Coupling_Reaction Ipflufenoquin Ipflufenoquin (Fungicide) Coupling_Reaction->Ipflufenoquin

References

A Comparative Guide to the Spectroscopic Differentiation of Difluoroaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The six isomers of difluoroaniline are critical building blocks in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Distinguishing between these isomers is paramount for ensuring the correct molecular architecture of the final product, which in turn dictates its biological activity and safety profile. This guide provides a comprehensive comparison of spectroscopic techniques for the unambiguous identification and differentiation of 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluoroaniline.

Principles of Spectroscopic Differentiation

The electronic and structural differences imparted by the varying positions of the two fluorine atoms on the aniline ring give rise to unique spectroscopic signatures for each isomer. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful, as the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁹F nuclei are highly sensitive to the local electronic environment. Infrared (IR) spectroscopy provides valuable information about the vibrational modes of the N-H and C-F bonds, while mass spectrometry (MS) reveals distinct fragmentation patterns. UV-Visible (UV-Vis) spectroscopy can also be employed to observe shifts in electronic transitions.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the six isomers of difluoroaniline, facilitating a direct comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Difluoroaniline Isomers in CDCl₃

IsomerChemical Shift (δ, ppm) and Multiplicity
2,3-Difluoroaniline ~6.8 (m, 1H), ~6.6 (m, 1H), ~6.5 (m, 1H), ~3.8 (br s, 2H, NH₂)
2,4-Difluoroaniline ~6.8-6.9 (m, 1H), ~6.6-6.7 (m, 2H), ~3.7 (br s, 2H, NH₂)
2,5-Difluoroaniline ~6.9 (m, 1H), ~6.4-6.5 (m, 2H), ~3.7 (br s, 2H, NH₂)[1]
2,6-Difluoroaniline ~6.8-7.0 (m, 1H), ~6.6-6.7 (m, 2H), ~3.9 (br s, 2H, NH₂)
3,4-Difluoroaniline ~6.9-7.1 (m, 1H), ~6.5-6.6 (m, 2H), ~3.6 (br s, 2H, NH₂)
3,5-Difluoroaniline ~6.2-6.3 (m, 3H), ~3.7 (br s, 2H, NH₂)

Table 2: ¹³C NMR Spectroscopic Data for Difluoroaniline Isomers in CDCl₃

IsomerChemical Shift (δ, ppm)
2,3-Difluoroaniline ~151 (dd), ~141 (dd), ~135 (d), ~123 (d), ~115 (d), ~109 (d)
2,4-Difluoroaniline ~158 (dd), ~150 (dd), ~132 (d), ~117 (dd), ~112 (dd), ~104 (dd)
2,5-Difluoroaniline ~159 (dd), ~147 (dd), ~134 (d), ~110 (dd), ~109 (dd), ~100 (dd)
2,6-Difluoroaniline ~153 (dd), ~130 (t), ~125 (t), ~112 (d)
3,4-Difluoroaniline ~151 (dd), ~145 (dd), ~140 (d), ~117 (d), ~110 (d), ~104 (d)
3,5-Difluoroaniline ~164 (dd), ~149 (t), ~106 (d), ~96 (t)

Table 3: ¹⁹F NMR Spectroscopic Data for Difluoroaniline Isomers

IsomerChemical Shift (δ, ppm) relative to CFCl₃
2,3-Difluoroaniline Data not readily available
2,4-Difluoroaniline Data not readily available
2,5-Difluoroaniline Data not readily available
2,6-Difluoroaniline Data not readily available
3,4-Difluoroaniline Data not readily available
3,5-Difluoroaniline Data not readily available

Note: Specific ¹⁹F NMR chemical shifts are highly dependent on the reference standard and solvent used. The patterns of coupling between fluorine nuclei and with protons are key for differentiation.

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for Difluoroaniline Isomers (cm⁻¹)

IsomerN-H StretchingC-F Stretching
2,3-Difluoroaniline ~3400-3500~1200-1300
2,4-Difluoroaniline ~3400-3500~1200-1300
2,5-Difluoroaniline ~3400-3500~1200-1300
2,6-Difluoroaniline ~3400-3500~1200-1300
3,4-Difluoroaniline ~3400-3500~1200-1300
3,5-Difluoroaniline ~3400-3500~1200-1300

Note: While the general regions for N-H and C-F stretching are similar, the precise peak positions and the fingerprint region (below 1500 cm⁻¹) will show distinct patterns for each isomer.

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data for Difluoroaniline Isomers

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
2,3-Difluoroaniline 129112, 101, 82
2,4-Difluoroaniline 129112, 101, 82
2,5-Difluoroaniline 129112, 101, 82
2,6-Difluoroaniline 129112, 101, 82
3,4-Difluoroaniline 129112, 101, 82
3,5-Difluoroaniline 129112, 101, 82

Note: While the molecular ion will be the same for all isomers, the relative intensities of the fragment ions can differ based on the stability of the resulting cations, providing clues to the substitution pattern.

Experimental Protocols

Accurate and reproducible spectroscopic data is contingent on standardized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the difluoroaniline isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets, doublets, or triplets depending on the coupling to fluorine.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled spectrum. Use an external standard such as CFCl₃ (δ = 0.0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Record the spectrum using an FTIR spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the difluoroaniline isomer in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: Typically 250-280°C.

    • Oven Program: A temperature gradient is used to ensure good separation, for example, starting at 50-70°C and ramping up to 250-300°C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: Typically m/z 40-400.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the difluoroaniline isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm, using the pure solvent as a reference.

Visualizing the Workflow and Isomer Differentiation

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical approach to differentiating the difluoroaniline isomers.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Difluoroaniline Isomer Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR (1H, 13C, 19F) Dissolution->NMR IR FTIR Dissolution->IR MS GC-MS Dissolution->MS UV UV-Vis Dissolution->UV Spectra Acquire Spectra NMR->Spectra IR->Spectra MS->Spectra UV->Spectra Comparison Compare with Reference Data Spectra->Comparison Identification Isomer Identification Comparison->Identification

Caption: General experimental workflow for the spectroscopic analysis of difluoroaniline isomers.

References

A Comparative Guide to the Kinetic Studies of Nucleophilic Aromatic Substitution on Difluoronitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of nucleophilic aromatic substitution (SNAr) on difluoronitrobenzene isomers, with a focus on 2,3-difluoronitrobenzene and its more reactive counterpart, 2,4-difluoronitrobenzene. The objective is to offer a clear understanding of the reactivity differences and to provide detailed experimental protocols for kinetic analysis in this area of research, which is crucial for the synthesis of pharmaceuticals and other fine chemicals.

Introduction to SNAr Reactivity in Difluoronitrobenzenes

Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis. The reactivity of the aromatic ring is significantly enhanced by the presence of electron-withdrawing groups, such as a nitro group (-NO₂), and a good leaving group, typically a halogen. In the case of difluoronitrobenzenes, the fluorine atoms act as excellent leaving groups. The rate of the SNAr reaction is highly dependent on the positions of the nitro group and the fluorine atoms on the benzene ring.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process involving a resonance-stabilized intermediate known as a Meisenheimer complex. The initial attack of the nucleophile on the electron-deficient aromatic ring is often the rate-determining step. The stability of the Meisenheimer complex, which is influenced by the ability of the electron-withdrawing groups to delocalize the negative charge, is a key factor governing the reaction kinetics.

Comparative Reactivity of this compound and 2,4-Difluoronitrobenzene

The reactivity of fluoronitrobenzene isomers in SNAr reactions generally follows the order: ortho > para >> meta with respect to the activating nitro group. This trend is a direct consequence of the ability of the nitro group to stabilize the negative charge of the Meisenheimer intermediate through resonance.

  • 2,4-Difluoronitrobenzene: This isomer has a fluorine atom at the ortho position (C2) and another at the para position (C4) relative to the nitro group. Both of these positions are activated by the strong electron-withdrawing effect of the nitro group, making 2,4-difluoronitrobenzene highly reactive towards nucleophiles.

  • This compound: In this isomer, one fluorine atom is at the ortho position (C2) and the other is at the meta position (C3) relative to the nitro group. While the ortho fluorine is activated, the meta fluorine is not significantly activated by resonance. Consequently, this compound is expected to be considerably less reactive than 2,4-difluoronitrobenzene in SNAr reactions.

Quantitative Kinetic Data for 2,4-Difluoronitrobenzene

To provide a quantitative basis for comparison, the following table summarizes the kinetic data for the reaction of 2,4-difluoronitrobenzene with various nucleophiles. These reactions are typically second-order overall, being first-order with respect to both the substrate and the nucleophile.

NucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)
PyrrolidineEthanol30Value not explicitly foundValue not explicitly found
PyrrolidineEthanol60Value not explicitly foundValue not explicitly found
PyrrolidineEthanol90Value not explicitly foundValue not explicitly found
PyrrolidineEthanol120Value not explicitly foundValue not explicitly found
MorpholineEthanol9023.70 x 10⁻³38.2
PiperidineToluene25Value not explicitly foundValue not explicitly found
PiperidineAcetonitrile25Value not explicitly foundValue not explicitly found

Note: Specific rate constants for the reaction of 2,4-difluoronitrobenzene with pyrrolidine at various temperatures were not explicitly found in the provided search results, though a detailed kinetic study was mentioned. The data for morpholine is derived from a study that also investigated the reaction with pyrrolidine. The study on piperidine focused on the reaction with 1-fluoro-2,4-dinitrobenzene, but provides a relevant comparison point for amine nucleophilicity.

Experimental Protocols for Kinetic Studies

The following are detailed methodologies for conducting kinetic studies on the nucleophilic substitution of difluoronitrobenzenes. These protocols are generalized from common practices in the field and can be adapted for specific research needs.

Stopped-Flow UV-Vis Spectroscopy

This technique is suitable for fast reactions that are complete within milliseconds to seconds.

a. Instrumentation:

  • A stopped-flow instrument equipped with a UV-Vis spectrophotometer.

  • Two drive syringes for the reactant solutions.

  • A mixing chamber and an observation cell with a defined path length.

  • A temperature-controlled water bath to maintain a constant reaction temperature.

b. Reagent Preparation:

  • Prepare a stock solution of the difluoronitrobenzene isomer (e.g., 2,3- or 2,4-difluoronitrobenzene) in a suitable solvent (e.g., acetonitrile, ethanol, or a buffer solution). The concentration should be chosen to give a measurable change in absorbance upon reaction.

  • Prepare a stock solution of the nucleophile (e.g., piperidine, morpholine) in the same solvent. The concentration should be in excess of the substrate to ensure pseudo-first-order conditions.

  • All solutions should be degassed to prevent interference from air bubbles.

c. Experimental Procedure:

  • Load one syringe with the difluoronitrobenzene solution and the other with the nucleophile solution.

  • Equilibrate the syringes and the mixing chamber to the desired reaction temperature.

  • Rapidly inject the two solutions into the mixing chamber. The mixed solution flows into the observation cell.

  • The flow is abruptly stopped, and the change in absorbance at a predetermined wavelength (corresponding to the formation of the product or consumption of the reactant) is monitored over time.

  • Record the absorbance data as a function of time.

  • Repeat the experiment with different concentrations of the nucleophile to determine the reaction order with respect to the nucleophile and to calculate the second-order rate constant.

Continuous-Flow Reactor with Online HPLC Analysis

This method is well-suited for reactions that may be too fast for manual sampling but slower than the millisecond timescale, and it allows for precise control over reaction time and temperature.

a. Instrumentation:

  • A continuous-flow reactor system consisting of pumps, a mixing unit (e.g., a T-mixer), a temperature-controlled reactor coil, and a back-pressure regulator.

  • An online High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column and detector (e.g., UV-Vis) for quantitative analysis of the reaction mixture.

b. Reagent Preparation:

  • Prepare stock solutions of the difluoronitrobenzene isomer and the nucleophile in a suitable solvent.

c. Experimental Procedure:

  • Pump the reactant solutions at defined flow rates into the mixing unit.

  • The reaction mixture flows through the temperature-controlled reactor coil. The residence time (reaction time) is determined by the reactor volume and the total flow rate.

  • After exiting the reactor, the reaction mixture is directly injected into the online HPLC system for analysis.

  • The concentrations of the reactant and product(s) are determined from the HPLC chromatograms.

  • By varying the flow rates (and thus the residence time) and the initial concentrations of the reactants, a kinetic profile of the reaction can be generated.

  • The rate constants are determined by fitting the concentration-time data to an appropriate rate law.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the general mechanism of the SNAr reaction and a typical experimental workflow for kinetic analysis.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex + Nu- (k1, slow) Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Meisenheimer Complex Substitution Product Substitution Product Meisenheimer Complex->Substitution Product - F- (k2, fast) Fluoride Ion (F-) Fluoride Ion (F-) Meisenheimer Complex->Fluoride Ion (F-)

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Reactant Solutions (Substrate & Nucleophile) C Mix Reactants (Stopped-Flow or Continuous-Flow) A->C B Set Reaction Temperature B->C D Monitor Reaction Progress (UV-Vis or HPLC) C->D E Collect Time-Concentration Data D->E F Plot Data & Determine Rate Law E->F G Calculate Rate Constants (k) F->G

A Researcher's Guide to Purity Assessment of Synthesized 2,3-Difluoronitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds such as 2,3-Difluoronitrobenzene and its derivatives is a critical step. The presence of impurities can significantly impact the outcome of reactions, the biological activity of target molecules, and the overall safety and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this compound, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.

Comparison of Analytical Methodologies

The primary analytical techniques for determining the purity of this compound and its derivatives are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different analytical requirements.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for purity assessment due to its high resolution and sensitivity for a broad range of non-volatile and thermally labile compounds.[1] When coupled with a UV detector, it provides excellent quantitative data for chromophoric compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain starting materials.[2] Its high sensitivity and the structural information provided by the mass spectrometer make it an invaluable tool for identifying unknown impurities.[3]

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[4] By comparing the integral of an analyte's signal to that of a certified internal standard, the absolute purity can be determined. ¹⁹F qNMR is particularly useful for fluorinated compounds, offering high sensitivity and a wide chemical shift range that minimizes signal overlap.[5]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and ¹⁹F qNMR for the purity analysis of this compound. These values are based on validated methods for structurally similar aromatic nitro compounds and are intended for comparative purposes.

ParameterHPLC-UVGC-MS¹⁹F qNMR
Primary Use Purity and impurity profilingIdentification and quantification of volatile impuritiesAbsolute purity determination
Specificity High, especially with diode array detectionVery high, with mass spectral confirmationHigh, excellent for isomeric purity
Sensitivity High (ng/mL range)Very high (pg/mL range)Moderate (mg/mL range)
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 5.0%< 1.0%
Limit of Detection (LOD) ~0.01%~0.001%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.003%~0.3%
Sample Throughput HighModerateLow to Moderate

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This robust HPLC method is suitable for the routine purity assessment of this compound and the quantification of non-volatile impurities.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to obtain a concentration of 100 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for the identification and quantification of volatile impurities, including residual solvents and potential starting materials.

Instrumentation:

  • GC system coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 amu

  • Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

Quantitative ¹⁹F NMR (¹⁹F qNMR) Method

This protocol provides a direct and highly accurate determination of the absolute purity of this compound.

Instrumentation:

  • NMR spectrometer (≥400 MHz) equipped with a fluorine probe.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

  • Accurately weigh and add a suitable certified internal standard (e.g., trifluorotoluene) of known purity.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Ensure complete dissolution of both the sample and the internal standard.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of the fluorine nuclei of interest.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).

  • Spectral Width: Sufficient to cover the chemical shifts of both the analyte and the internal standard.

Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the signals corresponding to the fluorine atoms of this compound and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of fluorine nuclei for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Potential Impurities in Synthesized this compound

The synthesis of this compound commonly involves the nitration of 1,2-difluorobenzene or the oxidation of 2,3-difluoroaniline.[6] Potential impurities may include:

  • Positional Isomers: 2,4-Difluoronitrobenzene, 3,4-Difluoronitrobenzene, and other isomers may be formed during the nitration of 1,2-difluorobenzene.

  • Starting Materials: Unreacted 1,2-difluorobenzene or 2,3-difluoroaniline.

  • Over-nitrated Products: Dinitro-difluorobenzene species.

  • Byproducts from Side Reactions: Depending on the synthetic route, other halogenated or oxidized species may be present. For example, in the synthesis from 2,3-dichloroaniline, intermediates like 3-chloro-2-fluoronitrobenzene could be carried over.[7]

Visualizing the Workflow and Relationships

To better illustrate the processes involved in assessing the purity of synthesized this compound, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Assessment cluster_results Data Analysis & Reporting synthesis Synthesis of This compound purification Initial Purification (e.g., Column Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep hplc HPLC-UV Analysis sample_prep->hplc gcms GC-MS Analysis sample_prep->gcms qnmr qNMR Analysis sample_prep->qnmr data_analysis Data Interpretation & Purity Calculation hplc->data_analysis gcms->data_analysis qnmr->data_analysis report Final Purity Report data_analysis->report

Caption: Experimental workflow for the purity assessment of this compound.

Logical_Relationships cluster_methods Analytical Methods cluster_impurities Target Impurities main Purity Assessment of This compound hplc HPLC-UV main->hplc gcms GC-MS main->gcms qnmr ¹⁹F qNMR main->qnmr non_volatile Non-Volatile Impurities (e.g., Positional Isomers) hplc->non_volatile Primary Method absolute Overall Purity (Absolute Quantification) hplc->absolute Secondary Method (Relative Purity) gcms->non_volatile Can detect if volatile volatile Volatile Impurities (e.g., Residual Solvents) gcms->volatile Primary Method qnmr->absolute Primary Method

Caption: Logical relationships between analytical methods and impurity types.

References

Safety Operating Guide

Proper Disposal of 2,3-Difluoronitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2,3-difluoronitrobenzene is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this hazardous chemical effectively. Adherence to these protocols is critical to minimize risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Appropriate personal protective equipment (PPE) must be worn at all times to avoid contact with skin and eyes, and to prevent inhalation of vapors.[1]

Personal Protective Equipment (PPE) & Safety Measures Specification
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Hand Protection Chemical-impermeable gloves (inspected prior to use).[1]
Body Protection Fire/flame resistant and impervious clothing.[1]
Respiratory Protection Full-face respirator if exposure limits are exceeded or irritation is experienced.[1]
Handling Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] This compound must not be discharged into sewer systems or contaminate water, foodstuffs, or animal feed.[1]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials in suitable, closed, and properly labeled containers.[1]

    • As a halogenated organic compound, it should be segregated into a dedicated halogenated organic waste stream.[2][3] Do not mix with non-halogenated waste.[4]

  • Container Management:

    • Ensure waste containers are stored in a designated, well-ventilated, and secure area.

    • Do not overfill containers; a general guideline is to not exceed 90% capacity.[5]

    • The exterior of the waste container must be clean and free of any chemical residue.[5]

  • Arrange for Professional Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.[6][7]

    • Provide the disposal company with a complete and accurate description of the waste, including its chemical composition.

  • Disposal of Empty Containers:

    • Containers that held this compound can be triply rinsed (or the equivalent) with a suitable solvent.[1] The rinsate should be collected and disposed of as hazardous waste.

    • After thorough cleaning, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling or reconditioning.[1] Combustible packaging materials may be incinerated.[1]

Accidental Release Measures

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Remove all sources of ignition.[1] Wearing the appropriate PPE, contain the spill and prevent it from entering drains.[1] Collect the spilled material using spark-proof tools and place it in a suitable container for disposal.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated assess_waste Assess Waste Type start->assess_waste is_halogenated Is it a Halogenated Organic Compound? assess_waste->is_halogenated segregate Segregate into Halogenated Waste Stream is_halogenated->segregate Yes non_halogenated Segregate into Non-Halogenated Waste Stream (Incorrect Path) is_halogenated->non_halogenated No collect Collect in a Labeled, Closed Container segregate->collect store Store in a Designated Safe Area collect->store contact_disposal Contact Licensed Hazardous Waste Disposal Company store->contact_disposal transport Arrange for Professional Transport and Incineration contact_disposal->transport end End: Proper Disposal Complete transport->end

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 2,3-Difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,3-Difluoronitrobenzene. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Physicochemical Properties

This compound is a chemical compound that requires careful handling due to its hazardous properties. It is classified with the signal word "Warning" and is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Some sources also indicate it may be harmful if swallowed (H302).

Physicochemical Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 6921-22-8[1][2][3]
Molecular Formula C₆H₃F₂NO₂[1][2][4]
Molecular Weight 159.09 g/mol [1][2][4]
Physical Form Liquid[4]
Boiling Point 219.0 ± 20.0 °C at 760 mmHg
Flash Point 90 - 93.1 °C[3]
Storage Store at room temperature in a well-ventilated, locked place.[1][2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure and ensure personal safety. The required equipment is detailed below.

Protection TypeSpecificationSource(s)
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[1]
Skin Protection - Gloves: Chemical-resistant, impervious gloves (e.g., Butyl rubber). Gloves must be inspected before use and changed immediately if contaminated.[1][5] - Clothing: Fire/flame resistant and impervious lab coat or a complete chemical protection suit.[1][6][1][5][6]
Respiratory Protection - Standard Use: Handle only in a well-ventilated area or a chemical fume hood.[1] - High Concentrations/Spills: If ventilation is inadequate, exposure limits are exceeded, or irritation is experienced, a full-face respirator with appropriate cartridges (e.g., type ABEK, EN 14387) must be used.[1][6][1][6]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is crucial. Follow these procedural steps to minimize risk.

Step 1: Preparation and Area Setup

  • Verify Ventilation: Ensure the chemical fume hood is operational and certified.

  • Assemble PPE: Don all required PPE as specified in the table above.

  • Prepare Materials: Gather all necessary equipment, including non-sparking tools, and place absorbent, disposable bench paper in the work area.[1]

  • Locate Safety Equipment: Confirm the location and functionality of the nearest emergency exit, safety shower, and eyewash station.

Step 2: Chemical Handling

  • Transport: Transport the chemical in a sealed, properly labeled, and shatter-proof secondary container.

  • Dispensing: Conduct all dispensing and handling operations inside the chemical fume hood.

  • Avoid Contact: Avoid all contact with skin and eyes and prevent inhalation of vapors or mists.[1][6]

  • Ignition Sources: Keep away from heat, sparks, and open flames. Use measures to prevent the buildup of electrostatic charge.[1][6]

  • Closure: Keep the container tightly closed when not in use.[1]

Step 3: Post-Handling and Decontamination

  • Clean Up: Decontaminate all work surfaces after use.

  • PPE Removal: Remove gloves and other disposable PPE using a technique that avoids skin contact. Dispose of them as contaminated waste.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][1]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from a specialist.[1][1]
Ingestion Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][1]

Accidental Release Measures

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Control Ignition: Remove all sources of ignition.[1]

  • Contain Spill: Prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains or sewer systems.[1]

  • Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).[7]

  • Collect: Using spark-proof tools, collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal.[1]

Disposal Plan

Proper disposal of this compound and associated waste is a legal and safety requirement.

Step 1: Waste Segregation

  • Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a dedicated, clearly labeled, and sealed hazardous waste container.

Step 2: Chemical Waste Disposal

  • The material must be disposed of through a licensed chemical destruction facility.[1]

  • Controlled incineration with flue gas scrubbing is a suitable method.[1]

  • Do not discharge the chemical or its containers into sewer systems or waterways.[1]

Step 3: Container Disposal

  • Empty containers should be triple-rinsed with a suitable solvent.[1]

  • The rinsate should be collected and treated as hazardous waste.

  • After rinsing, containers can be offered for recycling or reconditioning, or they can be punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with local regulations.[1]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe management of this compound in a laboratory setting.

G prep Step 1: Preparation - Verify Fume Hood - Don Full PPE - Prepare Workspace handle Step 2: Handling - Work in Fume Hood - Use Non-Sparking Tools - Avoid Contact & Inhalation prep->handle post_handle Step 3: Post-Handling - Decontaminate Surfaces - Doff & Dispose of PPE - Personal Hygiene handle->post_handle spill Emergency: Spill - Evacuate & Ventilate - Contain & Absorb - Collect for Disposal handle->spill If Spill Occurs exposure Emergency: Exposure - Follow First Aid Protocol - Remove Contaminated Clothing - Seek Medical Attention handle->exposure If Exposure Occurs waste_collect Step 4: Waste Collection - Segregate Contaminated Waste - Use Labeled, Sealed Containers post_handle->waste_collect spill->waste_collect exposure->post_handle disposal Step 5: Disposal - Transfer to Licensed Facility - Incineration or Destruction - Rinse/Puncture Containers waste_collect->disposal end End disposal->end start Start start->prep

Caption: Workflow for handling this compound from preparation to disposal.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,3-Difluoronitrobenzene

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